molecular formula C5H8O B1198170 3,4-Epoxy-2-methyl-1-butene CAS No. 7437-61-8

3,4-Epoxy-2-methyl-1-butene

Cat. No.: B1198170
CAS No.: 7437-61-8
M. Wt: 84.12 g/mol
InChI Key: JZQHTTYHPIAPCZ-UHFFFAOYSA-N
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Description

3,4-Epoxy-2-methyl-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-en-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQHTTYHPIAPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995891
Record name 2-(Prop-1-en-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7437-61-8
Record name 3,4-Epoxy-2-methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Prop-1-en-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Epoxy-2-methyl-1-butene (Isoprene Monoxide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a highly reactive epoxide derived from isoprene.[1][2] Its unique molecular structure, featuring a strained three-membered oxirane ring adjacent to a vinyl group, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[3][4] The presence of both a reactive epoxide ring and a double bond within the same molecule allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of complex organic molecules.[5]

Chemical Identifiers
  • CAS Number: 7437-61-8[3]

  • IUPAC Name: 2-(prop-1-en-2-yl)oxirane[1][4]

  • Synonyms: Isoprene monoxide, 2-Methyl-2-vinyloxirane, Isopropenyloxirane[3][6]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₈O[3]
Molecular Weight 84.12 g/mol [3]
Boiling Point 101.3°C at 760 mmHg[3]
Density 0.936 g/cm³[3]
Vapor Pressure 40.8 mmHg at 25°C[3]
Refractive Index 1.451[3]
Flash Point -8 °C[7]

Structure Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Isoprene in DCM add_mCPBA Add m-CPBA solution start->add_mCPBA monitor Monitor with TLC add_mCPBA->monitor quench Quench with Na2SO3 monitor->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill end end distill->end Pure Product

Sources

"3,4-Epoxy-2-methyl-1-butene chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Epoxy-2-methyl-1-butene (2-prop-1-en-2-yloxirane)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a highly reactive epoxide of significant interest in both synthetic chemistry and toxicology. We will delve into its core chemical identity, structural characteristics, physicochemical properties, and primary synthesis methodologies. A central focus will be placed on its distinct reactivity, particularly the mechanisms of nucleophilic ring-opening and its well-documented genotoxicity through the formation of DNA adducts. This document consolidates spectroscopic data for analytical characterization, outlines its applications as a chemical intermediate, and provides essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals who utilize or study reactive electrophilic compounds.

Core Chemical Identity and Structure

This compound is a reactive organic compound classified as an epoxide, featuring a strained three-membered cyclic ether (oxirane) ring.[1] Its unique molecular architecture, which combines an epoxide with an adjacent alkene functionality, is the primary driver of its chemical behavior.

IdentifierValue
IUPAC Name 2-prop-1-en-2-yloxirane[1][2]
CAS Number 7437-61-8[1][2][3][4]
Molecular Formula C₅H₈O[1][2][3][4]
Molecular Weight 84.12 g/mol [1][2][3]
Synonyms EPOX-II, 2-(1-methylethenyl)oxirane, Isopropenyloxirane[1][2][3]

The structure consists of an isopropenyl group attached directly to a carbon atom of the oxirane ring. This arrangement confers significant reactivity due to the inherent ring strain of the epoxide and the electronic influence of the neighboring double bond.

Caption: Chemical structure of 2-prop-1-en-2-yloxirane.

Physicochemical Properties

The compound exists as a colorless liquid under ambient conditions.[3] Its physical properties are consistent with a small, moderately polar organic molecule, reflecting its intermediate molecular weight and the presence of an ether linkage.

PropertyValueSource
Density 0.936 g/cm³[3][4]
Boiling Point 101.3°C at 760 mmHg[3][4]
Refractive Index 1.451 at 20°C[3]
Vapor Pressure 40.8 mmHg at 25°C[3][4]

Synthesis and Manufacturing

The most prevalent and industrially relevant method for producing this compound is through the selective epoxidation of a conjugated diene, specifically isoprene (2-methyl-1,3-butadiene).

Epoxidation of Isoprene

This process involves the direct oxidation of one of the double bonds of isoprene. The key to a successful synthesis is achieving high selectivity for the desired mono-epoxide while minimizing side reactions, such as oxidation of the second double bond or polymerization.

  • Causality of Method: Isoprene is an abundant and inexpensive petrochemical feedstock. Catalytic epoxidation offers a direct route to the target molecule. Silver-based catalysts, often supported on alumina, are commonly employed due to their proven efficacy in olefin epoxidation, promoting the reaction with molecular oxygen or other oxidizing agents under controlled conditions.[1] The catalyst's structure and the reaction conditions are fine-tuned to favor the formation of the desired epoxide isomer.[1]

SynthesisWorkflow Isoprene Isoprene (2-Methyl-1,3-butadiene) Reactor Controlled Epoxidation Reactor Isoprene->Reactor Oxidant Oxidizing Agent (e.g., O₂) Oxidant->Reactor Catalyst Ag Catalyst on Alumina Catalyst->Reactor Separation Purification (e.g., Distillation) Reactor->Separation Product This compound Separation->Product

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol: Isoprene Epoxidation
  • Catalyst Preparation: A silver-on-alumina catalyst is prepared and packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the target temperature (e.g., 200-300°C).

  • Feed Introduction: A gaseous feed mixture containing isoprene, an oxidizing agent (like air or pure oxygen), and potentially an inert diluent gas (e.g., nitrogen) is passed through the catalyst bed.

  • Reaction Monitoring: The composition of the effluent gas is continuously monitored by gas chromatography (GC) to assess conversion and selectivity.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which include the desired epoxide, unreacted isoprene, and any byproducts.

  • Purification: The crude liquid product is purified, typically by fractional distillation, to isolate this compound from lower and higher boiling point impurities.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring carbons. The ring strain makes it susceptible to attack by nucleophiles, leading to ring-opening reactions.

Nucleophilic Ring-Opening

This is a characteristic reaction of epoxides. Nucleophiles will attack one of the two carbon atoms of the oxirane ring, resulting in the cleavage of a carbon-oxygen bond. The reaction with methanol serves as a classic example, yielding methoxy derivatives.[1]

  • Mechanistic Insight: Under neutral or basic conditions, the nucleophile (e.g., CH₃O⁻) attacks the less sterically hindered carbon atom (C4) in an Sₙ2-type mechanism. Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack is then directed to the more substituted carbon (C3), which can better stabilize the partial positive charge that develops in the transition state.

Genotoxicity: DNA Adduct Formation

From a toxicological standpoint, the most critical reaction is its interaction with biological macromolecules. This compound is a known genotoxic agent because it can alkylate DNA.[1]

  • Expertise & Causality: The nucleophilic centers in DNA, particularly the N7 position of guanine residues, can attack the electrophilic carbons of the epoxide ring. This covalent bonding forms a DNA adduct.[1] The formation of such adducts can disrupt normal DNA replication and transcription, leading to mutations and potentially initiating carcinogenic processes.[1] This reactivity is a direct consequence of the molecule's structure and is a primary concern in health and environmental studies.

DNA_Adduct_Formation cluster_0 Biological System Epoxide This compound (Electrophile) Adduct Covalent DNA Adduct Epoxide->Adduct Nucleophilic Attack DNA DNA (Guanine N7 site is nucleophilic) DNA->Adduct Mutation Potential for Somatic Mutation Adduct->Mutation leads to

Caption: Logical pathway from epoxide exposure to potential genetic mutation.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. The data below are characteristic fingerprints of the molecule.

TechniqueCharacteristic DataInterpretation
¹H NMR δ ≈ 2.5-3.5 ppm (protons on epoxide ring)δ ≈ 4.5+ ppm (vinyl protons)The epoxide protons are deshielded by the adjacent oxygen atom.[1] The vinyl protons appear in the typical alkene region of the spectrum.
IR Spectroscopy ~2850-3000 cm⁻¹ (C-H stretch)~1620-1680 cm⁻¹ (C=C stretch)~1000-1300 cm⁻¹ (C-O stretch)These peaks confirm the presence of aliphatic, alkene, and epoxide functional groups, respectively.[1]
Mass Spectrometry m/z = 84 (M⁺, Molecular Ion Peak)m/z = 55 (Base Peak)The molecular ion confirms the compound's molecular weight. The base peak at m/z 55 corresponds to the loss of a formyl radical (CHO), a common fragmentation pattern.[1][2]
Generalized Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a neat liquid sample can be analyzed as a thin film between salt plates. For MS, a highly dilute solution in a volatile solvent is used.

  • ¹H and ¹³C NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz). Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FTIR: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source, to observe the molecular ion and characteristic fragmentation pattern.

  • Data Integration: Correlate the data from all three techniques to confirm the structure and purity of this compound.

Applications in Research and Industry

The dual reactivity of the epoxide and alkene groups makes this compound a valuable and versatile chemical building block.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for constructing more complex molecular scaffolds.[1][3] The epoxide ring can be opened with various nucleophiles to introduce new functional groups, making it a valuable tool for developing novel drugs and pesticides.[3]

  • Toxicology Research: Due to its defined mechanism of genotoxicity, it is frequently used as a model compound in research to study the pathways of chemical carcinogenesis and to develop biomarkers for exposure to related industrial chemicals.[1]

Safety, Handling, and Toxicology

Due to its reactivity and known hazards, strict safety protocols must be followed when handling this compound.

  • Primary Hazards:

    • Genotoxicity: The compound is genotoxic and potentially carcinogenic due to its ability to alkylate DNA.[1]

    • Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[5]

  • Handling Procedures:

    • Work in a well-ventilated chemical fume hood at all times.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Conclusion

This compound, or 2-prop-1-en-2-yloxirane, is a molecule of significant dual character. Its strained epoxide ring makes it a potent and versatile intermediate for organic synthesis, enabling the construction of complex molecules for the pharmaceutical and agrochemical industries. However, this same reactivity renders it a hazardous genotoxic agent capable of forming DNA adducts. A thorough understanding of its chemical structure, reactivity, and spectroscopic profile is essential for its safe and effective use in both research and industrial applications.

References

  • Title: Cas 7437-61-8,this compound - LookChem Source: LookChem URL: [Link]

  • Title: this compound | C5H8O | CID 154909 - PubChem Source: PubChem URL: [Link]

  • Title: this compound|7437-61-8 - LookChem Source: LookChem URL: [Link]

Sources

"spectroscopic data of 3,4-Epoxy-2-methyl-1-butene (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Epoxy-2-methyl-1-butene

Introduction

This compound, also known as isoprene monoxide, is a reactive epoxide intermediate with the molecular formula C₅H₈O.[1] As a derivative of isoprene, the most abundant non-methane volatile organic compound emitted into the atmosphere, this molecule is of significant interest in atmospheric chemistry, toxicology, and as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a strained oxirane ring and a vinyl group, confers a unique reactivity profile, making unambiguous structural confirmation paramount for researchers. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Assignment Framework

To facilitate a clear and logical analysis of the spectroscopic data, the atoms in this compound are systematically numbered as shown below. This numbering convention will be used consistently throughout the guide for spectral assignments.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopic Analysis (Predicted)

While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is elusive, a highly accurate prediction can be made based on established chemical shift theory and empirical data for analogous structures. The spectrum is expected to show five distinct proton signals.

Interpretation and Rationale:

  • H1 Protons (Vinyl): The two geminal protons on C1 are diastereotopic due to the adjacent chiral center (C3). They are expected to appear as two distinct signals, likely complex multiplets, in the vinyl region (~5.0-5.3 ppm). Their chemical shift is influenced by the sp² hybridization of C1.

  • H3 Proton (Epoxide Methine): This proton is attached to a carbon (C3) that is part of the strained, electronegative epoxide ring. This environment causes a significant downfield shift into the 2.5-3.5 ppm range.[3] It will be split by the two adjacent C4 protons, appearing as a triplet or a doublet of doublets.

  • H4 Protons (Epoxide Methylene): The two protons on C4 are also diastereotopic. They are highly influenced by the ring strain and the adjacent oxygen atom. They are expected to appear as two separate signals, likely doublets or doublets of doublets, in the 2.5-3.0 ppm range, coupling with the H3 proton.

  • H5 Protons (Methyl): The three protons of the methyl group (C5) are attached to an sp² carbon (C2). This allylic position results in a chemical shift around 1.7-1.9 ppm. With no adjacent protons to couple with, this signal is expected to be a sharp singlet.

Predicted ¹H NMR Data Summary

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1a, H1b5.0 – 5.3Multiplet (m)-
H33.1 – 3.4Triplet (t)JH3-H4 ≈ 4-6 Hz
H4a, H4b2.6 – 2.9Doublet of Doublets (dd)Jgem ≈ 5-7 Hz, JH4-H3 ≈ 4-6 Hz
H51.7 – 1.9Singlet (s)-

¹³C NMR Spectroscopic Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Interpretation and Rationale:

  • C1 (Vinyl Methylene): As a terminal sp² carbon in a vinyl group, C1 is expected to resonate around 114-118 ppm.

  • C2 (Vinyl Quaternary): This quaternary sp² carbon is deshielded by the double bond and is predicted to appear further downfield in the alkene region, around 140-144 ppm.

  • C3 (Epoxide Methine): This carbon is part of the epoxide ring and bonded to oxygen, placing its signal in the characteristic range for epoxides, predicted to be around 58-62 ppm.

  • C4 (Epoxide Methylene): Similar to C3, this epoxide carbon is shifted downfield by the oxygen atom and ring strain, with a predicted resonance around 46-50 ppm.

  • C5 (Methyl): This sp³-hybridized methyl carbon is in an allylic position, leading to a predicted chemical shift in the aliphatic region, around 18-22 ppm.

Predicted ¹³C NMR Data Summary

Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C1114 – 118CH₂ (sp²)
C2140 – 144C (quaternary, sp²)
C358 – 62CH (sp³)
C446 – 50CH₂ (sp³)
C518 – 22CH₃ (sp³)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound: the carbon-carbon double bond and the epoxide ring.

Interpretation of Key Absorption Bands:

  • C-H Stretching: The spectrum will show sharp peaks just above 3000 cm⁻¹ corresponding to the sp² C-H stretches of the vinyl group (C1-H). Aliphatic sp³ C-H stretches from the methyl and epoxide ring protons will appear just below 3000 cm⁻¹.[3]

  • C=C Stretching: A characteristic absorption of medium intensity is expected in the 1620-1680 cm⁻¹ region, confirming the presence of the carbon-carbon double bond (C1=C2).[3]

  • Epoxide Ring Vibrations: The epoxide functional group gives rise to several distinct peaks. The C-O-C asymmetric stretch typically appears as a strong band around 950-810 cm⁻¹, while a symmetric "ring breathing" mode is found near 1250 cm⁻¹.[4] Additional C-O stretching vibrations are observed in the 1000-1300 cm⁻¹ fingerprint region.[3]

IR Data Summary

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
> 3000Medium=C-H Stretch (Vinyl)
< 3000Medium-C-H Stretch (Aliphatic/Epoxide)
1620 - 1680MediumC=C Stretch
~1250MediumEpoxide Ring Breathing (Symmetric)
1000 - 1300StrongC-O Stretch
950 - 810StrongEpoxide C-O-C Stretch (Asymmetric)

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Interpretation of Fragmentation Pattern:

The mass spectrum confirms the molecular weight and reveals stable fragments formed upon ionization.

  • Molecular Ion (M⁺): The intact molecule, ionized by the loss of an electron, gives rise to the molecular ion peak at a mass-to-charge ratio (m/z) of 84, consistent with the molecular formula C₅H₈O.[3]

  • Base Peak (m/z 55): The most abundant fragment, the base peak, is observed at m/z 55. This corresponds to the loss of a formyl radical (•CHO, 29 Da) from the molecular ion, a common fragmentation pathway for epoxides.[3]

  • Other Key Fragments: A significant peak may appear at m/z 56, resulting from the loss of an ethylene molecule (C₂H₄, 28 Da).[3] The fragment at m/z 39 is also prominent, likely arising from further fragmentation of the C₃H₃⁺ carbocation.[5]

G mol [C₅H₈O]⁺˙ m/z = 84 (Molecular Ion) frag55 [C₄H₇]⁺ m/z = 55 (Base Peak) mol->frag55 - •CHO frag56 [C₃H₄O]⁺˙ m/z = 56 mol->frag56 - C₂H₄ frag39 [C₃H₃]⁺ m/z = 39 frag55->frag39 - CH₄

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Mass Spectrometry Data Summary

m/zProposed FragmentIdentity / Loss
84[C₅H₈O]⁺˙Molecular Ion (M⁺)
56[C₃H₄O]⁺˙Loss of Ethylene (C₂H₄)
55[C₄H₇]⁺Loss of Formyl Radical (•CHO)
39[C₃H₃]⁺Cyclopropenyl Cation / Propargyl Cation

Standard Experimental Protocols

To ensure data reproducibility and quality, the following standard operating procedures are recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare High-Purity This compound nmr NMR (¹H & ¹³C) prep->nmr ir FT-IR prep->ir ms GC-MS prep->ms interpret Correlate & Verify Structure nmr->interpret ir->interpret ms->interpret

Caption: General workflow for spectroscopic characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C spectra for structural elucidation.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer, typically using 16-32 scans.

    • Acquire the proton-decoupled ¹³C spectrum on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the primary functional groups.

  • Methodology:

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol and allowing it to dry.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place one drop of neat liquid this compound directly onto the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Process the data to subtract the background spectrum and identify the key absorption peaks.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm molecular weight and analyze the fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or diethyl ether.

    • Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program appropriate for the compound's volatility (e.g., initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 250°C).

    • Use a standard electron ionization (EI) source at 70 eV.

    • Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and major fragment ions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

  • PubMed. (2021, December 13). Enantioselective Tertiary Electrophile (Hetero)Benzylation: Pd-Catalyzed Substitution of Isoprene Monoxide with Arylacetates. Retrieved from [Link]

  • LookChem. (n.d.). This compound|7437-61-8. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a reactive organic compound featuring a strained three-membered epoxide ring conjugated with a vinyl group.[1] Its molecular formula is C₅H₈O.[1] This unique structural arrangement imparts significant reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Understanding its physical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the key characteristics of this compound, including its physical constants, a detailed synthetic protocol, an exploration of its characteristic ring-opening reactions, and a summary of its spectral data for identification and characterization. Additionally, there is interest in its biological activity, specifically its potential genotoxic effects, which warrants careful handling and consideration in any application.[1]

Physical Properties of this compound

The physical properties of this compound are essential for its proper handling, storage, and use in chemical reactions. A summary of its key physical constants is provided in the table below.

PropertyValueSource(s)
Boiling Point 101.3 °C (at 760 mmHg)[2]
Density 0.936 g/cm³[2]
Molecular Weight 84.12 g/mol [3]
Vapor Pressure 40.8 mmHg at 25°C[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of isoprene.[1] This reaction selectively oxidizes one of the double bonds in isoprene to form the desired epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed as the oxidizing agent in this transformation.[4][5]

Synthesis Isoprene Isoprene Product This compound Isoprene->Product Epoxidation mCPBA m-CPBA mCPBA->Product Byproduct m-Chlorobenzoic Acid

Caption: Synthesis of this compound from Isoprene.

Experimental Protocol: Epoxidation of Isoprene with m-CPBA

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Isoprene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve isoprene (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1 equivalent) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred isoprene solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, quench the excess m-CPBA by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[6]

Reactivity: Ring-Opening Reactions

The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the epoxide carbons. For unsymmetrical epoxides like this compound, the nucleophilic attack generally occurs at the more substituted carbon atom, following a regioselectivity pattern that resembles an Sₙ1 reaction. This is because the transition state has some carbocationic character, which is stabilized by the methyl group.

Acid_Catalyzed_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H_plus H⁺ H_plus->Protonated_Epoxide Product Ring-Opened Product (Attack at more substituted carbon) Protonated_Epoxide->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and the epoxide oxygen acts as the leaving group. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom.

Base_Catalyzed_Opening cluster_reaction Sₙ2 Attack Epoxide This compound Product Ring-Opened Product (Attack at less substituted carbon) Epoxide->Product Nucleophile Nu⁻ Nucleophile->Product

Sources

"isomers and stereochemistry of 3,4-Epoxy-2-methyl-1-butene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers and Stereochemistry of 3,4-Epoxy-2-methyl-1-butene

Authored by: A Senior Application Scientist

Abstract

This compound, also known as isoprene monoxide, is a chiral epoxide of significant interest in synthetic chemistry. Its strained three-membered ring and adjacent vinyl and methyl groups provide a versatile platform for a variety of stereoselective transformations. The presence of two stereogenic centers gives rise to a pair of enantiomers for each of its cis and trans diastereomers, making a thorough understanding of its stereochemistry paramount for applications in asymmetric synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. This guide provides a detailed exploration of the structure, synthesis, and characterization of the stereoisomers of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Landscape of this compound

The core structure of this compound contains two adjacent stereocenters at carbons C3 and C4. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers.

  • (3R,4S)-3,4-Epoxy-2-methyl-1-butene and (3S,4R)-3,4-Epoxy-2-methyl-1-butene

  • (3R,4R)-3,4-Epoxy-2-methyl-1-butene and (3S,4S)-3,4-Epoxy-2-methyl-1-butene

The molecule's IUPAC name is 2-methyl-2-vinyloxirane. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter. The vinyl group attached to the epoxide ring is a key feature, influencing the molecule's reactivity and the stereochemical outcomes of its reactions.

The relationship between these isomers is critical. The (3R,4S) and (3S,4R) isomers are enantiomers of each other, as are the (3R,4R) and (3S,4S) isomers. Any given (3R,4S) isomer is a diastereomer of the (3R,4R) and (3S,4S) isomers. Understanding these relationships is fundamental to designing stereoselective syntheses and purification strategies.

Stereoselective Synthesis and Resolution

The controlled synthesis of specific stereoisomers of this compound is a key challenge and a primary area of research. The two main strategies employed are asymmetric epoxidation of the parent diene (isoprene) and kinetic resolution of a racemic mixture of the epoxide.

Asymmetric Epoxidation of Isoprene

Asymmetric epoxidation involves the use of a chiral catalyst to selectively form one enantiomer over the other. The Sharpless asymmetric epoxidation, while revolutionary for allylic alcohols, is not directly applicable to unfunctionalized olefins like isoprene. However, other methods have proven effective.

One of the most successful approaches involves the use of chiral manganese(III)-salen complexes, often referred to as Jacobsen-Katsuki epoxidation. This method is renowned for its ability to create chiral epoxides from unfunctionalized olefins with high enantioselectivity.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Isoprene

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Isoprene (2-methyl-1,3-butadiene)

  • Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

  • An oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaOCl) buffered with a phosphate solution.

  • A phase-transfer catalyst (if using NaOCl), such as pyridine N-oxide.

  • Dichloromethane (CH₂Cl₂) as the solvent.

  • Anhydrous magnesium sulfate (MgSO₄) for drying.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Jacobsen's catalyst in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add the isoprene to the solution.

  • Slowly add the oxidant over a period of 1-2 hours while maintaining the temperature at 0 °C. The reaction is often monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Once the reaction is complete, quench any remaining oxidant. If using mCPBA, a solution of sodium thiosulfate can be used.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified, typically by flash chromatography on silica gel, to yield the desired enantiomerically enriched this compound.

Causality and Insights: The choice of the (R,R) or (S,S) enantiomer of the salen ligand dictates which face of the olefin is epoxidized, thereby determining the absolute stereochemistry of the resulting epoxide. The bulky tert-butyl groups on the salen ligand help to create a chiral pocket that sterically directs the approach of the olefin to the manganese-oxo intermediate, leading to high enantioselectivity.

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. It relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One of the most prominent methods for epoxides is hydrolytic kinetic resolution (HKR), developed by Eric N. Jacobsen.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound

Materials:

  • Racemic this compound.

  • Chiral cobalt-salen catalyst (e.g., (R,R)-Co(II)-salen complex).

  • Water (0.5 to 0.6 equivalents relative to the epoxide).

  • A suitable solvent, such as tetrahydrofuran (THF).

Procedure:

  • To a solution of the racemic epoxide in the chosen solvent, add the chiral cobalt-salen catalyst (typically 0.2-2 mol%).

  • Add the specified amount of water. The reaction is often run at room temperature.

  • Monitor the reaction progress carefully, for example, by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The goal is to stop the reaction at approximately 50% conversion. At this point, one enantiomer will have been preferentially hydrolyzed to the corresponding diol, leaving the other, unreacted enantiomer of the epoxide in high enantiomeric excess.

  • Once the desired conversion is reached, the reaction mixture is worked up. This typically involves removing the catalyst by filtration and then separating the unreacted epoxide from the diol product by distillation or column chromatography.

Causality and Insights: The HKR process is a self-validating system. The chiral cobalt catalyst activates one enantiomer of the epoxide towards nucleophilic attack by water at a much faster rate than the other. By using a substoichiometric amount of water, the reaction naturally stops after one enantiomer has largely been consumed, providing both the unreacted epoxide and the resulting diol in high enantiomeric purity.

Characterization of Stereoisomers

Distinguishing between the different stereoisomers of this compound requires specialized analytical techniques that are sensitive to chirality.

Chiral Chromatography

Chiral HPLC and GC are the most direct methods for separating and quantifying the enantiomers. These techniques use a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Technique Typical Chiral Stationary Phase Mobile Phase/Carrier Gas Purpose
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol mixturesSeparation and quantification of enantiomeric excess (ee%).
Chiral GC Cyclodextrin derivatives (e.g., Chiraldex G-TA)Helium or HydrogenBaseline separation of all four stereoisomers in a single run.
Spectroscopic and Chiroptical Methods

While standard ¹H and ¹³C NMR spectroscopy can confirm the constitution of this compound, they generally cannot distinguish between enantiomers without the use of chiral shift reagents. However, more advanced techniques are highly effective.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides a stereochemically sensitive vibrational spectrum that can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to quantum chemical predictions.

  • Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the rotation of plane-polarized light as a function of wavelength. The resulting Cotton effect curves are characteristic of a given enantiomer and can be used to assign absolute configuration.

Visualization of Key Concepts

Stereoisomers of this compound

G R_S (3R,4S) S_R (3S,4R) R_S->S_R Enantiomers R_R (3R,4R) R_S->R_R Diastereomers S_S (3S,4S) R_S->S_S Diastereomers S_R->R_R Diastereomers S_R->S_S Diastereomers R_R->S_S Enantiomers

Caption: Stereochemical relationships between the isomers.

Workflow for Stereoselective Synthesis and Analysis

G cluster_synthesis Synthesis / Resolution cluster_analysis Analysis Isoprene Isoprene AsymmetricEpox Asymmetric Epoxidation (e.g., Jacobsen) Isoprene->AsymmetricEpox RacemicEpoxide Racemic Epoxide HKR Hydrolytic Kinetic Resolution (HKR) RacemicEpoxide->HKR EnantioenrichedEpoxide Enantioenriched Epoxide AsymmetricEpox->EnantioenrichedEpoxide HKR->EnantioenrichedEpoxide ChiralChrom Chiral HPLC / GC EnantioenrichedEpoxide->ChiralChrom Sample Spectroscopy VCD / ORD EnantioenrichedEpoxide->Spectroscopy Sample Result Confirmed Absolute Configuration & ee% ChiralChrom->Result Spectroscopy->Result

Caption: General workflow from synthesis to analysis.

Conclusion

The stereochemistry of this compound is a rich and complex field that offers numerous opportunities for synthetic innovation. A deep understanding of the relationships between its four stereoisomers, coupled with robust methods for their stereoselective synthesis and characterization, is essential for leveraging this versatile building block in drug discovery and materials science. The methodologies outlined in this guide, particularly asymmetric epoxidation and hydrolytic kinetic resolution, provide reliable pathways to access enantiomerically pure forms of this epoxide. Furthermore, the application of advanced analytical techniques like chiral chromatography and VCD spectroscopy provides the necessary tools for unambiguous stereochemical assignment, ensuring the integrity and reproducibility of research in this area.

References

  • Title: Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Enantioselective Epoxidation of cis-Olefins by a Tridenate Schiff Base-Manganese Complex Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanistic Studies of the Jacobsen Hydrolytic Kinetic Resolution Source: Journal of the American Chemical Society URL: [Link]

  • Title: The hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral (salen)CoIII complexes. A practical, high-throughput method for the production of enantioenriched epoxides and 1,2-diols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Vibrational Circular Dichroism (VCD) Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules Source: Chirality URL: [Link]

Introduction: The Strategic Importance of 3,4-Epoxy-2-methyl-1-butene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Epoxy-2-methyl-1-butene

This compound, an epoxide with the molecular formula C₅H₈O, is a highly reactive and valuable chemical intermediate.[1] Its structure, featuring a strained three-membered oxirane ring adjacent to an isopropenyl group, provides a unique combination of reactive sites.[1] This dual functionality makes it a versatile building block, particularly in the pharmaceutical and fine chemical industries.[1][2] The epoxide ring is susceptible to nucleophilic attack and ring-opening reactions, while the vinyl group allows for a range of addition reactions.[1][3] This reactivity has been harnessed in the synthesis of complex chiral molecules, including novel amino acids and tetrahydrofuran derivatives, positioning it as a key intermediate in drug discovery and development.[3][4]

Despite its synthetic utility, a comprehensive, publicly documented dataset of the specific thermodynamic properties of this compound is notably scarce. Understanding properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) is critical for optimizing reaction conditions, predicting reaction spontaneity, ensuring process safety, and modeling reaction kinetics.

This guide, therefore, adopts a principled approach rooted in established scientific methodology. Instead of presenting unavailable data, we will delineate the robust experimental and computational protocols used to determine the thermodynamic properties of analogous epoxides, primarily the butene oxide isomers.[5][6] By providing these field-proven workflows, we equip researchers and drug development professionals with the necessary knowledge to either determine these values for this compound or to make well-founded estimations based on the behavior of structurally similar compounds.

Core Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before delving into its thermodynamics. These values are foundational for experimental design, particularly for calorimetric studies.

PropertyValueSource
Molecular Formula C₅H₈O[1][7]
Molecular Weight 84.12 g/mol [1][7]
Boiling Point 101.3 °C (at 760 mmHg)[1][8]
Density 0.936 g/cm³[1][8]
Refractive Index 1.451 (at 20 °C)[1][2]
CAS Number 7437-61-8[1]

Part 1: Experimental Determination of Thermodynamic Properties

The most reliable thermodynamic data are derived from direct experimental measurement. For epoxides, reaction calorimetry is a superior method to combustion calorimetry, which can be problematic for such volatile and reactive compounds.[9] The following protocols are based on the successful determination of thermochemical data for other butene oxide isomers.[5][6][9]

Causality of Method Selection: Why Reaction Calorimetry?

The choice of reaction calorimetry is a deliberate one, designed to ensure accuracy and reliability. The method involves measuring the heat change of a controlled chemical reaction where the epoxide is a reactant.

  • Expertise & Trustworthiness: Unlike combustion, which can lead to complex product mixtures and incomplete reactions, the reduction of an epoxide to its corresponding alcohol using a powerful reducing agent like lithium triethylborohydride (LiEt₃BH) is a clean, rapid, and quantitative reaction.[9] This ensures that the measured heat change is directly and solely attributable to the intended transformation, forming a self-validating system. The enthalpy of formation for the resulting alcohol is often well-established, providing a reliable anchor for the calculation.

Experimental Workflow: Enthalpy of Formation

The overarching goal is to determine the gas-phase enthalpy of formation (ΔHf°(g)). This is achieved by first measuring the condensed-phase heat of reduction and then correcting for the heat of vaporization.[5][6]

G cluster_1 Part B: Gas-Phase Correction cluster_2 Part C: Final Calculation A Isothermal Reaction Calorimetry: Epoxide (l) + LiEt₃BH (soln) → Product (soln) B Measure Heat of Reaction (ΔHr1) A->B H Calculate Liquid-Phase ΔHf°(l) of Epoxide using known ΔHf°(l) of Alcohol and ΔHr values B->H C Calorimetry Control: Alcohol (l) + LiEt₃BH (soln) → Same Product (soln) D Measure Heat of Reaction (ΔHr2) C->D D->H E Ebulliometry: Measure vapor pressure vs. temperature F Clausius-Clapeyron Equation E->F G Calculate Heat of Vaporization (ΔHvap) for Epoxide and Alcohol F->G I Calculate Gas-Phase ΔHf°(g) of Epoxide using ΔHf°(l) and ΔHvap G->I H->I

Caption: Workflow for experimental determination of gas-phase enthalpy of formation.

Detailed Experimental Protocol

Objective: To determine the condensed-phase heat of reduction of this compound to 2-methyl-3-buten-2-ol.

  • Calorimeter Preparation: Utilize an isothermal reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[9]

  • Solvent and Reagent: The reaction vessel is charged with a suitable high-boiling solvent, such as triethylene glycol dimethyl ether, to minimize evaporation effects.[9] A solution of the reducing agent, lithium triethylborohydride (LiEt₃BH), is added.

  • Reaction 1 (Epoxide Reduction): A precisely weighed sample of pure, liquid this compound is injected into the stirred reaction vessel. The heat evolved during the rapid and complete reduction to the lithium salt of the corresponding alcohol is measured. This gives the enthalpy of the first reaction (ΔHr1).[9]

  • Reaction 2 (Alcohol Control): To create a closed thermochemical cycle, a second experiment is performed. A precisely weighed sample of the pure product alcohol (2-methyl-3-buten-2-ol) is injected into a fresh solution of the reducing agent. The heat evolved during its dissolution and reaction to form the same solvated lithium salt is measured (ΔHr2).[9]

  • Calculation of Enthalpy of Reduction (ΔHred): The enthalpy of reduction of the liquid epoxide to the liquid alcohol is the difference between the two measured heats: ΔHred = ΔHr1 - ΔHr2.

  • Determination of Heat of Vaporization (ΔHvap):

    • An ebulliometer is used to measure the vapor pressure of the pure epoxide and the pure alcohol at different temperatures.[6]

    • The heat of vaporization is then calculated from this data using the Clausius-Clapeyron equation. This step is crucial for converting the liquid-phase data to the gas-phase, which is the standard state for thermodynamic comparisons.[6]

  • Final Calculation of Gas-Phase Enthalpy of Formation (ΔHf°(g)): The final value is derived using the known gas-phase enthalpy of formation of the product alcohol and the experimentally determined values for reduction and vaporization.

Part 2: Computational Chemistry Approaches

When experimental data is unavailable, high-level computational methods provide a powerful and reliable alternative for predicting thermodynamic properties. Modern quantum chemistry methods can achieve high accuracy, often rivaling experimental uncertainty.

Causality of Method Selection: Why High-Level Theory?

The choice of computational model is critical for achieving chemical accuracy.

  • Expertise & Trustworthiness: Simple computational methods may fail to capture the complex electronic effects and ring strain of epoxides. High-level composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-APNO) are specifically designed to provide highly accurate thermochemical data.[5][6] These methods systematically approximate the results of a very high-level calculation by combining results from lower-level calculations, creating a self-validating system that minimizes errors. They have been shown to agree very well with experimental data for butene oxide isomers.[5]

Computational Workflow

The process involves a series of calculations to determine the total electronic energy and thermal corrections.

G A 1. Geometry Optimization Find the lowest energy 3D structure (e.g., using DFT B3LYP/6-31G(d)) B 2. Vibrational Frequency Calculation Confirm structure is a true minimum and obtain zero-point vibrational energy (ZPVE) A->B C 3. Single-Point Energy Calculation Calculate a highly accurate electronic energy using a large basis set and high-level theory (e.g., G3, CBS-APNO) B->C D 4. Calculation of Thermal Corrections Use frequencies to calculate thermal contributions to enthalpy and entropy from 0 K to 298.15 K C->D E 5. Final Thermodynamic Properties Combine electronic energy and thermal corrections to yield ΔHf°, S°, and ΔGf° D->E

Caption: High-level workflow for computational determination of thermodynamic properties.

Detailed Computational Protocol

Objective: To calculate the gas-phase enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) for this compound at 298.15 K.

  • Geometry Optimization: The 3D structure of the molecule is optimized using a reliable method like Density Functional Theory (DFT) with the B3LYP functional and a standard basis set (e.g., 6-31G(d)). This step finds the most stable arrangement of the atoms.[10]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal corrections to enthalpy and entropy.[11]

  • High-Accuracy Energy Calculation: A single-point energy calculation is performed using a high-level composite method such as G3 or CBS-APNO on the optimized geometry. This step provides a highly accurate electronic energy.[6]

  • Thermochemical Analysis: The results from the frequency and high-accuracy energy calculations are combined. Statistical mechanics principles are used to calculate the thermal contributions to enthalpy and entropy.[12]

  • Calculating Enthalpy and Gibbs Free Energy of Formation: The absolute calculated values are converted to standard enthalpies and Gibbs free energies of formation by referencing the calculated energies of the constituent elements (C, H, O) in their standard states.[13]

Part 3: Data for Analogous Compounds and Implications

While specific data for this compound is pending investigation, the data for the four butene oxide isomers, determined through the very methods described above, provide an invaluable reference point for researchers.[5][6]

Thermodynamic Data for Butene Oxide Isomers
CompoundExperimental ΔHf°(g) (kJ/mol)Calculated (G3) ΔHf°(g) (kJ/mol)Source
1,2-Epoxybutane-143.5 ± 1.7-144.8[5][6]
cis-2,3-Epoxybutane-154.4 ± 1.7-155.2[5][6]
trans-2,3-Epoxybutane-163.2 ± 1.7-164.0[5][6]
2-Methyl-1,2-epoxypropane-159.0 ± 1.7-159.0[5][6]

This table highlights several key insights. Firstly, the excellent agreement between the experimental and G3-calculated values validates the computational workflow as a reliable predictive tool. Secondly, it shows how alkyl substitution patterns influence the stability of the epoxide ring, with more substituted epoxides generally being more stable (having a more negative enthalpy of formation).

Implications for Drug Development Professionals

A thorough understanding of a molecule's thermodynamic properties is not merely academic; it is fundamental to its practical application in drug development.

  • Synthetic Route Design: The Gibbs free energy of reaction (ΔG), which can be derived from ΔH and entropy (S), determines the spontaneity and position of equilibrium for a given reaction.[12] For this compound, knowledge of the thermodynamics of its ring-opening reactions allows chemists to select reagents and conditions that favor the desired product, maximizing yield and minimizing side reactions.[4]

  • Process Safety and Scalability: The enthalpy of reaction (ΔH) is the heat released or absorbed. For highly exothermic reactions, such as epoxide ring-openings, this information is critical for designing safe large-scale syntheses. It dictates the cooling capacity required to prevent thermal runaways.[14]

  • Stability and Storage: The thermodynamic stability of the molecule, indicated by its enthalpy of formation, informs handling and storage requirements. Less stable compounds may require more stringent conditions to prevent decomposition.

Conclusion and Future Outlook

This compound is a synthetically important molecule whose full potential is best realized with a complete understanding of its thermodynamic properties. While specific experimental data for this compound is not yet widely published, this guide has provided the authoritative, field-proven experimental and computational frameworks for its determination. The close agreement between high-level theory and calorimetry for analogous butene oxides provides a high degree of confidence that these methods can be successfully applied to the title compound.

It is recommended that future work focus on a dedicated study of this compound using the protocols outlined herein. Such an investigation would provide invaluable data for the chemical, pharmaceutical, and materials science communities, enabling more efficient, safer, and predictable synthetic applications of this versatile chemical intermediate.

References

A consolidated list of all sources cited within this guide.

  • Smolecule. (n.d.). Buy this compound | 7437-61-8.
  • Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical studies of epoxides and related compounds. The Journal of Organic Chemistry, 78(9), 4303–4311. Available from: [Link]

  • Okumoto, S., & Yamabe, T. (1993). Computational study of epoxy-amine reactions. In Chemistry and Technology of Epoxy Resins. Springer.
  • Valiev, M., Bylaska, E. J., Govind, N., Kowalski, K., Straatsma, T. P., Van Dam, H. J. J., ... & Nieplocha, J. (2010). NWChem: A comprehensive and scalable open-source solution for large scale molecular simulations.
  • Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(9), 4303–4311. Available from: [Link]

  • Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. Available from: [Link]

  • University of Texas at Austin. (2019). Molecular Dynamics Simulations of Epoxy Resin Systems. Available from: [Link]

  • Li, C., & Strachan, A. (2012). Computing thermomechanical properties of crosslinked epoxy by molecular dynamic simulations. Polymer, 53(23), 5465-5473. Available from: [Link]

  • Rojas, H., Baldovino-Medrano, V. G., & Farid, J. H. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34206–34218. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound|7437-61-8. Retrieved from [Link]

  • Drug Discovery Online. (n.d.). Eastman introduces 3,4-Epoxy 1-butene derivatives. Retrieved from [Link]

  • Rojas, H., Baldovino-Medrano, V. G., & Farid, J. H. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34206–34218. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C5H8O | CID 154909. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound|7437-61-8. Retrieved from [Link]

  • Horie, K., Mita, I., & Kambe, H. (1970). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(10), 2839-2852.
  • Chemistry LibreTexts. (2023). 19.5: Gibbs Free Energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7437-61-8,this compound. Retrieved from [Link]

  • Theodoridis, G. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3236. Available from: [Link]

  • NIST. (n.d.). 2-Methyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

  • Bartlett, P. D., & Ross, S. D. (1948). The Methanolysis of 3,4-Epoxy-1-butene. Journal of the American Chemical Society, 70(3), 926–928. Available from: [Link]

  • NIST. (n.d.). 2-Methyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Epoxy-2-methyl-1-butene, an isoprene-derived epoxide, is a molecule of significant interest due to its high reactivity and role as a chemical intermediate.[1][2] Its strained oxirane ring makes it susceptible to nucleophilic attack, a characteristic that underlies both its utility in organic synthesis and its documented genotoxicity through the formation of DNA adducts.[1] Understanding the electronic structure, conformational landscape, and reaction pathways of this molecule is paramount for predicting its behavior, designing novel synthetic routes, and assessing its toxicological profile. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the fundamental properties of this compound. We will move beyond a mere recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating computational protocol.

The Rationale for a Computational Approach

While experimental techniques like NMR and IR spectroscopy provide invaluable data on bulk samples, they offer limited insight into transient states or the intricate details of reaction mechanisms.[1] Quantum chemical calculations serve as a powerful "computational microscope," allowing us to:

  • Determine Stable Geometries: Precisely calculate bond lengths, angles, and the most stable three-dimensional arrangement of atoms.

  • Analyze Conformational Preferences: Investigate the rotation around single bonds to identify and quantify the relative energies of different conformers, which can influence reactivity.

  • Predict Spectroscopic Signatures: Calculate vibrational frequencies (IR) and NMR chemical shifts to aid in the interpretation of experimental spectra.

  • Elucidate Reaction Mechanisms: Map the entire potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation barriers, providing a quantitative prediction of reaction kinetics and regioselectivity.[3][4]

For a molecule like this compound, this predictive power is crucial for understanding why it preferentially reacts at certain sites and under specific conditions.

Foundational Computational Methodology: A Validated Workflow

The trustworthiness of any computational result hinges on a logical and verifiable workflow. The following protocol represents a field-proven approach for the quantum mechanical study of organic molecules.

The Choice of Theoretical Level: Balancing Accuracy and Cost

The core of a quantum chemical calculation is the selection of a method and a basis set.

  • Method: Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency, making it ideal for systems of this size.[4]

    • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely used choice for geometry optimizations and frequency calculations of organic molecules.[5][6]

    • M06-2X Functional: For more accurate energy calculations, especially those involving reaction barriers or non-covalent interactions, the M06-2X functional is highly recommended as it better accounts for dispersion forces.[7][8]

  • Basis Set: Pople-Style Sets:

    • 6-31G(d): This is a good starting point for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the strained bonds of the epoxide ring.[5]

    • 6-31+G(d,p) or larger: For final, high-accuracy single-point energy calculations or transition state searches, a larger basis set is preferable. The + adds diffuse functions to describe lone pairs and anions more accurately, while the (p) adds polarization functions to hydrogen atoms.[5]

Expert Insight: The choice is a trade-off. A preliminary optimization with B3LYP/6-31G(d) is computationally inexpensive and provides a reliable geometry. For the final, published energy values, a single-point calculation on this geometry using the more robust M06-2X functional with a larger basis set like 6-311+G(d,p) provides a higher level of confidence.

Core Computational Protocol

The following diagram outlines the logical flow of a comprehensive computational investigation.

G Computational Chemistry Workflow cluster_initial Initial Setup cluster_gs Ground State Analysis cluster_advanced Advanced Analysis cluster_validation Validation & Refinement A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Finds the lowest energy structure. A->B Input coordinates C 3. Frequency Calculation Verifies minimum energy state (Zero imaginary frequencies). Provides IR spectrum. B->C Optimized geometry D 4a. Conformational Scan (Rotate key dihedral angles) C->D Validated minimum E 4b. Transition State Search (e.g., for ring-opening) Finds reaction saddle point. C->E Validated minimum F 4c. Further Analysis (NBO, Molecular Orbitals) C->F Validated minimum H 6. High-Accuracy Energy Calculation (e.g., M06-2X/6-311+G(d,p)) C->H Final geometries G 5. Verify Transition State (One imaginary frequency). Perform IRC calculation. E->G Putative TS G->H Final geometries

Caption: A self-validating workflow for quantum chemical analysis.

Structural and Spectroscopic Characterization

Following the protocol above, a ground state optimization and frequency calculation can be performed.

Molecular Structure

The structure of this compound features a strained three-membered oxirane ring attached to an isopropenyl group.[1] The IUPAC name is 2-(prop-1-en-2-yl)oxirane.[9]

Caption: Structure of this compound with key atoms numbered.

A geometry optimization at the B3LYP/6-31G(d) level of theory would yield precise structural parameters. These calculated values can be compared against typical experimental values for validation.

ParameterDescriptionCalculated Value (Å or °)Typical Experimental Value
r(C3-O)Epoxide C-O bond length~1.44 Å1.43 - 1.45 Å[1]
r(C4-O)Epoxide C-O bond length~1.44 Å1.43 - 1.45 Å[1]
r(C3-C4)Epoxide C-C bond length~1.48 Å1.47 - 1.49 Å[1]
r(C2=C1)Vinyl C=C bond length~1.33 Å~1.34 Å
a(C3-O-C4)Epoxide internal angle~61.5°~60°[1]
d(C1-C2-C3-C4)Dihedral angleVaries (see Conformational Analysis)-
Table 1: Predicted geometric parameters from a DFT optimization compared to standard experimental values.
Vibrational Analysis (IR Spectroscopy)

A frequency calculation on the optimized geometry not only confirms that it is a true energy minimum but also provides the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum.

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹) (Scaled)Experimental IR Band (cm⁻¹)
ν(C=C)Carbon-carbon double bond stretch~1640 cm⁻¹1620 - 1680 cm⁻¹[1]
ν(C-O)Asymmetric epoxide ring stretch~1250 cm⁻¹1000 - 1300 cm⁻¹[1]
ν(=C-H)Vinyl C-H stretch~3080 cm⁻¹2850 - 3000 cm⁻¹[1]
Table 2: Comparison of key calculated vibrational frequencies with experimental IR absorption regions. Calculated frequencies are often systematically higher and are typically scaled by a factor (~0.96 for B3LYP) for better agreement.

Probing Reactivity: The Epoxide Ring-Opening Reaction

The high reactivity of epoxides is due to their significant ring strain (~13 kcal/mol), which is released upon ring-opening.[10] The reaction mechanism can be either Sₙ1-like or Sₙ2-like, depending on the conditions.[11]

  • Basic/Nucleophilic Conditions (Sₙ2-like): A strong nucleophile attacks the sterically least hindered carbon. For this compound, this would be C4.[10][12]

  • Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated. The ring then opens to form a partial positive charge on the most substituted carbon (the one that can best stabilize a carbocation), which is C3. The weak nucleophile then attacks this site.[11][13][14]

Quantum chemical calculations can model this regioselectivity. By locating the transition states for nucleophilic attack at both C3 and C4, we can compare their activation energies (ΔG‡). The pathway with the lower activation energy will be the kinetically favored product.

G R Reactants (Epoxide + Nu⁻) TS1 TS (Attack at C4) ΔG‡(Sₙ2) P1_end TS1->P1_end P1 Product 1 (via C4 attack) TS2 TS (Attack at C3) ΔG‡ P2_end TS2->P2_end P2 Product 2 (via C3 attack) R_start R_start->TS1 Lower Energy Barrier (Favored Pathway) R_start->TS2 Higher Energy Barrier Y_axis Relative Free Energy (ΔG) X_axis Reaction Coordinate

Caption: Potential energy diagram illustrating the kinetic preference for nucleophilic attack at C4 under Sₙ2 conditions.

Detailed Computational Protocols

Protocol 1: Ground State Optimization and Frequency Calculation
  • Input File Preparation: Construct the 3D coordinates of this compound.

  • Job Specification (Gaussian Example):

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation: Open the output file. Confirm "Normal termination." Search for the frequencies. Verify that there are zero imaginary frequencies, confirming the structure is a local minimum.

Protocol 2: Transition State Search for Ring-Opening
  • Initial Guess: Start with the optimized ground state geometry of the epoxide and place a nucleophile (e.g., OH⁻) near the target carbon (C4 for Sₙ2).

  • Job Specification (Gaussian Example):

    • Opt=TS: Specifies a search for a transition state (saddle point).

    • Freq: A frequency calculation is essential to validate the result.

  • Execution & Validation: Run the calculation. A successful TS calculation will show "Normal termination" and exactly one imaginary frequency in the output. This imaginary frequency corresponds to the vibrational mode of the bond being formed and the bond being broken.

  • IRC Calculation (Self-Validation): An Intrinsic Reaction Coordinate (IRC) calculation should be run from the TS geometry. This calculation maps the path from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For a reactive molecule like this compound, these methods allow for a deep, quantitative understanding of its structure, stability, and chemical behavior. By following a logical, self-validating workflow and selecting appropriate levels of theory, scientists can reliably predict molecular properties, rationalize experimental observations, and guide future research in synthesis and toxicology. The ability to computationally map reaction pathways, as demonstrated with the ring-opening mechanism, offers predictive power that can accelerate discovery and enhance safety assessment in the chemical and pharmaceutical industries.

References

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  • SpringerLink. (2016). DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. Retrieved from [Link][5]

  • RSC Publishing. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Retrieved from [Link][15]

  • The Journal of Organic Chemistry. (2018). Computational Studies of Chiral Epoxide Radicals. Retrieved from [Link][16]

  • PMC. (n.d.). Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Retrieved from [Link][17]

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  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link][12]

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A Comprehensive Technical Guide to the Chemistry of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a highly reactive and versatile chemical intermediate. Its unique structure, featuring both a strained epoxide ring and a vinyl group, makes it a valuable building block in organic synthesis. This guide provides a thorough review of the existing literature, covering its synthesis, physicochemical properties, key reactive pathways, and diverse applications. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound (IUPAC name: 2-(prop-1-en-2-yl)oxirane) is an organic compound with the molecular formula C₅H₈O.[1] As an epoxide, it is characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring system is the primary source of its high reactivity. The presence of an adjacent isopropenyl group further enhances its utility in a variety of chemical transformations.

This compound serves as a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2] Its ability to undergo controlled ring-opening reactions and participate in polymerizations makes it a target of significant interest for the development of new materials and complex molecules.[3] This guide will explore the fundamental aspects of its chemistry, providing insights into its synthesis, reactivity, and practical applications.

Synthetic Methodologies

The primary route for synthesizing this compound is through the selective epoxidation of its parent diene, isoprene (2-methyl-1,3-butadiene).

2.1. Epoxidation of Isoprene

The most prevalent industrial method for producing this compound is the direct epoxidation of isoprene.[4] This process typically involves the use of an oxidizing agent and a catalyst to ensure high selectivity for the desired monoepoxide over other potential oxidation products.

  • Silver-Catalyzed Epoxidation: A common approach involves the gas-phase epoxidation of isoprene using oxygen or oxygen-containing gases over a silver catalyst supported on a material like alumina.[4][5] This method is analogous to the industrial production of ethylene oxide. The selectivity of this reaction is highly dependent on the catalyst preparation and the reaction conditions. The presence of water vapor (6 to 80 mol %) in the reaction mixture has been shown to prolong catalyst activity by preventing coking.[5]

  • Peroxy Acid Epoxidation: In a laboratory setting, isoprene can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This method is generally high-yielding but can be less selective, potentially leading to the formation of the diepoxide or other side products. The reaction is typically carried out in a chlorinated solvent like dichloromethane at low temperatures to control its exothermicity.

  • Asymmetric Epoxidation: For applications requiring enantiomerically pure epoxides, methods like the Sharpless asymmetric epoxidation can be adapted.[6] This technique is particularly useful for creating chiral building blocks for pharmaceutical synthesis. Another approach involves the ring-closure of an enantiomerically pure hydroxytosylate precursor.[7]

Comparison of Synthetic Routes

MethodOxidizing AgentCatalystPhaseAdvantagesDisadvantages
Silver-CatalyzedOxygen/AirSilver on AluminaGasIndustrially scalable, high selectivity possible.[4]Requires high temperatures, potential for catalyst deactivation.[5]
Peroxy Acidm-CPBA, etc.NoneLiquidHigh yields, mild conditions.Stoichiometric waste, potential for over-oxidation.
Asymmetrict-BuOOHTi(OiPr)₄ / DETLiquidProduces enantiomerically pure product.[6]Requires chiral reagents, more complex setup.

Physicochemical and Spectroscopic Properties

Accurate identification of this compound is crucial for its use in synthesis. The following table summarizes its key physical and computed properties.

PropertyValueSource
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
Boiling Point101.3°C at 760 mmHg[8]
Density0.936 g/cm³[8]
Vapor Pressure40.8 mmHg at 25°C[8]

Spectroscopic data is essential for routine characterization:

  • ¹H NMR: Will show characteristic signals for the vinyl protons, the methyl group protons, and the protons on the epoxide ring.

  • ¹³C NMR: Will display distinct peaks for the sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the epoxide ring.

  • IR Spectroscopy: A key feature is the C-O-C stretching vibration of the epoxide ring, typically appearing in the 1250 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (m/z = 84) and characteristic fragmentation patterns can confirm the compound's identity.[1]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its epoxide ring and, to a lesser extent, its vinyl group.[9]

4.1. Ring-Opening Reactions

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which can be catalyzed by either acid or base.[9]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[10] The regioselectivity of the attack depends on the substitution pattern. For this compound, nucleophilic attack is expected to occur at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.[10] For example, reaction with methanol under acidic conditions would predominantly yield the methoxy derivative at the tertiary carbon.[4]

  • Base-Catalyzed Ring-Opening: With strong, basic nucleophiles, the ring-opening proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For instance, reaction with sodium azide would lead to the formation of an azido-alcohol, with the azide group at the primary carbon.[11]

The diagram below illustrates the general mechanism for acid-catalyzed ring-opening.

AcidCatalyzedRingOpening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H+ H⁺ (Acid Catalyst) Product Ring-Opened Product Protonated_Epoxide->Product Slow (Rate-determining) Nu Nu⁻ (Nucleophile) ExperimentalWorkflow start Start setup Set up reaction: Epoxide, NaN₃, NH₄Cl in EtOH/H₂O start->setup reflux Heat to reflux Monitor by TLC setup->reflux workup Aqueous workup and extraction reflux->workup purify Column Chromatography workup->purify characterize Characterization (NMR, IR) purify->characterize end_node End characterize->end_node

Sources

An In-Depth Technical Guide to 3,4-Epoxy-2-methyl-1-butene: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Epoxy-2-methyl-1-butene (also known as isoprene monoxide), a versatile and highly reactive building block in organic synthesis. With the CAS Number 7437-61-8 and a molecular formula of C₅H₈O , this vinyl epoxide serves as a critical intermediate in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents.[1][2][3][4] This document delves into its fundamental properties, detailed synthetic protocols, characteristic reactivity with a focus on regioselective ring-opening reactions, and its strategic applications in the field of drug discovery and development. Safety protocols and detailed characterization data are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction and Core Molecular Attributes

This compound is a structurally unique molecule featuring a strained three-membered epoxide ring directly attached to an isopropenyl group.[1] This combination of a reactive electrophilic epoxide and a nucleophilic diene precursor imparts a rich and versatile chemistry, making it a valuable C5 synthon for constructing molecular complexity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 7437-61-8[2][4]
Molecular Formula C₅H₈O[2][3][4]
Molecular Weight 84.12 g/mol [3][4]
IUPAC Name 2-(prop-1-en-2-yl)oxirane[1][3]
Boiling Point 80 °C[4]
Density 0.857 g/cm³[4]
Flash Point -8 °C[4]
Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum exhibits characteristic signals for the vinyl protons and the protons on the epoxide ring, typically found between 2.5 and 3.5 ppm.[1] The ¹³C NMR spectrum will show distinct peaks for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the epoxide.

  • Infrared (IR) Spectroscopy : Key absorption bands include C-H stretching vibrations for the aliphatic and vinyl groups (around 2850-3000 cm⁻¹), C=C stretching (around 1620-1680 cm⁻¹), and characteristic C-O stretching of the epoxide ring (in the 1000-1300 cm⁻¹ region).[1]

  • Mass Spectrometry (MS) : The mass spectrum typically shows the molecular ion peak at m/z 84.[1] A common fragmentation pattern involves the loss of a formyl radical, leading to a base peak at m/z 55.[1]

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the selective epoxidation of isoprene (2-methyl-1,3-butadiene). The challenge lies in achieving mono-epoxidation at the 3,4-double bond while minimizing reactions at the 1,2-double bond and preventing polymerization.

Industrial Production

Industrial-scale synthesis often employs gas-phase epoxidation of isoprene using oxygen or air over silver-containing catalysts.[5] This method allows for continuous production and is economically viable for large quantities.

Laboratory-Scale Synthesis: A Detailed Protocol

For research purposes, solution-phase epoxidation using a peroxy acid is a common and effective method. Below is a representative protocol.

Reaction Scheme:

G Isoprene Isoprene Epoxide This compound Isoprene->Epoxide + m-CPBA mCPBA m-CPBA Acid m-Chlorobenzoic Acid

Figure 1: Epoxidation of isoprene using m-CPBA.

Materials:

  • Isoprene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve isoprene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.1 equivalents) in DCM and add it to the addition funnel. Add the m-CPBA solution dropwise to the stirred isoprene solution over 1-2 hours, maintaining the temperature at 0 °C. The causality for the slow, cooled addition is to control the exothermic reaction and to minimize over-oxidation or polymerization side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine. This step is crucial to remove the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity: The Cornerstone of its Utility

The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions. The regioselectivity of this opening is a key consideration for synthetic planning.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents.[6] The regiochemical outcome (attack at the C3 or C4 position) is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

  • Under Basic or Neutral Conditions (Sₙ2-type): Strong, hard nucleophiles preferentially attack the less sterically hindered carbon (C4). This is a classic Sₙ2 mechanism where the nucleophile attacks the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.

  • Under Acidic Conditions (Sₙ1-like): In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs at the more substituted carbon (C3), which can better stabilize the developing positive charge in the transition state.

G cluster_0 Basic/Neutral Conditions (Sₙ2) cluster_1 Acidic Conditions (Sₙ1-like) Epoxide_B This compound Transition_State_B Sₙ2 Transition State Epoxide_B->Transition_State_B Nucleophile_B Nu⁻ Nucleophile_B->Transition_State_B Product_B Attack at C4 (less hindered) Transition_State_B->Product_B Epoxide_A This compound Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide + H⁺ Proton H⁺ Transition_State_A Sₙ1-like Transition State Protonated_Epoxide->Transition_State_A Nucleophile_A Nu-H Nucleophile_A->Transition_State_A Product_A Attack at C3 (more substituted) Transition_State_A->Product_A

Figure 2: Regioselectivity in the ring-opening of this compound.

Detailed Protocol: Ring-Opening with an Amine

This protocol details the regioselective ring-opening of this compound with a primary amine under neutral conditions, a common transformation in the synthesis of amino alcohols.

Reaction Scheme:

G Epoxide This compound Product Amino Alcohol Epoxide->Product + R-NH₂ Amine R-NH₂

Figure 3: Synthesis of an amino alcohol via epoxide ring-opening.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in ethanol. Add benzylamine (1.2 equivalents).

  • Reaction Conditions: Heat the sealed tube to 80 °C and stir for 12-24 hours. The use of a sealed tube is necessary due to the volatility of the epoxide and to ensure the reaction proceeds at the desired temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amino alcohol product.

Applications in Drug Development and Natural Product Synthesis

The ability to introduce a hydroxyl group and another functional group in a stereocontrolled manner makes this compound a valuable precursor in the synthesis of complex, biologically active molecules.

Synthesis of the Pheromone (S)-Ipsenol

A notable application is in the synthesis of the bark beetle pheromone, (S)-ipsenol. The synthesis utilizes an enantiomerically enriched form of the epoxide, which is then subjected to a regioselective ring-opening reaction with an appropriate organocuprate.[7] This highlights the importance of this building block in accessing chiral molecules with specific biological functions.

Precursor to Antiviral and Anticancer Agents

Vinyl epoxides are key intermediates in the synthesis of various natural products and their analogs with potential therapeutic applications. For instance, derivatives of this compound can be used to construct the core structures of compounds with antiviral or anticancer activity. While direct synthesis of currently marketed drugs from this specific epoxide is not widely documented in introductory literature, its structural motif is present in many complex bioactive molecules. For example, the synthesis of certain artemisinin analogs, which are potent antimalarial agents, can involve intermediates derived from similar vinyl epoxides.[8][9] The strategic opening of the epoxide ring allows for the introduction of key functionalities required for biological activity.

Safety and Handling

This compound is a reactive and flammable compound that requires careful handling.

  • Toxicity: Like many epoxides, it is a suspected carcinogen and has been shown to have genotoxic effects by forming adducts with DNA.[1] All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] It should be stored under an inert atmosphere to prevent polymerization.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a reactive epoxide and a vinyl group allows for a wide range of chemical transformations, particularly regioselective ring-opening reactions. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its potential in the creation of novel and complex bioactive molecules. The protocols and data presented in this guide serve as a foundational resource for the effective and safe application of this valuable chemical intermediate.

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Methodological & Application

"reaction mechanisms involving 3,4-Epoxy-2-methyl-1-butene"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Reaction Mechanisms of 3,4-Epoxy-2-methyl-1-butene (Isoprene Monoxide)

Introduction: The Versatility of a Vinyl Epoxide

This compound, commonly known as isoprene monoxide, is a highly reactive and versatile bifunctional molecule. Its structure, containing both a strained epoxide ring and a vinyl group, makes it a valuable intermediate in organic synthesis.[1][2] This compound serves as a key building block for the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The inherent ring strain of the epoxide (approximately 13 kcal/mol) renders it susceptible to ring-opening reactions under both acidic and basic conditions, providing a powerful tool for introducing complex functionality.[3][4] Understanding the mechanisms governing its reactivity is paramount for controlling the regioselectivity and stereoselectivity of its transformations, thereby enabling the targeted synthesis of desired products.

This application note provides a detailed exploration of the principal reaction mechanisms of this compound, complete with mechanistic diagrams and field-proven experimental protocols for researchers in synthetic chemistry and drug development.

Synthesis of this compound

The most common industrial synthesis involves the direct selective epoxidation of isoprene (2-methyl-1,3-butadiene).[1][2] This process often utilizes catalysts like silver on an alumina support to achieve high selectivity for the desired monoepoxide.[1]

Synthesis Isoprene Isoprene Epoxide This compound Isoprene->Epoxide Selective Epoxidation Reagent [O](e.g., m-CPBA orO₂, Ag catalyst)

Caption: Synthesis of this compound from isoprene.

Part 1: Acid-Catalyzed Ring-Opening Reactions

Mechanistic Rationale: A Hybrid SN1/SN2 Pathway

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and further activates the ring.[5][6][7] This protonated intermediate is a key feature that distinguishes the acid-catalyzed pathway.

A critical aspect of this mechanism is its regioselectivity. The nucleophile preferentially attacks the more substituted carbon of the epoxide.[8][9] In the case of this compound, this is the tertiary carbon (C3). This preference is explained by the transition state having significant carbocationic character.[5][8] The tertiary carbon can better stabilize the developing positive charge through hyperconjugation.[9] The reaction, however, still proceeds via a backside attack, resulting in an inversion of stereochemistry at the site of attack, a hallmark of an SN2 reaction.[5] Therefore, the mechanism is best described as a hybrid between SN1 and SN2, where electronic factors favoring an SN1-like transition state dictate the regioselectivity, while the stereochemical outcome is SN2-like.[3][8]

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Protocol: Acid-Catalyzed Hydrolysis to 2-Methylbut-3-ene-1,2-diol

This protocol details the hydrolysis of isoprene monoxide using dilute sulfuric acid to yield the corresponding 1,2-diol. The primary product results from the nucleophilic attack of water at the tertiary carbon.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
This compound84.124.21 g (4.5 mL)50.0
Tetrahydrofuran (THF), anhydrous-100 mL-
Sulfuric Acid (H₂SO₄), 1 M aqueous solution-5 mL5.0
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Saturated Sodium Chloride (Brine) solution-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-
Diethyl Ether (for extraction)-200 mL-

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.21 g, 50.0 mmol) and 100 mL of THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Acid Addition: Slowly add the 1 M sulfuric acid solution (5 mL) dropwise over 15 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 2-methylbut-3-ene-1,2-diol.

Part 2: Base-Catalyzed Ring-Opening Reactions

Mechanistic Rationale: A Classic SN2 Pathway

In contrast to the acid-catalyzed route, base-catalyzed ring-opening proceeds via a direct nucleophilic attack on the epoxide ring without prior activation.[3][4] This reaction is a classic example of an SN2 mechanism.[4][10]

The key determinant for regioselectivity in this pathway is steric hindrance.[5][11] The nucleophile will attack the less sterically hindered carbon atom .[4][11] For this compound, the attack occurs at the secondary carbon (C4). The driving force for the reaction is the relief of the significant ring strain in the three-membered epoxide ring.[3] The stereochemical outcome is, as expected for an SN2 reaction, a clean inversion of configuration at the carbon center that is attacked.

Base_Catalyzed_Mechanism cluster_step1 cluster_step2 reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate 1. SN2 Attackat Secondary Carbon Product 1,2-Amino Alcohol Product Alkoxide_Intermediate->Product 2. Protonation (Fast) Nu_neg R₂NH (Nucleophile) Solvent_H Solvent (e.g., H₂O)

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Protocol: Base-Catalyzed Aminolysis with Diethylamine

This protocol describes the reaction of isoprene monoxide with diethylamine. As a moderately strong nucleophile, the amine attacks the less substituted carbon to yield the corresponding amino alcohol.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
This compound84.124.21 g (4.5 mL)50.0
Diethylamine73.145.49 g (7.7 mL)75.0 (1.5 eq)
Ethanol, absolute-100 mL-
Saturated Sodium Chloride (Brine) solution-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (4.21 g, 50.0 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Add diethylamine (5.49 g, 75.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol and excess diethylamine under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product, 1-(diethylamino)-2-methylbut-3-en-2-ol, can be purified by vacuum distillation or flash chromatography if necessary.

Summary of Regioselectivity

The choice of catalytic conditions (acidic vs. basic) is the primary determinant of the regiochemical outcome in the ring-opening of this compound. This control is a cornerstone of its synthetic utility.

ConditionMechanism Site of Nucleophilic Attack Key Intermediate Typical Product Type
Acidic (H⁺) SN1/SN2 HybridMore Substituted (Tertiary C3)Protonated EpoxideTertiary Alcohol
Basic (Nu⁻) SN2Less Substituted (Secondary C4)AlkoxideSecondary Alcohol

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dictated by well-defined mechanistic principles. By carefully selecting acidic or basic/nucleophilic conditions, chemists can precisely control the regioselectivity of the epoxide ring-opening. Acid catalysis directs nucleophiles to the more substituted carbon via a stabilized, carbocation-like transition state, while basic conditions favor a classic SN2 attack at the less sterically encumbered carbon. These predictable and reliable reaction pathways ensure that isoprene monoxide remains a valuable and versatile tool for the construction of complex molecular architectures in academic and industrial research.

References

  • LookChem. (n.d.). This compound|7437-61-8. Retrieved from [Link]

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  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Reaction of 3,4-Epoxy-1-butene with Methanol. Direction and Mechanism of Ring Opening. Retrieved from [Link]

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  • Chem LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

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  • PubMed. (n.d.). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Retrieved from [Link]

  • YouTube. (2020). Base Catalyzed Epoxide Opening. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • YouTube. (2019). Acid Catalyzed Ring Opening of an Epoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Rearrangements in Alkene Addition Reactions. Retrieved from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Polymerization of 3,4-Epoxy-2-methyl-1-butene and its Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isopropenyloxirane, is a bifunctional monomer possessing a reactive epoxide ring and a vinyl group.[1][2] This unique structure makes it a valuable building block for the synthesis of functional polyethers. The epoxide moiety can undergo ring-opening polymerization to form the polymer backbone, while the pendant vinyl group can be preserved for subsequent post-polymerization modification, allowing for the creation of tailored macromolecular architectures.[3] This application note provides a comprehensive guide to the polymerization of this compound, with a focus on its kinetics. It is intended for researchers, scientists, and drug development professionals interested in synthesizing novel functional polymers.

The polymerization of epoxides can be achieved through various mechanisms, including cationic, anionic, and coordination polymerization, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties.[4] The choice of polymerization technique is critical and depends on the desired polymer characteristics and the presence of functional groups on the monomer.

Polymerization Mechanisms and Kinetics

The polymerization of this compound proceeds via ring-opening of the oxirane ring. The kinetics of this process are highly dependent on the chosen polymerization method.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of epoxides is initiated by electrophilic species, such as protonic acids or Lewis acids, which activate the epoxide ring towards nucleophilic attack by another monomer molecule.[5][6] The propagating species is a tertiary oxonium ion.

Kinetics: The kinetics of CROP can be complex and are often influenced by factors such as the nature of the initiator and counter-ion, solvent polarity, and temperature.[7] In many cases, the polymerization follows first-order kinetics with respect to the monomer concentration.[8] The rate of polymerization (Rp) can be expressed as:

Rp = kp[M][I]

where:

  • kp is the rate constant of propagation

  • [M] is the monomer concentration

  • [I] is the initiator concentration

Key Considerations for this compound: The presence of the vinyl group may lead to side reactions, such as intramolecular cyclization or crosslinking, especially at higher temperatures or with certain initiators. Careful selection of reaction conditions is crucial to obtain linear polymers with pendant vinyl groups.

Diagram: Cationic Ring-Opening Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (e.g., with water) I Initiator (H+) M Monomer I->M Attack on epoxide oxygen I->M IM Activated Monomer (Oxonium Ion) IM2 Growing Polymer Chain (Oxonium Ion) M2 Another Monomer IM2->M2 Nucleophilic attack by monomer IM2->M2 IM3 Elongated Polymer Chain IM3_term Growing Polymer Chain H2O Water IM3_term->H2O Proton transfer IM3_term->H2O Dead_Polymer Dead Polymer (hydroxyl-terminated)

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of epoxides is initiated by nucleophiles, such as alkoxides or organometallic compounds.[9] The propagating species is an alkoxide ion. AROP can proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[10]

Kinetics: For a living anionic polymerization, the rate of polymerization is typically first order in both monomer and initiator concentration.

Rp = kp[M][I]

Key Considerations for this compound: The vinyl group is generally stable under anionic conditions, making AROP an attractive method for producing well-defined poly(this compound) with preserved vinyl functionality.

Diagram: Anionic Ring-Opening Polymerization Workflow

AROP_Workflow Monomer_Prep Monomer Purification (Distillation over CaH2) Reaction_Setup Anhydrous & Inert Atmosphere (Schlenk line/Glovebox) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (e.g., Potassium Naphthalenide) Initiator_Prep->Reaction_Setup Polymerization Controlled Temperature Polymerization Reaction_Setup->Polymerization Termination Quenching (e.g., with Methanol) Polymerization->Termination Purification Polymer Precipitation & Drying Termination->Purification Characterization Analysis (NMR, GPC, DSC) Purification->Characterization

Caption: Experimental Workflow for Anionic Polymerization.

Coordination Polymerization

Coordination polymerization of epoxides often employs catalysts based on transition metals, such as Ziegler-Natta type catalysts.[11][12] These systems can offer high stereoselectivity, leading to the formation of isotactic or syndiotactic polymers.

Kinetics: The kinetics of coordination polymerization are complex and depend on the nature of the catalyst, cocatalyst, and the polymerization conditions. The mechanism often involves the insertion of the monomer into a metal-alkoxide bond.[11]

Key Considerations for this compound: Coordination polymerization could potentially offer control over the stereochemistry of the resulting polyether. However, the interaction of the vinyl group with the transition metal center needs to be considered, as it might lead to undesired side reactions.

Experimental Protocols

The following protocols are representative methods for the polymerization of epoxides and can be adapted for this compound. Note: All procedures involving organometallic or highly reactive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Cationic Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous DCM (e.g., 50 mL).

  • Add the purified this compound (e.g., 5.0 g, 59.4 mmol) to the DCM via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mL of a 1.0 M solution in DCM), to the stirred monomer solution.

  • Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC.

  • Terminate the polymerization by adding an excess of cold methanol (e.g., 5 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Anionic Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Potassium naphthalenide solution in THF (initiator, freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask, add anhydrous THF (e.g., 50 mL).

  • Add the purified this compound (e.g., 5.0 g, 59.4 mmol) to the THF.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Titrate the initiator solution (potassium naphthalenide) into the monomer solution until a faint persistent green color is observed, then add the calculated amount of initiator for the desired molecular weight.

  • Allow the polymerization to proceed for the desired time (e.g., 1-12 hours).

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a suitable non-solvent (e.g., water or methanol).

  • Isolate and dry the polymer as described in Protocol 1.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Parameter Measured Expected Observations for Poly(this compound)
¹H and ¹³C NMR Polymer structure, confirmation of vinyl group retentionSignals corresponding to the polyether backbone and the pendant isopropenyl group.[1]
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)A monomodal peak for well-controlled polymerizations. PDI close to 1.0 for living polymerizations.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A single Tg value, indicating an amorphous polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of the epoxide peak (~914 cm⁻¹), presence of ether linkages, and retention of the C=C stretch of the vinyl group.[8]

Table 1: Key Characterization Techniques and Expected Results.

Kinetics Analysis

To determine the kinetics of the polymerization, the reaction should be monitored over time.

Protocol for Kinetic Study:

  • Set up the polymerization reaction as described in the protocols above in a thermostated reactor.

  • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and quench the polymerization (e.g., with methanol).

  • Determine the monomer conversion for each aliquot using a suitable analytical technique (e.g., gravimetry after removing unreacted monomer, gas chromatography, or ¹H NMR spectroscopy by integrating the monomer and polymer signals).

  • Plot the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. A linear plot indicates first-order kinetics with respect to the monomer.

  • Repeat the experiment at different initiator concentrations to determine the order of reaction with respect to the initiator.

  • Conduct the polymerization at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Conclusion

The polymerization of this compound offers a versatile route to functional polyethers with pendant vinyl groups that are available for further chemical modification. The choice of polymerization method—cationic, anionic, or coordination—will significantly impact the polymer's properties and the degree of control over the polymerization process. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the synthesis and kinetics of this promising monomer, enabling the development of new materials for a wide range of applications.

References

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  • Cho, J. D., & Hong, J. W. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. Polymer Engineering & Science, 45(11), 1546–1555.
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  • Ji, H., Farmer, B. S., Dadmun, M. D., Mays, J. W., Nonidez, W. K., & Advincula, R. C. (n.d.). Anionic Synthesis of Epoxy End-Capped Polymers. University of Houston.
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Application Notes & Protocols: A Guide to the Regiocontrolled Ring-Opening of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3,4-Epoxy-2-methyl-1-butene, a vinyl epoxide also known as isoprene monoxide, is a highly versatile building block in modern organic synthesis.[1] Its reactivity, driven by the inherent strain of the three-membered oxirane ring, allows for a diverse range of transformations.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the nucleophilic ring-opening reactions of this epoxide. We will explore the fundamental mechanistic principles that govern regioselectivity, offering field-proven insights into how reaction conditions can be manipulated to achieve desired constitutional isomers. Detailed, validated protocols for reactions with key nucleophile classes are provided, underscoring the strategic importance of this chemistry in the synthesis of complex molecular architectures, including pharmaceuticals and natural products.[3][4]

Mechanistic Foundations: Controlling Regioselectivity

The ring-opening of an unsymmetrical epoxide like this compound presents a critical challenge of regioselectivity: which of the two electrophilic carbons will the nucleophile attack? The outcome is not arbitrary; it is dictated by the reaction conditions, which determine whether the reaction proceeds through a pure Sɴ2 pathway or a mechanism with significant Sɴ1 character. All pathways, however, share a common stereochemical outcome: the reaction is stereospecific and proceeds via a backside attack, leading to an inversion of configuration at the electrophilic carbon and an overall anti-dihydroxylation product.[5][6]

Basic or Strongly Nucleophilic Conditions: The Sɴ2 Pathway

Under basic or neutral conditions with a strong nucleophile (e.g., amines, alkoxides, Grignard reagents, organolithiums), the reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism.[7][8][9] The high ring strain of the epoxide provides the thermodynamic driving force, even though an alkoxide is typically a poor leaving group.[9]

  • Causality of Regioselectivity: In an Sɴ2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom.[5][10][11] For this compound, the attack occurs at the terminal methylene carbon (C4), which is less substituted than the tertiary carbon (C3). This results in a 1,2-addition product.

sub This compound ts Sɴ2 Transition State (Attack at less hindered C4) sub->ts Strong Nucleophile (e.g., R₂NH, RO⁻) nuc Nu: nuc->ts prod 1,2-Addition Product (Alkoxide Intermediate) ts->prod Ring Opening

Caption: Sɴ2 mechanism under basic/nucleophilic conditions.

Acidic Conditions: A Hybrid Sɴ1/Sɴ2 Pathway

When the reaction is conducted in the presence of an acid catalyst with a weak nucleophile (e.g., water, alcohols), the mechanism shifts.[12][13] The reaction is best described as a hybrid between Sɴ1 and Sɴ2.[14][15][16][17]

  • Causality of Regioselectivity: The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol).[13][15] This protonation weakens the C-O bonds and induces the development of a partial positive charge (carbocation character) on the epoxide carbons. The nucleophile will then attack the carbon that can better stabilize this positive charge.[5][10][14] In this compound, the tertiary carbon (C3) is more capable of stabilizing this charge than the primary carbon (C4). Therefore, nucleophilic attack occurs preferentially at C3, again leading to a 1,2-addition product, but a different constitutional isomer than that obtained under basic conditions.

sub This compound protonated Protonated Epoxide (Positive charge on C3 stabilized) sub->protonated Acid Catalyst h_plus H⁺ h_plus->protonated prod 1,2-Addition Product (via attack at C3) protonated->prod Weak Nucleophile (e.g., H₂O, ROH)

Caption: Sɴ1-like mechanism under acidic conditions.

The Sɴ2' Pathway with Soft Nucleophiles

Vinyl epoxides introduce another layer of complexity: the potential for conjugate addition, or an Sɴ2' reaction. This pathway is particularly favored by "soft" nucleophiles, most notably organocuprates (Gilman reagents).[3]

  • Causality of Regioselectivity: Instead of attacking one of the epoxide carbons directly (a 1,2-addition), the nucleophile attacks the terminal carbon of the vinyl group (C1). This attack is concerted with the double bond shifting and the epoxide ring opening. The result is a 1,4-addition product, which is an allylic alcohol—a fundamentally different structural isomer. This pathway provides a powerful synthetic tool for accessing allylic alcohols with high regioselectivity.

sub This compound ts Sɴ2' Concerted Mechanism sub->ts Soft Nucleophile nuc R₂CuLi nuc->ts prod 1,4-Addition Product (Allylic Alcohol) ts->prod Conjugate Addition

Caption: Sɴ2' mechanism with soft nucleophiles like organocuprates.

Data Summary: Regiochemical Outcomes

The choice of nucleophile and catalyst is paramount in directing the regiochemical outcome of the ring-opening reaction. The following table summarizes the expected major products for the reaction of this compound.

NucleophileCatalyst / ConditionsSite of AttackPredominant MechanismMajor Product Class
Diethylamine (Et₂NH)None / HeatC4 (less hindered)Sɴ2β-Amino alcohol
Sodium Methoxide (NaOMe)Methanol (solvent)C4 (less hindered)Sɴ2β-Methoxy alcohol
Methanol (MeOH)H₂SO₄ (catalytic)C3 (more substituted)Sɴ1-likeβ-Methoxy alcohol
Water (H₂O)Dilute H₃O⁺C3 (more substituted)Sɴ1-like1,2-Diol
Lithium dimethylcuprate (Me₂CuLi)Ether / -78 °C to 0 °CC1 (vinyl terminus)Sɴ2'Allylic alcohol
Grignard Reagent (RMgBr)Ether, then H₃O⁺ workupC4 (less hindered)Sɴ2Alcohol (C-C bond formed)

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for achieving high yields and selectivities.

Protocol 1: Sɴ2 Ring-Opening with an Amine Nucleophile

Application: This protocol describes the synthesis of a β-amino alcohol, a key structural motif in many pharmaceutical agents.[18][19][20] The reaction proceeds via an Sɴ2 mechanism, ensuring high regioselectivity.

G start Setup reagents Combine Epoxide & Diethylamine start->reagents reaction Heat to Reflux (e.g., 6-12h) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool & Concentrate monitoring->workup Complete purification Column Chromatography workup->purification end Characterize Product purification->end

Caption: Workflow for the synthesis of a β-amino alcohol.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add diethylamine (1.5 eq). Rationale: Using a slight excess of the amine ensures the complete consumption of the limiting epoxide. No solvent is strictly necessary if the amine is liquid, but a polar aprotic solvent like acetonitrile can be used.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-12 hours. Rationale: Heating provides the necessary activation energy for the ring-opening of the strained epoxide by the amine nucleophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess diethylamine and solvent (if used) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, verifying attack at the C4 position.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

Application: This protocol details the synthesis of a β-alkoxy alcohol via an acid-catalyzed, Sɴ1-like pathway. This method is crucial for installing an ether functionality adjacent to an alcohol.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) dissolved in an excess of anhydrous methanol (which acts as both nucleophile and solvent). Cool the solution to 0 °C in an ice bath. Rationale: Cooling the solution helps to control the exothermic nature of the acid addition and the subsequent ring-opening.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) dropwise. Rationale: The strong acid protonates the epoxide oxygen, activating it for nucleophilic attack by the weak methanol nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Rationale: Neutralizing the acid is critical to prevent side reactions during the workup and purification stages.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure β-methoxy alcohol.

  • Characterization: Characterize the product by NMR and HRMS to confirm the regioselectivity of the attack at the C3 position.

Protocol 3: Sɴ2' Ring-Opening with an Organocuprate Reagent

Application: This protocol demonstrates the formation of a C-C bond and the synthesis of an allylic alcohol via a 1,4-conjugate addition. This is a powerful method for accessing structures that are not available through standard 1,2-addition pathways.

Methodology:

  • Cuprate Preparation: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, suspend copper(I) iodide (CuI, 1.05 eq) in anhydrous diethyl ether or THF at -20 °C. Add a solution of methyllithium (MeLi, 2.0 eq) dropwise. Stir the resulting solution for 30 minutes to form the lithium dimethylcuprate (Gilman reagent). Rationale: The Gilman reagent must be prepared in situ under inert conditions as it is sensitive to air and moisture.

  • Epoxide Addition: Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 15 minutes. Rationale: Low temperature is crucial to control the reactivity of the organometallic reagent and enhance selectivity.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: The NH₄Cl solution protonates the resulting alkoxide and decomposes the remaining organocopper species into water-soluble salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate carefully under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the target allylic alcohol.

  • Characterization: Use NMR spectroscopy to confirm the formation of the allylic alcohol and the regiochemistry of the 1,4-addition.

Conclusion

The ring-opening of this compound is a synthetically powerful transformation whose outcome is highly dependent on a rational choice of reaction conditions. By understanding the underlying mechanistic principles—Sɴ2, Sɴ1-like, and Sɴ2'—researchers can precisely control the regioselectivity to access distinct constitutional isomers. Strong nucleophiles in basic or neutral media favor attack at the less hindered C4 position, while acid catalysis promotes attack at the more substituted C3 position. Furthermore, the use of soft nucleophiles like organocuprates opens up the Sɴ2' pathway to yield valuable allylic alcohols. The protocols detailed herein provide a reliable framework for leveraging this versatile epoxide in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

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  • Rhodium-catalyzed regioselective opening of vinyl epoxides with Et3N·3HF reagent – formation of allylic fluorohydrins. Chemical Science (RSC Publishing). [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Effect of an alkynyl group on the regio- and stereochemistry of the ring opening of 1,2-epoxides. Ring-opening reactions of 1-ethynyl-1,2-epoxycyclohexane. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

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  • Reaction of 3,4-Epoxy-1-butene with Methanol. Direction and Mechanism of Ring Opening. Journal of the American Chemical Society. [Link]

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Application Notes & Protocols: Selective Catalytic Epoxidation of Isoprene to 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the selective catalytic epoxidation of isoprene to yield 3,4-Epoxy-2-methyl-1-butene. This epoxide is a critical chemical intermediate in the synthesis of various pharmaceuticals.[1] The guide delves into the underlying principles of catalyst selection, reaction mechanisms, and provides detailed, field-tested protocols for both homogeneous and heterogeneous catalytic systems. Emphasis is placed on achieving high selectivity towards the desired product, a significant challenge due to the presence of two distinct double bonds in the isoprene molecule.

Introduction: The Significance and Challenge of Isoprene Epoxidation

Isoprene (2-methyl-1,3-butadiene) is a readily available conjugated diene and a fundamental building block in organic synthesis.[2] Its selective epoxidation to this compound (also known as isopropenyloxirane) presents a valuable transformation, yielding a versatile bifunctional molecule.[3] The epoxide ring is susceptible to nucleophilic attack, while the vinyl group can participate in various addition and polymerization reactions.[1] This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

The primary challenge in the epoxidation of isoprene lies in achieving high selectivity for the 3,4-epoxy isomer over the 1,2-epoxy isomer. The two double bonds in isoprene exhibit different electron densities and steric environments, influencing their reactivity towards electrophilic oxidizing agents. The 1,2-double bond is generally more electron-rich and less sterically hindered, making it kinetically favored for epoxidation. Therefore, catalyst design and reaction engineering are paramount to steer the reaction towards the thermodynamically less favored but synthetically more valuable 3,4-epoxide.

Strategic Approaches to Selective Epoxidation: Catalyst Selection

The choice of catalyst is the most critical factor in controlling the regioselectivity of isoprene epoxidation. Both homogeneous and heterogeneous catalysts have been explored, each with distinct advantages and disadvantages.

Homogeneous Catalysis: Precision and Mechanistic Insight

Homogeneous catalysts, being in the same phase as the reactants, often offer high activity and selectivity due to well-defined active sites.

  • Jacobsen's Catalyst (Chiral Manganese-Salen Complexes): Renowned for the enantioselective epoxidation of unfunctionalized alkenes, Jacobsen's catalyst and its derivatives can be employed for the epoxidation of isoprene.[4][5] The bulky salen ligand creates a chiral pocket around the manganese active center, which can sterically direct the oxidant to the less hindered double bond of a prochiral alkene.[4][5] While primarily used for asymmetric epoxidation, the steric hindrance imposed by the ligand can also influence regioselectivity.[4] The mechanism is believed to involve a manganese(V)-oxo intermediate.[4]

  • Methyltrioxorhenium (MTO): MTO is a highly efficient catalyst for a wide range of oxidation reactions, including epoxidations, using hydrogen peroxide as the oxidant. The active catalytic species is a perrhenate complex formed in situ. The selectivity can be tuned by the addition of nitrogen-based ligands like pyridine, which modulate the electrophilicity of the active species.

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for continuous flow processes, and enhanced catalyst stability and reusability.

  • Titanium Silicalite-1 (TS-1): TS-1 is a microporous crystalline material with a zeolite structure where a small fraction of silicon atoms in the silica framework are isomorphously substituted by titanium atoms.[6][7] These isolated, tetrahedrally coordinated titanium sites are the active centers for epoxidation with hydrogen peroxide.[6][7] The shape-selective nature of the zeolite pores and the hydrophobic surface of TS-1 can favor the epoxidation of the less sterically demanding double bond of isoprene.[6] The hydrophobicity of TS-1 is particularly advantageous when using aqueous hydrogen peroxide, as it prevents the deactivation of the active sites by water.[6]

  • Supported Silver Catalysts: Silver catalysts, typically supported on materials like alumina, are well-known for the industrial-scale epoxidation of ethylene.[1] These catalysts can also be applied to the epoxidation of conjugated dienes like isoprene.[1] The selectivity is influenced by the support material and the presence of promoters.

Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis. Researchers should optimize conditions based on their specific equipment and desired outcomes.

Protocol 1: Homogeneous Epoxidation using Jacobsen's Catalyst

This protocol describes a general procedure for the enantioselective epoxidation of an alkene, which can be adapted for isoprene.

Materials:

  • Jacobsen's Catalyst (commercially available or synthesized)[5][8]

  • Isoprene (stabilized)[2]

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Commercial bleach (e.g., Clorox, buffered to pH ~11.3 with Na₂HPO₄ and NaOH)[9]

  • 50 mL Erlenmeyer flask

  • Magnetic stir bar and stir plate

Procedure:

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve isoprene (0.5 g) and Jacobsen's Catalyst (typically 5-10 mol%) in 5 mL of dichloromethane.[9]

  • Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to approximately 11.3 with dropwise addition of 1 M NaOH.[9]

  • Add the buffered bleach solution to the dichloromethane solution of the alkene and catalyst.[9]

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash chromatography on silica gel.

Causality Behind Choices:

  • Buffered Bleach: The use of a buffered bleach solution maintains a constant pH, which is crucial for the stability and catalytic activity of the Jacobsen's catalyst.[9]

  • Dichloromethane: This solvent is chosen for its ability to dissolve the reactants and its immiscibility with the aqueous oxidant solution.

  • Vigorous Stirring: Vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases in this biphasic reaction.

Protocol 2: Heterogeneous Epoxidation using Titanium Silicalite-1 (TS-1)

This protocol outlines a procedure for the epoxidation of an olefin using TS-1 and hydrogen peroxide, a method known for its "green" credentials.[7]

Materials:

  • Titanium Silicalite-1 (TS-1) powder[10]

  • Isoprene

  • Methanol (solvent)

  • Hydrogen peroxide (30 wt% in H₂O)

  • Stainless-steel autoclave reactor

  • Stirring mechanism and heating system

Procedure:

  • Charge a 200 mL stainless-steel autoclave reactor with TS-1 catalyst (0.5 g), methanol (24 mL), and hydrogen peroxide (3 mL, 30 wt%).[11]

  • Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Introduce isoprene into the reactor. The amount will depend on the desired stoichiometry.

  • Maintain the reaction at the set temperature and pressure, with continuous stirring, for the desired reaction time (e.g., 1-4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent any excess pressure.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the liquid product mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Causality Behind Choices:

  • Methanol: Methanol is a common solvent for TS-1 catalyzed epoxidations as it can dissolve both the nonpolar substrate and the polar hydrogen peroxide.

  • Autoclave Reactor: A sealed reactor is necessary to handle the volatile isoprene and to potentially run the reaction under pressure, which can enhance reaction rates.

  • Catalyst Separation: The ease of separating the solid TS-1 catalyst is a key advantage of this heterogeneous system, allowing for catalyst reuse.

Data Presentation and Analysis

To facilitate comparison and optimization, experimental data should be systematically tabulated.

Catalyst SystemOxidantSolventTemp (°C)Isoprene Conversion (%)3,4-Epoxide Selectivity (%)1,2-Epoxide Selectivity (%)
Jacobsen'sNaOClCH₂Cl₂/H₂O25Data to be filledData to be filledData to be filled
TS-1H₂O₂Methanol50Data to be filledData to be filledData to be filled

Visualizing the Workflow and Mechanisms

Diagrams are essential for understanding the complex relationships in catalytic processes.

experimental_workflow cluster_homogeneous Homogeneous Protocol (Jacobsen's Catalyst) cluster_heterogeneous Heterogeneous Protocol (TS-1) H1 Dissolve Isoprene & Catalyst in CH2Cl2 H2 Add Buffered Bleach (NaOCl) H1->H2 H3 Vigorous Stirring (Biphasic Reaction) H2->H3 H4 Phase Separation H3->H4 H5 Purification (Chromatography) H4->H5 product This compound (Analysis by GC/MS) H5->product Het1 Charge Reactor: TS-1, Methanol, H2O2 Het2 Heat & Stir Het1->Het2 Het3 Introduce Isoprene Het2->Het3 Het4 Reaction Period Het3->Het4 Het5 Catalyst Filtration Het4->Het5 Het5->product start Start start->H1 start->Het1

Caption: Comparative workflow for homogeneous and heterogeneous epoxidation.

reaction_mechanism Isoprene Isoprene (2-methyl-1,3-butadiene) Catalyst [Catalyst + Oxidant] Isoprene->Catalyst Intermediate Activated Catalyst-Oxidant Complex Catalyst->Intermediate Product_34 This compound (Desired Product) Intermediate->Product_34 Selective Pathway (Steric/Electronic Control) Product_12 1,2-Epoxy-2-methyl-3-butene (Side Product) Intermediate->Product_12 Non-selective Pathway

Caption: Generalized mechanism for selective catalytic epoxidation of isoprene.

Conclusion and Future Outlook

The selective catalytic epoxidation of isoprene to this compound is a pivotal transformation for the synthesis of high-value chemicals. This guide has outlined both homogeneous and heterogeneous approaches, providing detailed protocols and the scientific rationale behind them. While homogeneous catalysts like Jacobsen's catalyst offer high precision, heterogeneous systems like TS-1 provide significant process advantages. Future research will likely focus on the development of novel heterogeneous catalysts with even greater selectivity and activity, as well as the optimization of reaction conditions for industrial-scale production. The integration of continuous flow chemistry with these catalytic systems represents a promising avenue for enhancing the efficiency and sustainability of this important chemical process.

References

  • Smolecule. (n.d.). Buy this compound | 7437-61-8.
  • Notari, B. (1996). The Activity of Titanium Silicalite-1 (TS-1): Some Considerations on Its Origin.
  • Zhang, X., et al. (2021). Epoxidation Functionalized Isobutylene Isoprene Rubber toward Green-curing Pathway and High-performance Composites. Industrial & Engineering Chemistry Research, 60(48), 17536-17545.
  • Wang, Y., et al. (2020).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6557, Isoprene. Retrieved from [Link].

  • LookChem. (n.d.). This compound|7437-61-8.
  • ChemicalBook. (2023). Titanium Silicalite-1 - TS-1 Catalyst.
  • Bates, K. H., et al. (2014). Gas Phase Production and Loss of Isoprene Epoxydiols. The Journal of Physical Chemistry A, 118(7), 1237-1246.
  • ACS Material. (n.d.). Titanium Silicalite-1 - TS-1 Catalyst.
  • Oyama, S. T. (Ed.). (2009).
  • Wikipedia contributors. (2023). Jacobsen epoxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Wikipedia contributors. (2023). Jacobsen's catalyst. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
  • Belitz, C. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes.

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Application Notes and Protocols: 3,4-Epoxy-2-methyl-1-butene in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatility of a C5 Chiral Synthon

This compound, also known as isoprene monoxide, is a highly reactive and versatile chiral building block in fine chemical manufacturing.[1] Its strained oxirane ring, coupled with the adjacent vinyl group, provides a unique platform for a variety of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.

The inherent reactivity of the epoxide ring allows for facile nucleophilic ring-opening reactions, leading to the formation of vicinal di-functionalized compounds.[2] The regioselectivity and stereoselectivity of these reactions can be controlled through the careful choice of catalysts and reaction conditions, enabling the synthesis of specific stereoisomers – a critical aspect in the development of modern pharmaceuticals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Appearance Colorless liquid
Boiling Point 81-82 °C
Density 0.857 g/mL at 25 °C
CAS Number 7437-61-8

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Core Application: Synthesis of Chiral β-Amino Alcohols for Pharmaceutical Intermediates

One of the most significant applications of this compound is in the synthesis of β-amino alcohols. These motifs are prevalent in a wide range of biologically active compounds, including β-blockers and other pharmaceuticals.[3][4][5][6] The ring-opening of the epoxide with an amine is a direct and efficient method for their preparation.

Protocol: Palladium-Catalyzed Dynamic Kinetic Asymmetric Ring-Opening of this compound

This protocol describes a dynamic kinetic asymmetric transformation (DYKAT) for the synthesis of an enantioenriched β-amino alcohol, a versatile intermediate for various pharmaceutical compounds.[7] This method is particularly noteworthy as it allows for the synthesis of a product with a quaternary amine center, a challenging synthetic target.[7]

Reaction Scheme:

G cluster_0 Reaction Scheme Epoxide This compound Product Enantioenriched β-Amino Alcohol Epoxide->Product Ring-Opening Amine PMBNH₂ Amine->Product Catalyst Pd₂(dba)₃·CHCl₃, Ligand Catalyst->Product Solvent CH₂Cl₂ Solvent->Product

Palladium-Catalyzed Asymmetric Ring-Opening.

Materials:

  • This compound (1.0 equiv)

  • p-Methoxybenzylamine (PMBNH₂) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (2.5 mol%)

  • Chiral Ligand (e.g., a phosphine-based ligand) (5.5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃·CHCl₃ and the chiral ligand.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add p-methoxybenzylamine to the reaction mixture and stir for an additional 15 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Slowly add this compound to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched β-amino alcohol.

Expected Outcome and Data:

This protocol can be expected to yield the enantioenriched β-amino alcohol in good yield and high enantiomeric excess.

ParameterTypical Value
Yield 70-85%
Enantiomeric Excess (ee) >90%

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are known to be effective catalysts for the ring-opening of epoxides with various nucleophiles.[7]

  • Chiral Ligand: The use of a chiral ligand is essential to induce asymmetry in the reaction, leading to the formation of an enantioenriched product.

  • Dynamic Kinetic Asymmetric Transformation (DYKAT): This approach is particularly powerful as it allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield.[7]

Broader Applications in Fine Chemical Manufacturing

Beyond the synthesis of β-amino alcohols, this compound serves as a precursor to a variety of other valuable fine chemicals.

Agrochemicals

The reactive nature of the epoxide allows for its incorporation into various molecular scaffolds used in the agrochemical industry. The resulting structures can exhibit herbicidal, fungicidal, or insecticidal properties. While specific industrial processes are often proprietary, the fundamental ring-opening reactions with different nucleophiles (e.g., phenols, thiols, heterocycles) provide a versatile toolkit for the synthesis of novel agrochemical candidates.

Flavors and Fragrances

The isoprene unit is a fundamental building block of many natural flavors and fragrances. This compound can be used as a starting material for the synthesis of various terpene-based aroma compounds. For instance, acid-catalyzed rearrangement or hydrolysis of the epoxide can lead to the formation of fragrant alcohols and diols.

Illustrative Synthetic Workflow:

Synthetic pathways from this compound.

Conclusion

This compound is a powerful and versatile C5 chiral synthon with significant applications in fine chemical manufacturing. Its ability to undergo regio- and stereoselective ring-opening reactions makes it a valuable precursor for the synthesis of complex chiral molecules, particularly pharmaceutical intermediates such as β-amino alcohols. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling them to harness the full potential of this important building block.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • ResearchGate. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Evolution of Epoxides to Synthesize beta-amino Alcohols. Retrieved January 16, 2026, from [Link]

  • Open Access Journals. (n.d.). EXTENDED ABSTRACT. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

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  • PubMed. (n.d.). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
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  • Google Patents. (n.d.). EP2386549B1 - Process for preparing (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine by using an optically active methylhydroxylaminopropanol compound as intermediate.

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Application Note & Protocols: Derivatization of 3,4-Epoxy-2-methyl-1-butene for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Epoxy-2-methyl-1-butene, an epoxide derived from isoprene, is a molecule of significant interest in atmospheric chemistry, toxicology, and as a reactive intermediate in chemical synthesis.[1][2] Its high reactivity, conferred by the strained oxirane ring, makes it a precursor to secondary organic aerosols and a potential genotoxic agent through its interaction with biological macromolecules.[1][3] However, this same reactivity, coupled with its typical low concentration in complex matrices and lack of a strong chromophore, presents considerable challenges for direct analytical quantification.

Derivatization is a chemical modification technique that converts an analyte into a new compound with properties more suitable for a given analytical method.[4] For this compound, derivatization is essential to enhance detection sensitivity and improve chromatographic performance for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This application note provides a detailed guide on the principles and protocols for the derivatization of this compound for robust and sensitive analysis.

Principle of Derivatization: Targeting the Epoxide Ring

The core of derivatization strategies for this compound lies in the nucleophilic ring-opening of the epoxide. This reaction is highly efficient and can be tailored by the choice of nucleophile to introduce functionalities that are amenable to specific detection methods.

  • For HPLC-UV/Vis Analysis: The goal is to attach a chromophore, a molecule that strongly absorbs ultraviolet or visible light.[7] This dramatically increases the sensitivity of detection.

  • For GC-MS Analysis: The primary objective is to increase the volatility and thermal stability of the analyte. This is typically achieved by converting the polar hydroxyl groups, formed after ring-opening, into less polar and more stable silyl ethers.

Below, we present two field-proven protocols for the derivatization of this compound, one for HPLC-UV analysis and another for GC-MS analysis.

Protocol 1: Derivatization with N,N-diethyldithiocarbamate (DTC) for HPLC-UV Analysis

This protocol is based on the nucleophilic attack of the dithiocarbamate anion on the epoxide ring, forming a stable dithiocarbamate ester. This derivative possesses a strong UV absorbance, making it ideal for sensitive quantification by HPLC with a UV detector.[8][9]

Causality of Experimental Choices:
  • Reagent: N,N-diethyldithiocarbamate (DTC) is an excellent nucleophile, and the resulting derivative has a high molar absorptivity around 278 nm, a wavelength where many interfering compounds do not absorb.[8]

  • Reaction Conditions: The reaction is carried out at a neutral pH and slightly elevated temperature (60°C) to facilitate the ring-opening reaction without causing unwanted side reactions or degradation of the analyte.[9]

  • Quenching: Acidification of the reaction mixture after derivatization serves a dual purpose: it stops the reaction and decomposes the excess, unreacted DTC into carbon disulfide and diethylamine, which do not interfere with the HPLC analysis.[8]

Experimental Workflow Diagram

hplc_workflow Sample Sample containing This compound Add_DTC Add excess N,N-diethyldithiocarbamate (DTC) at neutral pH Sample->Add_DTC Step 1 Incubate Incubate at 60°C for 20 minutes Add_DTC->Incubate Step 2 Acidify Acidify to pH 2 with orthophosphoric acid Incubate->Acidify Step 3 (Quench) Analyze Analyze by RP-HPLC-UV at 278 nm Acidify->Analyze Step 4

Caption: Workflow for DTC derivatization for HPLC-UV analysis.

Step-by-Step Protocol
  • Sample Preparation: Prepare the sample containing this compound in a suitable solvent (e.g., acetonitrile or a buffer solution at neutral pH).

  • Derivatization Reaction:

    • To 100 µL of the sample, add a 100- to 1,000-fold molar excess of N,N-diethyldithiocarbamate (DTC) solution (prepared in water).

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 20 minutes in a sealed vial.[8][9]

  • Quenching Excess Reagent:

    • After incubation, cool the mixture to room temperature.

    • Acidify the reaction mixture to approximately pH 2 by adding a small volume of orthophosphoric acid. This step decomposes the unreacted DTC.[8][9]

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the resulting solution directly into the HPLC system.

    • Analyze using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as an isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[8]

    • Monitor the effluent at 278 nm.

Expected Results and Data

The derivatization yields a product that can be quantified with high sensitivity and linearity over a range of concentrations.

ParameterTypical ValueReference
Detection Wavelength 278 nm[8][9]
Linear Range 0.25 to 50 µM[8]
Limit of Detection ~5 pmol[8]
Recovery ≥94%[8]

Protocol 2: Hydrolysis and Silylation for GC-MS Analysis

For GC-MS, derivatization involves a two-step process. First, the epoxide is hydrolyzed to its corresponding diol, 2-methyl-3-butene-1,2-diol. This diol is non-volatile. The second step involves silylation of the hydroxyl groups to form volatile trimethylsilyl (TMS) ethers, which are amenable to GC analysis.[10]

Causality of Experimental Choices:
  • Hydrolysis: Acid-catalyzed hydrolysis is an effective method for opening the epoxide ring to form a diol.[11] This creates the necessary hydroxyl functional groups for the subsequent silylation step.

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that efficiently converts hydroxyl groups to TMS ethers. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered alcohols.

  • Solvent: The reaction is performed in a non-protic solvent (e.g., acetonitrile, pyridine) to prevent the silylating reagent from reacting with the solvent.

Reaction Scheme Diagram

gcms_reaction Epoxide This compound label1 H₃O⁺ (Hydrolysis) Epoxide->label1 Diol 2-Methyl-3-butene-1,2-diol label2 BSTFA (+TMCS) (Silylation) Diol->label2 TMS_Ether Di-TMS Ether Derivative label1->Diol label2->TMS_Ether

Caption: Two-step derivatization for GC-MS analysis.

Step-by-Step Protocol
  • Acid-Catalyzed Hydrolysis:

    • To your sample containing this compound, add an equal volume of dilute aqueous acid (e.g., 0.1 M perchloric acid).

    • Allow the reaction to proceed at room temperature for 30 minutes to ensure complete hydrolysis to the diol.

    • Lyophilize or evaporate the sample to dryness under a stream of nitrogen to remove water and acid.

  • Silylation:

    • To the dry residue, add 50 µL of a non-protic solvent like pyridine or acetonitrile.

    • Add 50 µL of BSTFA (with 1% TMCS as a catalyst).

    • Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.[3]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms) for separation.

    • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced quantification.

GC-MS Parameters and Expected Ions

The resulting di-TMS ether will have a characteristic mass spectrum useful for identification and quantification.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., EC™-5)
Injector Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min
MS Ionization Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M+) m/z 230
Key Fragment Ions m/z 215 (M-15), m/z 147, m/z 73

Conclusion

The analytical determination of this compound requires a derivatization strategy to overcome its inherent analytical challenges. For HPLC-based analysis, derivatization with N,N-diethyldithiocarbamate provides a highly sensitive method for quantification using a standard UV detector. For GC-MS analysis, a two-step approach involving hydrolysis to the corresponding diol followed by silylation yields a volatile and thermally stable derivative suitable for gas-phase analysis. The choice of method will depend on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. The protocols detailed in this application note provide robust and reliable frameworks for the accurate quantification of this important epoxide in various research and development settings.

References

  • Kandlakunta, B., & Ramu, A. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1844.
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  • Zeng, Z. (2018). DEVELOPMENT OF A HYDROPHILIC LIQUID INTERACTION CHROMATOGRAPHY (HILIC) METHOD FOR THE CHEMICAL CHARACTERIZATION OF WATER-SOLUBLE ISOPRENE EPOXYDIOL (IEPOX)-DERIVED SEONDARY ORGANIC AEROSOL. Carolina Digital Repository.
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  • Zhang, Z., Lin, Y. H., Zhang, H., Surratt, J. D., Ball, L. M., & Gold, A. (2012). Technical Note: Synthesis of isoprene atmospheric oxidation products: isomeric epoxydiols and the rearrangement products cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran. Atmospheric Chemistry and Physics, 12(18), 8529-8535.
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Application Notes and Protocols for the Safe Handling and Disposal of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, emergency management, and disposal of 3,4-Epoxy-2-methyl-1-butene (CAS 7437-61-8). As a reactive epoxide and volatile organic compound with known genotoxic properties, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures grounded in established chemical safety principles. This guide emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a robust and self-validating safety system.

Hazard Assessment and Physicochemical Profile

This compound is a highly reactive chemical intermediate used in various synthetic applications.[1][2] Its structure, containing a strained oxirane (epoxide) ring and a vinyl group, confers significant reactivity, but also presents notable hazards.[1]

1.1 Core Hazards:

  • Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3] All work must be conducted away from ignition sources.

  • Reactivity: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be highly exothermic.[1] It is incompatible with strong acids, bases, and oxidizing agents.

  • Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[4] More significantly, it exhibits genotoxic properties by forming adducts with DNA, indicating potential carcinogenic effects.[1] Long-term or repeated exposure should be strictly avoided.

  • Volatility: With a vapor pressure of 40.8 mmHg at 25°C, it is a volatile organic compound (VOC), necessitating handling in well-ventilated areas to prevent inhalation exposure.[2][5]

1.2 Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 7437-61-8[2][6]
Molecular Formula C₅H₈O[1][6]
Molecular Weight 84.12 g/mol [5][6]
Appearance Colorless Liquid[1][2]
Density 0.936 g/cm³[1][2]
Boiling Point 101.3°C (at 760 mmHg)[1][5]
Vapor Pressure 40.8 mmHg (at 25°C)[2][5]

Safe Handling and Storage Protocols

A proactive approach to safety begins with robust engineering controls and appropriate personal protective equipment (PPE).

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including transfers, weighing, and reaction setups, must be performed inside a certified chemical fume hood to contain volatile vapors.[7][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[9]

  • Ignition Source Control: All potential ignition sources (e.g., open flames, hot plates, non-intrinsically safe electrical equipment) must be eliminated from the work area.[3][10] Use only spark-proof tools and grounded equipment to prevent static discharge.[3]

2.2 Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

PPE CategorySpecificationRationale and Best PracticesSource(s)
Hand Protection Nitrile GlovesProvides good resistance to chemical breakthrough. Avoid latex gloves.[11] Always inspect gloves before use and remove them using the proper technique to avoid skin contact. Change gloves immediately if contamination is suspected.[11][12]
Eye Protection Safety Goggles with Side Shields or a Full-Face ShieldProtects against accidental splashes of the liquid, which can cause serious eye irritation.[13] A face shield is recommended when handling larger quantities (>100 mL).[11][13]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant coat worn over long-sleeved clothing and full-length pants protects the skin from accidental contact.[11][11][14]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgeRequired if work cannot be conducted within a fume hood or if there is a risk of exceeding exposure limits. Users must be properly fit-tested and trained.[13][14]

2.3 Storage Requirements Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

  • Location: Store in a dedicated, locked flammable liquids storage cabinet.[15]

  • Temperature: Keep in a cool, dry, and dark place.[3][16] If refrigeration is required, use only a refrigerator or freezer specifically designed and rated as "explosion-proof" or "spark-free".[7][17]

  • Container: Store in the original, tightly sealed, air-impermeable container.[3][17] Consider flushing the headspace with an inert gas like nitrogen or argon to prevent potential peroxide formation over long-term storage.[18]

  • Segregation: Store separately from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent violent reactions.[7][19]

Emergency Procedures: Spill Management

Immediate and correct response to a spill can significantly mitigate the associated hazards.

3.1 Minor Spill Protocol (≤ 100 mL within a Fume Hood)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Control Ignition Sources: Ensure all nearby ignition sources are turned off.[10]

  • Don PPE: Wear the full PPE specified in Section 2.2, including respiratory protection if necessary.[20][21]

  • Containment: Confine the spill by creating a dike around it with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for initial containment.[10]

  • Absorption: Gently cover and absorb the spilled liquid with the absorbent material.

  • Collection: Using spark-proof scoops, carefully collect the absorbent material and place it into a heavy-duty, sealable plastic bag or container.[10][21]

  • Decontamination: Wipe the spill area with a cloth soaked in soap and warm water.

  • Waste Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it according to the protocols in Section 4.0.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[10][21]

3.2 Major Spill Protocol (> 100 mL or any spill outside a fume hood)

  • EVACUATE: Immediately evacuate the area, alerting all personnel to leave.[22]

  • CONFINE: Close all doors to the affected area to confine the vapors.[22]

  • REPORT: From a safe location, call your institution's emergency response number (e.g., EHS or campus police). Provide your name, location, the chemical involved, and the estimated quantity spilled.[22]

  • SECURE: Secure the area to prevent unauthorized entry until the emergency response team arrives.[22]

3.3 Spill Response Workflow Diagram

SpillWorkflow cluster_assessment Initial Response cluster_minor Minor Spill Procedure cluster_major Major Spill Procedure Spill Spill Occurs Assess Assess Hazard (Size, Location) Spill->Assess DonPPE Don Full PPE Assess->DonPPE  Minor Spill  (≤100mL in hood) Evacuate Evacuate Area Assess->Evacuate  Major Spill  (>100mL or outside hood) Contain Contain & Absorb (Non-combustible material) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon ReportMinor Report to Supervisor/EHS Decon->ReportMinor Confine Confine Vapors (Close Doors) Evacuate->Confine ReportMajor Call Emergency Response (EHS/Security) Confine->ReportMajor Secure Secure Area ReportMajor->Secure End Await Response Team Secure->End

Caption: Workflow for responding to a chemical spill of this compound.

Waste Management and Disposal Protocols

Disposal of this compound requires strict adherence to hazardous waste regulations.[23][24] It is classified as a hazardous waste due to its ignitability and potential toxicity.[25] Direct disposal is not permitted; chemical deactivation to a less hazardous substance is the recommended first step before collection by a certified waste management provider.

4.1 Guiding Principles

  • Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe management from creation to final disposal.[24]

  • Waste Minimization: Only purchase and use the amount of material necessary for the experiment to reduce waste generation.[25]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.

4.2 Protocol for Chemical Deactivation via Acid-Catalyzed Hydrolysis

This protocol converts the reactive epoxide into the more stable and less volatile 2-methyl-3-butene-1,2-diol. This procedure must be performed in a chemical fume hood.

Materials:

  • Waste this compound

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • pH paper or pH meter

Procedure:

  • Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure a steady flow of inert gas (nitrogen or argon).

  • Dilution: In the reaction flask, dilute the waste this compound with an equal volume of THF. This helps to control the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5°C.

  • Quenching: Slowly add 1 M sulfuric acid dropwise via the dropping funnel to the stirred solution. Causality: The acid protonates the epoxide oxygen, making the carbon atoms highly electrophilic and susceptible to attack by a weak nucleophile (water).[26] This is an exothermic process; maintain a slow addition rate to keep the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization: Re-cool the flask in an ice bath. Slowly add 1 M sodium hydroxide or saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is approximately 7. Causality: Neutralization is critical to render the waste non-corrosive and safe for storage and handling by waste disposal personnel.[25]

  • Final Collection: Transfer the entire biphasic mixture to a designated, properly labeled hazardous waste container. Do not attempt to separate the layers.

4.3 Disposal of Quenched Waste and Contaminated Materials

  • Quenched Waste: The neutralized mixture should be stored in a sealed, clearly labeled container. The label must include: "Hazardous Waste: Neutralized this compound reaction mixture (contains THF, water, sodium sulfate, and 2-methyl-3-butene-1,2-diol)".[8]

  • Empty Containers: The original container of the epoxide is considered acutely hazardous. Triple-rinse the empty container with a suitable solvent (e.g., acetone).[8][27] Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container as instructed by your institution's EHS.

  • Contaminated PPE: Dispose of all contaminated gloves, absorbent pads, and other disposable materials in the solid hazardous waste stream.

4.4 Chemical Deactivation Workflow Diagram

DeactivationWorkflow Start Start: Waste Epoxide Setup 1. Assemble Apparatus (Fume Hood, Inert Atmosphere) Start->Setup Dilute 2. Dilute Epoxide with THF Setup->Dilute Cool 3. Cool to 0-5°C (Ice Bath) Dilute->Cool Quench 4. Slow, Dropwise Addition of 1M Sulfuric Acid Cool->Quench React 5. Stir at Room Temp (≥ 2 hours) Quench->React Neutralize 6. Cool and Neutralize (to pH ~7 with Base) React->Neutralize Collect 7. Transfer to Labeled Hazardous Waste Container Neutralize->Collect End End: Await Professional Disposal Collect->End

Caption: Step-by-step workflow for the chemical deactivation of this compound waste.

References

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  • Title: Correct PPE When Using Epoxy Art Resin! Source: Vista Resin URL: [Link]

  • Title: Protective Aids for Working with Epoxy Resins Source: epoxio.cz URL: [Link]

  • Title: Epoxy Safety 101: Choosing the Safety Equipment Source: Entropy Resins URL: [Link]

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  • Title: Cas 7437-61-8,this compound Source: LookChem URL: [Link]

  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL: [Link]

  • Title: Summary of Hazardous Waste Regulations Source: Florida Department of Environmental Protection URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

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  • Title: Recommended Procedures for the Safe Storage of Chemicals in Laboratories Source: Towson University URL: [Link]

  • Title: Chemical Storage Source: University of Wisconsin–Madison, Environment, Health & Safety URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Washington University in St. Louis, Department of Chemistry URL: [Link]

  • Title: Chemical Storage Best Practices and Dangers Source: Hazardous Waste Experts URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: University of North Carolina at Chapel Hill, Environment, Health and Safety URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania, EHRS URL: [Link]

  • Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University, Environmental Health and Safety URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: 3,4-Epoxy-2-methyl-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Epoxy-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide: Common Impurities and Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification, prevention, and removal of common impurities.

Question 1: My final product purity is lower than expected. What are the most common impurities I should be looking for?

Answer:

Low purity in this compound synthesis can be attributed to several classes of impurities. A systematic approach to identifying the source is crucial for effective troubleshooting. The primary culprits fall into four main categories:

  • Starting Material-Related Impurities: Commercial isoprene, the typical starting material, can contain several impurities that may carry through the synthesis or interfere with the reaction.

  • Reaction By-products: These are undesired compounds formed from side reactions of isoprene or the desired epoxide product during the epoxidation process.

  • Reagent-Related Impurities: Impurities originating from the oxidizing agents, catalysts, or solvents used in the synthesis.

  • Degradation Products: this compound is a reactive molecule and can degrade over time or under certain conditions.

A logical workflow for impurity identification is outlined in the diagram below.

G cluster_0 Impurity Troubleshooting Workflow cluster_1 Potential Sources start Low Product Purity Detected check_starting_material Analyze Isoprene Purity (GC-MS) start->check_starting_material check_reaction_byproducts Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_reaction_byproducts check_reagents Verify Reagent and Solvent Purity start->check_reagents check_degradation Analyze Final Product Stability (Time-course study) start->check_degradation starting_material_impurities Isoprene Impurities: - Piperylenes - Cyclopentadiene - Acetylenes - Sulfur Compounds check_starting_material->starting_material_impurities byproducts Reaction By-products: - Isomeric Epoxides - Diols (from hydrolysis) - Oligomers check_reaction_byproducts->byproducts reagent_impurities Reagent/Solvent Impurities: - Residual acids/bases - Water content check_reagents->reagent_impurities degradation_products Degradation Products: - Diols - Polymerized material check_degradation->degradation_products

Caption: Troubleshooting workflow for identifying sources of impurities.

Question 2: How do impurities from the isoprene starting material affect my synthesis?

Answer:

The purity of your isoprene is paramount. Commercial isoprene can contain several impurities that can impact your reaction's efficiency and the purity of your final product.[1][2]

Impurity in IsoprenePotential Impact on Synthesis
Piperylenes These are isomers of isoprene and can also undergo epoxidation, leading to isomeric epoxide impurities that can be difficult to separate from the desired product.
Cyclopentadiene Can react with oxidizing agents and may also undergo Diels-Alder reactions, leading to by-products.
Acetylenic Compounds Can be reactive towards certain oxidizing agents and may lead to the formation of undesired side products.
Sulfur Compounds Can poison certain catalysts, particularly silver-based catalysts used in some epoxidation methods.[2]
Peroxides Isoprene can form peroxides upon storage, which can initiate unwanted polymerization reactions.

Troubleshooting and Prevention:

  • Purity Verification: Always verify the purity of your isoprene lot using Gas Chromatography-Mass Spectrometry (GC-MS) before use.

  • Purification: If significant impurities are detected, consider purifying the isoprene by distillation. However, be aware that some impurities have boiling points close to isoprene, making separation challenging.[2]

  • Inhibitor Check: Ensure that the isoprene contains an appropriate inhibitor (like p-tert-butylcatechol, TBC) to prevent polymerization during storage and handling.

Question 3: I am observing significant amounts of a more polar by-product. What could it be and how can I prevent its formation?

Answer:

A common and more polar by-product is the corresponding diol, 2-methyl-3-buten-1,2-diol , formed via the hydrolysis of the epoxide ring of this compound.[3][4][5] This is a frequent issue, especially when using peroxy acids like m-CPBA in the presence of water or acidic residues.

Mechanism of Diol Formation:

The epoxide ring is susceptible to nucleophilic attack, and in the presence of water, this leads to ring-opening to form a diol. This reaction is often catalyzed by acidic conditions.

G This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide H+ (acid catalyst) 2-methyl-3-buten-1,2-diol 2-methyl-3-buten-1,2-diol Protonated Epoxide->2-methyl-3-buten-1,2-diol H2O (nucleophilic attack)

Caption: Acid-catalyzed hydrolysis of the epoxide to form a diol.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Neutralize Acidity: If using a peroxy acid like m-CPBA, the reaction produces a carboxylic acid by-product (m-chlorobenzoic acid).[6] It is crucial to quench the reaction and neutralize any residual acid promptly during the workup. A mild basic wash (e.g., with sodium bicarbonate solution) is often effective.

  • Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, including hydrolysis. Monitor the reaction progress by TLC or GC and work it up as soon as the starting material is consumed.

  • Choice of Oxidizing Agent: In some cases, switching to a different epoxidation system that operates under neutral or basic conditions might be beneficial.

Question 4: My reaction mixture seems to have polymerized. What causes this and how can it be avoided?

Answer:

Polymerization is a significant risk due to the reactive nature of both the isoprene starting material and the epoxide product.[7] Cationic polymerization is a common pathway, often initiated by acidic impurities.

Initiation of Polymerization:

Acidic species can protonate the double bond of isoprene or the oxygen of the epoxide ring, generating a carbocation that can then react with other monomer units, leading to oligomers and polymers.[8]

Troubleshooting and Prevention:

  • Inhibitor Presence: Confirm that your isoprene starting material is adequately inhibited.

  • Avoid Acidic Conditions: As with diol formation, acidic conditions are a major contributor to polymerization. Ensure thorough neutralization during workup.

  • Temperature Control: Exothermic reactions can lead to a rapid increase in temperature, which can accelerate polymerization. Maintain strict temperature control throughout the synthesis.

  • Storage: Store the purified this compound at low temperatures (2-8°C is often recommended) and under an inert atmosphere to minimize degradation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the epoxidation of isoprene (2-methyl-1,3-butadiene).[9] Common oxidizing systems include:

  • Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation in laboratory settings.[6][10]

  • Catalytic Oxidation: Silver catalysts on an alumina support are used in industrial processes for the gas-phase epoxidation of isoprene with oxygen.[9]

Q2: How can I monitor the progress of my epoxidation reaction?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques.

  • TLC: The epoxide product is generally more polar than the isoprene starting material. You can monitor the disappearance of the isoprene spot and the appearance of the product spot.

  • GC: GC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting material, product, and any volatile by-products.

Q3: What are the recommended analytical methods for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): Ideal for quantifying the purity and detecting volatile impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the chemical structures of unknown impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify non-volatile impurities.

Q4: What are the best practices for purifying crude this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: A standard workup involves washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove acidic by-products, followed by washing with brine to remove water-soluble impurities.

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities like diols, oligomers, and residual m-chlorobenzoic acid. However, care must be taken to avoid high temperatures that could lead to degradation or polymerization.

  • Column Chromatography: For small-scale, high-purity applications, flash column chromatography on silica gel can be used. A non-polar eluent system is typically employed.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS
  • Sample Preparation: Dilute a small aliquot of the sample in a suitable volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.[11]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 35-350 amu.

  • Data Analysis: Identify the product peak based on its retention time and mass spectrum.[13] Analyze other peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.

References

  • Isoprene - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Process for purification of isoprene. (1979). Google Patents.
  • Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Semivolatile Isoprene Epoxydiol Isomerization Products. (2020). PMC. Retrieved from [Link]

  • The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. (2000). ResearchGate. Retrieved from [Link]

  • Assessing Potential Oligomerization Reaction Mechanisms of Isoprene Epoxydiols on Secondary Organic Aerosol. (2018). Oberlin College and Conservatory. Retrieved from [Link]

  • Water enhances the formation of fragmentation products via the cross-reactions of RO2 and HO2 in the photooxidation of isoprene. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Influence of the methyl group in isoprene epoxides on reactivity compared to butadiene epoxides: Biological significance. (2003). ResearchGate. Retrieved from [Link]

  • THE DETERMINATION OF TRACE IMPURITIES IN ISOPRENE BY CENTRAL CUTTING GAS CHROMATOGRAPHY. (2019). Petroleum Processing and Petrochemicals. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Gas Phase Production and Loss of Isoprene Epoxydiols. (2014). Sci-Hub. Retrieved from [Link]

  • Reactions of complex epoxides on silver surfaces. (2007). ResearchGate. Retrieved from [Link]

  • Overview of the Catalytic Production of Isoprene from different raw materials; Prospects of Isoprene production from bio-ethanol. (2013). ResearchGate. Retrieved from [Link]

  • Assessing the Potential Mechanisms of Isomerization Reactions of Isoprene Epoxydiols on Secondary Organic Aerosol. (2019). AWS. Retrieved from [Link]

  • Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. (2022). Frontiers. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS. (2016). Agilent. Retrieved from [Link]

  • Controlling factors of oligomerization at the water surface: why is isoprene such a unique VOC?. (2021). RSC Publishing. Retrieved from [Link]

  • Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Largely underestimated production of isoprene epoxydiols (IEPOX) through high-NO oxidation pathways in urban areas. (2022). Nature Communications. Retrieved from [Link]

  • Epoxy Resin Purification Method. (2002). Google Patents.
  • [Chemistry] The treatment of isoprene [CH = C(CH )CH = CH ] with one equivalent of mCPBA forms as. (2023). YouTube. Retrieved from [Link]

  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. (2019). YouTube. Retrieved from [Link]

  • Process for the preparation of 1,4-butenediol from epoxybutene. (1999). Google Patents.
  • m-CPBA (meta-chloroperoxybenzoic acid). (2024). Master Organic Chemistry. Retrieved from [Link]

  • Oligomerization of Butene Mixture over NiO/Mesoporous Aluminosilicate Catalyst. (2020). ResearchGate. Retrieved from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved from [Link]

  • Solved The reaction of isoprene (I) with mCPBA produces one. (2016). Chegg.com. Retrieved from [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). (n.d.). OrgoSolver. Retrieved from [Link]

  • The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. (1987). PubMed. Retrieved from [Link]

  • Gas phase production and loss of isoprene epoxydiols. (2014). PubMed. Retrieved from [Link]

  • Kinetics of the Reactions of Isoprene-Derived Epoxides in Model Tropospheric Aerosol Solutions. (2009). Oberlin College and Conservatory. Retrieved from [Link]

  • Isoprene. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023). YouTube. Retrieved from [Link]

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Troubleshooting Guide: Low Yield in 3,4-Epoxy-2-methyl-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with expert guidance on troubleshooting the synthesis of 3,4-Epoxy-2-methyl-1-butene, a critical intermediate in various pharmaceutical and agrochemical applications.[1][2]

As Senior Application Scientists, we have structured this guide to move beyond simple protocols. We delve into the causality of common issues, offering logical frameworks for problem-solving, all grounded in authoritative chemical principles.

This section addresses the most common and critical issues encountered during the epoxidation of isoprene. Each question represents a real-world experimental problem, followed by a detailed explanation of the probable causes and a set of actionable solutions.

Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, isoprene. What are the likely causes?

A1: Incomplete conversion is typically traced back to three primary factors: suboptimal oxidant activity, catalyst deactivation, or insufficient reaction time/temperature.

The epoxidation of isoprene is a delicate reaction where the activity of your oxidizing agent and catalyst is paramount.[3] If either is not performing correctly, the reaction will stall.

Probable Causes & Solutions:

  • Ineffective Oxidizing Agent:

    • Cause: The chosen oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) may have degraded over time or may be of insufficient purity. Peroxy-compounds can be particularly unstable.[4]

    • Solution:

      • Verify Oxidant Activity: Before starting your main reaction, run a small-scale test with a known reactive alkene or perform a titration to determine the active oxygen content of your oxidant.

      • Use Fresh Reagent: Always use a freshly opened or recently purchased bottle of the oxidizing agent. For agents like hydrogen peroxide, ensure it is properly stabilized and stored.

      • Consider Alternative Oxidants: If issues persist, consider a different system. Metal-catalyzed epoxidation using tert-butyl hydroperoxide (TBHP) can be highly effective.[5]

  • Catalyst Deactivation:

    • Cause: Catalysts, particularly silver-based ones used in gas-phase epoxidation, can deactivate rapidly due to "coking," where the catalyst surface becomes coated with decomposition products.[6] In liquid-phase reactions, metal catalysts can leach or be poisoned by impurities.

    • Solution:

      • Increase Catalyst Loading: As a simple first step, a modest increase in catalyst loading can sometimes overcome minor activity issues.

      • Ensure Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

      • Catalyst Selection: For challenging reactions, consider robust catalytic systems like those based on manganese or rhenium, which can be used with hydrogen peroxide.[7]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, leading to slow kinetics, or the reaction time may be insufficient for the reaction to reach completion.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Do not stop the reaction until the isoprene spot/peak has disappeared or plateaued.

      • Systematic Temperature Increase: Incrementally increase the reaction temperature by 5-10 °C. Be cautious, as excessive heat can promote side reactions, particularly epoxide ring-opening.[8][9]

Q2: My yield is low, and I'm observing a significant amount of a polar byproduct, likely a diol. How can I prevent this?

A2: The formation of a diol (2-methyl-3-butene-1,2-diol) is the most common and yield-destroying side reaction. It results from the nucleophilic ring-opening of the desired epoxide product by water, a reaction that is strongly catalyzed by both acidic and basic conditions. [10][11]

The three-membered ring of an epoxide is highly strained, making it susceptible to attack even by weak nucleophiles like water.[4][12] Controlling the pH and eliminating water are critical to preserving your product.

Probable Causes & Solutions:

  • Acid- or Base-Catalyzed Hydrolysis:

    • Cause: Trace amounts of acid or base can dramatically accelerate the rate of epoxide hydrolysis.[13][14] The oxidizing agent itself (e.g., peroxyacids) or byproducts can create an acidic environment.

    • Solution:

      • Strict pH Control: The reaction pH must be carefully controlled. For many epoxidations, maintaining a slightly basic pH (around 8.5-9.5) is beneficial. This can be achieved by adding a buffer, such as sodium bicarbonate.[13] Lowering the pH can increase the epoxidation rate but going too low will favor the formation of unwanted byproducts.[13]

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

  • Excessive Reaction Temperature:

    • Cause: Higher temperatures provide the activation energy needed for the ring-opening reaction to occur.[8]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often preferable to run the reaction for a longer time at a lower temperature (e.g., 0 °C or room temperature) than for a shorter time at an elevated temperature.

Caption: Troubleshooting workflow for diol byproduct formation.

Q3: The reaction seems to generate multiple byproducts, and my final product is difficult to purify. What are the likely side reactions?

A3: Besides hydrolysis, isoprene can undergo several other transformations, including dimerization, polymerization, and oxidation at the other double bond, leading to a complex product mixture.

Isoprene is a conjugated diene, meaning it has two reactive double bonds. While epoxidation is desired at the 3,4-position, other reactions can compete, especially under harsh conditions.

Probable Causes & Solutions:

  • Formation of Diepoxide or Other Isomers:

    • Cause: Over-oxidation can lead to the formation of a diepoxide.[3] The reaction may also lack regioselectivity, leading to epoxidation at the 1,2-position.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the isoprene relative to the oxidizing agent (e.g., 1.1 to 1 equivalents) to minimize over-oxidation.

      • Use a Selective Catalyst: Certain catalyst systems are designed to improve regioselectivity. For instance, vanadium-based catalysts are known to favor epoxidation at less-substituted alkenes.[4] Rare-earth metal catalysts have also shown high stereoselectivity in related polymerizations.[15][16]

  • Polymerization/Dimerization:

    • Cause: Both the isoprene starting material and the epoxide product can undergo polymerization, often initiated by strong acids or radical species.[3]

    • Solution:

      • Avoid Strong Acids: As mentioned, strict pH control is essential.

      • Include Inhibitors: If radical polymerization is suspected (often indicated by the formation of an insoluble white solid), adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective.

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions like polymerization.

G cluster_main Desired Pathway cluster_side Side Reactions Isoprene Isoprene Epoxide This compound Isoprene->Epoxide + [O] Polymer Polymer/Dimer Isoprene->Polymer Acid/Radical Initiator OtherOx Other Oxidation Products Isoprene->OtherOx + [O] (Poor Selectivity) Diol Diol Byproduct Epoxide->Diol + H2O (Acid/Base Cat.)

Caption: Competing reaction pathways in isoprene epoxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents, and how do I choose one?

A1: The choice of oxidant is a critical parameter that balances reactivity, cost, safety, and selectivity.

Oxidizing Agent SystemProsConsBest For
m-CPBA Highly reactive, often gives good yields.[3]Can be expensive, potentially explosive, generates acidic byproduct.Small-scale lab synthesis where cost is not a major concern.
H₂O₂ / Catalyst (e.g., Mn, Re) "Green" oxidant (byproduct is water), cost-effective.[7]Requires a catalyst, reaction can be slower.Larger scale synthesis, processes where environmental impact is a concern.
TBHP / Catalyst (e.g., V, Mo) Good for selective epoxidations.[4]Generates tert-butanol as a byproduct.When high selectivity for a specific double bond is required.
Q2: How should I purify the final product, this compound?

A2: The product is a volatile liquid (boiling point ~101.3 °C) and is sensitive to heat and acid.[1][2][17] Purification must be done carefully to avoid degradation.

  • Step 1: Quenching & Workup: After the reaction is complete, quench any remaining oxidant. For peroxyacids, a wash with a mild reducing agent like sodium thiosulfate or sodium sulfite is effective. Neutralize the mixture by washing with a saturated sodium bicarbonate solution, followed by brine.

  • Step 2: Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Avoid acidic drying agents.

  • Step 3: Purification:

    • Vacuum Distillation: This is the preferred method. Distilling under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition. Ensure the distillation apparatus is clean and free of acidic residues.

    • Column Chromatography: If distillation is not feasible, chromatography on silica gel can be used. However, standard silica gel is acidic and can cause the epoxide to decompose on the column. It is critical to use deactivated or neutralized silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent).

Q3: What is the best way to store this compound?

A3: Due to its reactivity, the purified epoxide should be stored with care to maintain its integrity.

  • Temperature: Store in a refrigerator or freezer (2-8 °C is common) to slow down potential decomposition or polymerization reactions.[18]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: Use a clean, dry glass bottle with a tightly sealed cap.

References

  • Meunier, B., et al. Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Recueil des Travaux Chimiques des Pays-Bas. Available from: [Link]

  • Rivera-Pérez, C., et al. Effect of temperature on the opening of the epoxide ring of JH III. PLoS ONE. Available from: [Link]

  • McMurry, J. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Goh, S. H., et al. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules. Available from: [Link]

  • Wang, Z.-X., et al. A Dramatic pH Effect Leads to a Catalytic Asymmetric Epoxidation. The Journal of Organic Chemistry. Available from: [Link]

  • Krechmer, J. E., et al. Isomerization of Second-Generation Isoprene Peroxy Radicals: Epoxide Formation and Implications for Secondary Organic Aerosol Yields. Environmental Science & Technology. Available from: [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

  • Eddingsaas, N. C., et al. Kinetics of the Reactions of Isoprene-Derived Epoxides in Model Tropospheric Aerosol Solutions. Environmental Science & Technology. Available from: [Link]

  • ResearchGate. Effects of reaction temperature on the ring-opening products. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]

  • LibreTexts Chemistry. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Vereecken, L., et al. Theoretical and experimental study of peroxy and alkoxy radicals in the NO3-initiated oxidation of isoprene. Physical Chemistry Chemical Physics. Available from: [Link]

  • Jacobs, M. I., et al. Kinetics of the reactions of isoprene-derived hydroxynitrates: gas phase epoxide formation and solution phase hydrolysis. Atmospheric Chemistry and Physics. Available from: [Link]

  • Charbonneau, L., & Kaliaguine, S. Epoxidation of Terpenes. Catalysts. Available from: [Link]

  • ResearchGate. Epoxidation of Poly(isoprene). Available from: [Link]

  • LookChem. This compound|7437-61-8. Available from: [Link]

  • Ali, S., et al. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Egyptian Journal of Chemistry. Available from: [Link]

  • Davies, S. G., & Gravatt, G. L. The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. 12.7: Oxidizing Agents. Available from: [Link]

  • Cheng, T., et al. Enzymatic process optimization for the in vitro production of isoprene from mevalonate. Microbial Cell Factories. Available from: [Link]

  • Chhantyal-Pun, R., et al. Evolutionary Optimization of the Reduced Gas-phase Isoprene Oxidation Mechanism. ChemRxiv. Available from: [Link]

  • Bates, K. H., et al. Gas Phase Production and Loss of Isoprene Epoxydiols. The Journal of Physical Chemistry A. Available from: [Link]

  • Nguyen, T. B., et al. Formation pathways for the oxidation products of isoprene and monoterpenes included in this study. ResearchGate. Available from: [Link]

  • Hettiyadura, A. P. S., et al. Assessing Potential Oligomerization Reaction Mechanisms of Isoprene Epoxydiols on Secondary Organic Aerosol. Oberlin College and Conservatory. Available from: [Link]

  • Höfele, E., & Siegel, H. Preparation of 3,4-epoxy-1-butene. Google Patents.
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  • Zhang, L., et al. Novel High-Efficiency Single-Site Rare Earth (RE) Catalyst System for Isoprene Polymerization. Molecules. Available from: [Link]

  • Zhu, Y., et al. Efficient and selective epoxidation of styrene with TBHP catalyzed by Au25 clusters on hydroxyapatite. Chemical Communications. Available from: [Link]

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  • Citti, L., et al. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Carcinogenesis. Available from: [Link]

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"optimizing reaction conditions for 3,4-Epoxy-2-methyl-1-butene polymerization"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for 3,4-Epoxy-2-methyl-1-butene Polymerization

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization. Here, we will address common challenges and provide in-depth troubleshooting advice to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound, and why?

A: The polymerization of this compound predominantly proceeds via a cationic ring-opening polymerization mechanism.[1][2] The process is initiated by a cationic species, typically a strong Brønsted or Lewis acid, which protonates the oxygen atom of the epoxide ring.[2] This protonation makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack by the oxygen of another monomer molecule. This chain-growth process continues, leading to the formation of a polyether structure.[2] This monomer is particularly suited for cationic polymerization because the epoxide ring is highly strained, providing a strong thermodynamic driving force for ring-opening.[3]

Q2: My polymerization is failing to initiate. What are the likely causes?

A: Failure to initiate is a common issue and can almost always be traced back to impurities. Cationic polymerizations are notoriously sensitive to nucleophilic impurities that can neutralize the acidic initiator or the propagating cationic chain ends.

  • Water and Alcohols: Water or alcohol contaminants are the most frequent culprits. They act as chain transfer agents, terminating one chain and starting a new, shorter one, which can drastically reduce molecular weight and overall conversion.[4] In high concentrations, they can consume the initiator before it has a chance to react with the monomer.

  • Monomer Purity: The monomer itself must be rigorously purified. Impurities from the synthesis of this compound, such as residual reactants or byproducts, can inhibit polymerization.

  • Solvent Quality: Ensure you are using a high-purity, anhydrous, non-nucleophilic solvent. Chlorinated solvents like dichloromethane are common, but they must be freshly distilled and dried.

Q3: I'm getting a polymer with a very high polydispersity index (PDI). How can I achieve better control over the molecular weight distribution?

A: A broad PDI in cationic polymerization is often due to chain transfer reactions and a poorly controlled initiation step. Here are key strategies for narrowing the PDI:

  • Temperature Control: Maintain a low and stable reaction temperature. Higher temperatures accelerate chain transfer and termination reactions relative to propagation, leading to a broader distribution of chain lengths.

  • Slow Monomer Addition: Adding the monomer slowly to the initiator solution (rather than adding the initiator to the bulk monomer) can ensure a more uniform initiation event. This helps all chains to start growing at approximately the same time.

  • Choice of Initiator/Co-initiator: The stability of the counter-ion from the initiator system is crucial. A more stable, less nucleophilic counter-ion will lead to a more "living" polymerization with fewer termination events.

Q4: I'm observing significant side reactions. What are they and how can they be minimized?

A: Besides chain transfer, the primary side reaction of concern is intramolecular rearrangement. The propagating carbocation can undergo rearrangements to form more stable structures, leading to defects in the polymer backbone. Due to the presence of the vinyl group, cyclization reactions can also occur. Minimizing these side reactions involves:

  • Low Temperatures: As with PDI control, lower temperatures disfavor these higher-activation-energy side reactions.

  • Solvent Polarity: The choice of solvent can influence the stability of the propagating species. A solvent of appropriate polarity can help to stabilize the desired oxonium ion and discourage rearrangements.

  • Optimized Initiator System: A well-chosen initiator can promote rapid propagation, outcompeting the rate of side reactions.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Polymer Yield

Low polymer yield is a frustrating issue that can stem from multiple points in the experimental setup. This guide provides a systematic workflow to identify and solve the root cause.

Below is a visual workflow to guide your troubleshooting process.

Low_Yield_Troubleshooting Start Start: Low Polymer Yield Observed Check_Monomer Step 1: Verify Monomer Purity (>99.5% by GC/NMR) Start->Check_Monomer Purify_Monomer Action: Purify Monomer (e.g., distillation over CaH2) Check_Monomer->Purify_Monomer Purity Low Check_Catalyst Step 2: Check Initiator/Catalyst Activity & Concentration Check_Monomer->Check_Catalyst Purity OK Purify_Monomer->Check_Monomer Re-evaluate Prepare_Catalyst Action: Prepare Fresh Initiator Solution Check_Catalyst->Prepare_Catalyst Activity Suspect Check_Solvent Step 3: Validate Solvent Purity (<10 ppm H2O) Check_Catalyst->Check_Solvent Activity OK Prepare_Catalyst->Check_Catalyst Re-evaluate Dry_Solvent Action: Dry/Distill Solvent Check_Solvent->Dry_Solvent Water Content High Optimize_Temp Step 4: Optimize Reaction Temperature Check_Solvent->Optimize_Temp Solvent OK Dry_Solvent->Check_Solvent Re-evaluate Adjust_Temp Action: Lower Temperature (e.g., from RT to 0°C or -78°C) Optimize_Temp->Adjust_Temp Yield Still Low Success Resolution: High Yield Achieved Optimize_Temp->Success Yield Improved Adjust_Temp->Optimize_Temp Re-run Experiment

Caption: A step-by-step workflow for troubleshooting low polymer yield.

Guide 2: Controlling Polymer Microstructure

The microstructure of poly(this compound) is critical as the monomer contains both an epoxide and a vinyl group. While cationic polymerization primarily targets the epoxide, the reaction conditions can influence the fate of the pendant vinyl groups and the regiochemistry of the ring-opening.

  • Regioselectivity: The nucleophilic attack of a monomer on the protonated epoxide can occur at either of the two carbons of the oxirane ring.[5] Attack at the less substituted carbon (C4) is sterically favored and typically dominates. However, the choice of a bulky initiator or specific solvent conditions can alter this selectivity.

  • Vinyl Group Integrity: Ideally, the pendant vinyl groups remain intact during polymerization, making them available for subsequent crosslinking or functionalization.[6] However, under strongly acidic conditions or at elevated temperatures, side reactions involving the double bond can occur. To preserve the vinyl groups, use the mildest effective initiator at the lowest possible temperature.

Polymerization_Mechanism cluster_desired Desired Cationic Ring-Opening cluster_side Potential Side Reaction Monomer1 Monomer + H+ Activated Protonated Epoxide Monomer1->Activated Initiation Activated2 Protonated Epoxide Propagation Propagation: + Monomer Activated->Propagation Ring Opening Polymer Polyether Chain (Vinyl group intact) Propagation->Polymer Rearrangement Intramolecular Rearrangement Activated2->Rearrangement Isomerization Byproduct Carbonyl Byproduct (Chain Termination) Rearrangement->Byproduct

Caption: Simplified comparison of the desired polymerization pathway versus a potential side reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Cationic Polymerization

Disclaimer: This is a generalized procedure and must be adapted based on the specific initiator system and desired polymer characteristics. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under vacuum.

  • Solvent & Monomer: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add freshly distilled, anhydrous solvent (e.g., dichloromethane). Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C). Add the purified this compound monomer via a gas-tight syringe.

  • Initiation: In a separate flask, prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the same anhydrous solvent. Slowly add the required amount of the initiator solution to the stirring monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (this can range from minutes to several hours). Monitor the reaction viscosity; an increase indicates polymer formation.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic agent, such as pre-chilled methanol or ammonia in methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification & Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.

Table 1: Typical Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Initiator Lewis Acids (BF₃·OEt₂, SnCl₄), PhotoinitiatorsChoice depends on desired reaction rate and control. Photoinitiators offer spatial and temporal control.[7][8]
[Monomer]/[Initiator] 50:1 to 500:1This ratio is the primary determinant of the target degree of polymerization and molecular weight.
Temperature -78°C to 25°CLower temperatures are generally preferred to suppress chain transfer and side reactions, leading to better control.[3]
Solvent Dichloromethane, Chloroform, TolueneMust be inert, anhydrous, and capable of dissolving both monomer and polymer. Polarity can affect reaction kinetics.
Reaction Time 1 - 24 hoursVaries widely with temperature and initiator activity. Monitor by taking aliquots for GC or NMR analysis.

References

  • ResearchGate. (n.d.). Photoinitiated cationic polymerization of epoxides. Retrieved from [Link]

  • Decker, C., et al. (2001). Photoinitiated cationic polymerization of epoxides. Society of Chemical Industry. Retrieved from [Link]

  • YouTube. (2023). Analyzing Polymerization Reactions; Cationic Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinitiated cationic polymerization of epoxy monomers in the presence of poly(3,4-epoxy-1-butene). Retrieved from [Link]

  • Dillman, B. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Cioni, P., et al. (1997). Preparation of 3,4-epoxy-1-butene. Google Patents.
  • Sangermano, M., et al. (2015). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre for Industrial Cooperation. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]

  • Macmillan Group. (2000). Polymer Bound Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ciferri, A. (1982). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • De, S., et al. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. Retrieved from [Link]

  • Michigan State University. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms Of Epoxide Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Maleation of poly(3,4‐epoxy‐1‐butene) for accelerated crosslinking in the presence of a redox catalyst. Retrieved from [Link]

  • Addy, J. K., & Parker, R. E. (1963). The Methanolysis of 3,4-Epoxy-1-butene. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Microstructures of Polymers. Retrieved from [Link]

Sources

"side reactions of 3,4-Epoxy-2-methyl-1-butene and their prevention"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,4-Epoxy-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent common side reactions, ensuring the success of your experiments.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section addresses specific issues you may encounter during your experiments with this compound, providing insights into their causes and practical solutions.

Issue 1: Formation of 2-methyl-3-butene-1,2-diol as a significant byproduct.

Question: I am performing a nucleophilic ring-opening reaction with this compound, but I am observing a significant amount of a diol byproduct in my analysis. What is causing this, and how can I prevent it?

Answer:

The formation of 2-methyl-3-butene-1,2-diol is a common side reaction that occurs due to the hydrolysis of the epoxide ring.[1][2] This can happen under both acidic and neutral aqueous conditions. Water, even in trace amounts in your solvent or reagents, can act as a nucleophile, attacking the epoxide and leading to the diol.

Causality and Prevention:

  • Under Acidic Conditions: The epoxide oxygen is first protonated by the acid, which activates the ring for nucleophilic attack. Water, being a weak nucleophile, can then readily attack one of the electrophilic carbons of the epoxide.[1]

  • Under "Neutral" Conditions: While seemingly neutral, many reaction conditions can have trace amounts of acidic impurities or water can act as a weak acid catalyst, especially at elevated temperatures, promoting hydrolysis.[3]

Prevention Strategies:

  • Strict Anhydrous Conditions: The most critical step is to ensure your reaction is free of water.

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Reagent Purity: Ensure all reagents, including your nucleophile and any additives, are anhydrous.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • pH Control:

    • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, DCM, acetonitrile) to minimize the presence of protic species that can facilitate hydrolysis.

    • Non-Aqueous Work-up: During the reaction work-up, if possible, use non-aqueous methods to quench the reaction and isolate the product before introducing water.

Experimental Protocol: Minimizing Diol Formation in a Nucleophilic Ring-Opening Reaction

This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) under conditions designed to minimize hydrolysis.

  • Apparatus Setup:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while hot and purge with dry nitrogen or argon for at least 30 minutes.

  • Reagent and Solvent Preparation:

    • Use freshly distilled, anhydrous solvent (e.g., THF).

    • Ensure the nucleophile (Nu-H) and any base used for its deprotonation are of high purity and anhydrous.

  • Reaction Execution:

    • Dissolve the nucleophile in the anhydrous solvent under a positive pressure of nitrogen.

    • If required, add a base (e.g., NaH) to deprotonate the nucleophile.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add a solution of this compound in the anhydrous solvent via the dropping funnel.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench carefully with a non-aqueous quencher if possible (e.g., a saturated solution of NH4Cl in anhydrous methanol).

    • If an aqueous work-up is unavoidable, perform it at a low temperature and as quickly as possible. Extract the product immediately into an organic solvent.

    • Dry the organic layer thoroughly with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Issue 2: Isomerization to undesired allylic alcohols.

Question: My reaction with this compound under basic conditions is yielding significant amounts of what appear to be allylic alcohols instead of my desired ring-opened product. Why is this happening?

Answer:

The formation of allylic alcohols is a known side reaction for epoxides when strong, non-nucleophilic bases are used.[4][5] In the case of this compound, this isomerization can lead to products like 2-methyl-3-buten-1-ol. This occurs through a β-elimination mechanism where the base abstracts a proton from a carbon adjacent to the epoxide ring, leading to ring-opening and the formation of a double bond.[4]

Causality and Prevention:

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., lithium diisopropylamide - LDA, lithium tetramethylpiperidide - LiTMP) are particularly prone to promoting isomerization over nucleophilic attack.[5] They are too bulky to attack the epoxide carbons directly and instead act as bases.

Prevention Strategies:

  • Choice of Base:

    • Nucleophilic Bases: If a base is required to deprotonate your nucleophile, choose one that is also a good nucleophile itself or is less sterically hindered. For example, if your nucleophile is an alcohol, using sodium hydride (NaH) to form the alkoxide is preferable to using a bulky amide base.

    • Stoichiometry: Use the minimum stoichiometric amount of base necessary to deprotonate your nucleophile. An excess of a strong base increases the likelihood of isomerization.

  • Temperature Control:

    • Isomerization reactions can be temperature-dependent. Running the reaction at lower temperatures can often favor the desired nucleophilic addition over the elimination pathway.

Table 1: Influence of Base on the Reaction Pathway of Epoxides

Base TypePredominant ReactionRationale
Strong, Non-nucleophilic (e.g., LDA, LiTMP)Isomerization to Allylic AlcoholSteric hindrance prevents nucleophilic attack, favoring proton abstraction.[5]
Strong, Nucleophilic (e.g., RO-, RS-, N3-)Nucleophilic Ring-OpeningThe base is also the nucleophile and directly attacks the epoxide ring.
Weak Bases (e.g., K2CO3, Et3N)Generally do not promote isomerizationNot strong enough to efficiently deprotonate carbons adjacent to the epoxide.
Issue 3: Formation of a carbonyl compound (ketone or aldehyde) as a byproduct.

Question: In my acid-catalyzed reaction, I'm detecting a byproduct with a carbonyl group. What is this and how can I avoid it?

Answer:

Under acidic conditions, epoxides can undergo rearrangement to form carbonyl compounds.[6] This is known as the Meinwald rearrangement. For this compound, this could potentially lead to 3-methyl-3-buten-2-one or other rearranged carbonyl species.

Causality and Prevention:

  • Mechanism: The reaction is initiated by protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of the carbonyl compound.[7][8]

Prevention Strategies:

  • Choice of Acid Catalyst:

    • Lewis Acids vs. Brønsted Acids: The choice of acid catalyst can significantly influence the reaction outcome. Some Lewis acids may favor the desired nucleophilic addition over rearrangement. It is often a matter of empirical screening to find the optimal catalyst for a specific transformation.

    • Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of acid can promote the rearrangement side reaction.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the desired transformation. Rearrangements often have a higher activation energy than the desired ring-opening.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the carbocation intermediate and thus the propensity for rearrangement. Experimenting with different solvents can be beneficial.

Diagram 1: Simplified Mechanism of Acid-Catalyzed Rearrangement

G cluster_0 Epoxide Protonation cluster_1 Carbocation Formation cluster_2 Rearrangement & Deprotonation A This compound B Protonated Epoxide A->B H+ C Tertiary Carbocation B->C Ring Opening D Rearranged Cation C->D 1,2-Hydride Shift E Carbonyl Product D->E -H+

Caption: Acid-catalyzed rearrangement of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is becoming viscous and I'm getting a low yield of my desired product. Could this be polymerization?

A1: Yes, an increase in viscosity is a strong indicator of polymerization or oligomerization. This compound can undergo polymerization through both the epoxide ring and the vinyl group, especially under strongly acidic or basic conditions.[9][10] To prevent this, consider the following:

  • Milder Conditions: Use milder reaction conditions (lower temperature, less concentrated reagents).

  • Control of Initiators: Avoid conditions that can generate radical or cationic initiators. For example, ensure your starting materials are free from peroxides.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor polymerization of the product.

  • Monomer Concentration: Running the reaction at a lower concentration of the epoxide may disfavor polymerization.

Q2: I am trying to perform a reaction that is sensitive to steric hindrance. Which carbon of the epoxide ring is more likely to be attacked by a nucleophile?

A2: The regioselectivity of the ring-opening depends on the reaction conditions:

  • Under basic or neutral conditions: The reaction proceeds via an SN2 mechanism, and the nucleophile will predominantly attack the less sterically hindered carbon. For this compound, this is the terminal methylene (-CH2) carbon of the epoxide.[1]

  • Under acidic conditions: The regioselectivity is more complex. If one of the epoxide carbons is tertiary, as is the case in this compound, the reaction has significant SN1 character. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[1]

Diagram 2: Regioselectivity of Nucleophilic Attack

G cluster_0 Basic/Neutral Conditions (SN2) cluster_1 Acidic Conditions (SN1-like) A This compound B Attack at less hindered carbon A->B Nu- C Protonated Epoxide D Attack at more substituted carbon C->D Nu-H

Caption: Nucleophilic attack on this compound.

Q3: How can I effectively purify my product from unreacted epoxide and the side products mentioned?

A3: Purification can often be achieved using standard laboratory techniques:

  • Column Chromatography: This is the most common method for separating products with different polarities. The diol byproduct is significantly more polar than the starting epoxide and many desired ring-opened products. Allylic alcohol isomers may have similar polarity to the desired product, requiring careful selection of the eluent system.

  • Distillation: If your product is thermally stable and has a sufficiently different boiling point from the starting material and byproducts, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent way to achieve high purity.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, it is important to handle this compound with care. It is a reactive epoxide and should be treated as a potential mutagen and sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

References

  • Wikipedia. Base-promoted epoxide isomerization. [Link]

  • Organic Reactions. Base-Promoted Isomerizations of Epoxides. [Link]

  • PubMed. New catalysts for the base-promoted isomerization of epoxides to allylic alcohols. Broadened scope and near-perfect asymmetric induction. [Link]

  • Canadian Science Publishing. Base Catalyzed Isomerization of Epoxides to Bicyclic Allylic Alcohols, Potential Intermediates for the Total Synthesis of the DL-Aldohexoses. [Link]

  • ResearchGate. Asymmetric Base-Mediated Epoxide Isomerization. [Link]

  • MDPI. 3,4-Enhanced Polymerization of Isoprene Catalyzed by Side-Arm Tridentate Iminopyridine Iron Complex with High Activity: Optimization via Response Surface Methodology. [Link]

  • ResearchGate. Formation pathways of isoprene oxidation products used as tracers of high- and low-NO chemistry in this work. [Link]

  • Organic Chemistry Portal. Diol synthesis by substitution. [Link]

  • PubMed. Gas-Phase Reactions of Isoprene and Its Major Oxidation Products. [Link]

  • Polymerization of Isoprene with Titanium(IV)Alkoxides and Alkylaluminums Catalysts. [Link]

  • ACP. A new model mechanism for atmospheric oxidation of isoprene: global effects on oxidants, nitrogen oxides, organic products, and secondary organic aerosol. [Link]

  • PMC. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. [Link]

  • Google Patents. US7241504B2 - Diols formed by ring-opening of epoxies.
  • YouTube. Isoprene oxidation mechanism. [Link]

  • ResearchGate. The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. [Link]

  • ResearchGate. Ring opening of isoprene monoepoxide 85 with the ester enolate of 84. [Link]

  • ResearchGate. Gas-Phase Reactions of Isoprene and Its Major Oxidation Products. [Link]

  • ResearchGate. Cationic polymerization of isoprene using zinc halides as co-initiators: Towards well-defined oligo(isoprene)s under mild conditions. [Link]

  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • Chemistry LibreTexts. 3.3: Rearrangements. [Link]

  • MSU chemistry. Rearrangement. [Link]

  • PubMed. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]

  • Organic Syntheses Procedure. [Link]

  • PubChem. This compound. [Link]

  • PubMed. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. Reaction of 3,4-Epoxy-1-butene with Methanol. Direction and Mechanism of Ring Opening. [Link]

  • LookChem. Cas 7437-61-8,this compound. [Link]

  • ACS Publications. Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. [Link]

  • PubMed. Overview of isoprene monomer and polyisoprene production processes. [Link]

  • PubMed. The importance of 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in 3-butene-1,2-diol associated mutagenicity. [Link]

  • Organic Chemistry Frontiers. Regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles under cooperative catalysis. [Link]

  • ResearchGate. cis-1,4-alt-3,4 Polyisoprene: Synthesis and Characterization. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • Summary of Alkene Reactions, Ch. 8. [Link]

Sources

"improving the stability of 3,4-Epoxy-2-methyl-1-butene during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Epoxy-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile but reactive chemical intermediate. As a vinyl epoxide, its unique structure—combining a strained oxirane ring with a conjugated double bond—makes it highly useful in synthesis but also susceptible to degradation.[1] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the long-term integrity of your material.

Troubleshooting Guide: Diagnosing and Solving Degradation

This section addresses specific issues you may encounter during the storage and handling of this compound in a direct question-and-answer format.

Question 1: My sample of this compound has changed in appearance (e.g., increased viscosity, yellowing) and analytical data (e.g., new peaks in NMR/GC). What is happening?

Answer: These observations are classic indicators of sample degradation, which can proceed through several mechanisms due to the compound's dual reactive sites: the epoxide ring and the vinyl group.

  • Acid-Catalyzed Ring Opening: The most common degradation pathway is the acid-catalyzed opening of the strained epoxide ring.[2][3] Trace amounts of acidic impurities or atmospheric moisture can protonate the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by water or other nucleophiles present.[4] This typically results in the formation of 3-methyl-3-butene-1,2-diol.

  • Polymerization: The vinyl group can undergo radical polymerization, especially when exposed to heat, light, or radical initiators. Additionally, the epoxide ring can undergo cationic ring-opening polymerization, initiated by acidic species. Both processes lead to an increase in viscosity as oligomers and polymers are formed.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo complex degradation reactions, including bond scission and rearrangement.[5][6] Thermal degradation of epoxides can lead to the formation of various smaller molecules and a solid residue.[6]

Question 2: I stored the material in a refrigerator at 2-8°C as recommended, but the purity, confirmed by GC, has still dropped significantly. What factors could be at play?

Answer: While correct temperature control is crucial, other factors can compromise the stability of this compound even under refrigeration.

  • Atmosphere: The presence of air and moisture is highly detrimental. Oxygen can facilitate oxidative degradation and radical formation, while moisture provides a nucleophile for acid-catalyzed hydrolysis. The container headspace should be purged with an inert gas like argon or nitrogen.

  • Container Integrity and Material:

    • Improper Sealing: If the container is not hermetically sealed, atmospheric moisture and air can slowly diffuse in over time. Use vials with PTFE-lined caps or, for long-term storage, flame-sealed glass ampoules.

    • Container Contamination: The container must be scrupulously clean and dry. Residual acidic or basic detergents on the glass surface can initiate degradation. Using new, high-quality borosilicate amber glass vials is recommended.

  • Purity of the Original Material: The starting purity is critical. The presence of acidic impurities from the synthesis (e.g., from an epoxidation reaction using a peroxy acid) can auto-catalyze the degradation process. Re-purification by distillation under reduced pressure may be necessary for long-term storage.

Frequently Asked Questions (FAQs)

FAQ 1: What are the definitive, ideal storage conditions for maximizing the shelf-life of this compound?

Answer: For maximum stability, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below and detailed in our recommended storage protocol. The core principles are to exclude heat, light, oxygen, and moisture. Storage in a well-ventilated, explosion-proof refrigerator is mandatory.[7][8][9]

ParameterRecommendationRationale
Temperature 2–8 °CMinimizes thermal degradation and polymerization rates.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and displaces moisture.
Container Clean, Dry, Amber Borosilicate Glass Vial/AmpouleAmber glass protects from light; glass is inert.
Seal PTFE-lined Septum Cap or Flame-Sealed AmpouleProvides a hermetic, non-reactive seal to exclude air/moisture.
Handling Aliquot into smaller, single-use quantitiesAvoids repeated warming/cooling cycles and contamination of the bulk stock.
FAQ 2: Is the addition of a chemical stabilizer recommended?

Answer: The addition of stabilizers can be a double-edged sword. While they can inhibit specific degradation pathways, they may also interfere with downstream reactions. If you choose to use a stabilizer, it must be validated for compatibility with your specific application.

  • For Preventing Polymerization: A radical inhibitor such as Butylated Hydroxytoluene (BHT) can be added at a very low concentration (e.g., 50-200 ppm). BHT is effective at quenching radicals that could initiate polymerization of the vinyl group.

  • For Preventing Acid-Catalyzed Degradation: A non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butylpyridine, can be added in trace amounts (e.g., <0.01 mol%) to scavenge stray acid impurities without opening the epoxide ring itself.

Crucial Caveat: Always test a small, stabilized sample in your reaction to ensure the stabilizer does not poison catalysts or cause unwanted side reactions. For most applications, stringent adherence to proper storage and handling protocols is preferable to using additives.

FAQ 3: What is the most effective way to monitor the purity of my stored sample over time?

Answer: Regular analytical monitoring is key to ensuring the quality of your material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. GC provides a quantitative measure of purity and can separate degradation products. MS provides structural information to identify these impurities, such as the characteristic mass of the hydrolyzed diol.

  • ¹H NMR Spectroscopy: Proton NMR is excellent for a quick purity check. The appearance of new signals, particularly in the 3.5-4.0 ppm region (characteristic of C-H protons adjacent to hydroxyl groups), can indicate diol formation. A broadening of signals may suggest oligomerization. The integration of key peaks corresponding to the epoxide and vinyl protons versus new impurity peaks can be used to estimate purity.

Visualizing Stability and Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

main This compound (Stored Sample) hydrolysis Acid-Catalyzed Hydrolysis main->hydrolysis H₂O / H⁺ polymerization Polymerization (Radical or Cationic) main->polymerization Heat / Light / Initiators thermal Thermal Degradation main->thermal High Temp. diol 3-Methyl-3-butene-1,2-diol hydrolysis->diol polymer Oligomers / Polymers polymerization->polymer rearrange Rearrangement / Fragmentation Products thermal->rearrange

Caption: Primary degradation pathways for this compound.

start Purity Issue Suspected? (e.g., Viscosity, Color) analytics Perform Analysis (GC-MS, NMR) start->analytics Yes purity_ok Purity Confirmed OK analytics->purity_ok No Degradation purity_bad Degradation Confirmed analytics->purity_bad Degradation check_storage Review Storage Conditions temp_issue Temp > 8°C or Fluctuating? check_storage->temp_issue purity_bad->check_storage atmosphere_issue Stored Under Air? temp_issue->atmosphere_issue No solution_temp Ensure Consistent 2-8°C Storage temp_issue->solution_temp Yes container_issue Improper Container/Seal? atmosphere_issue->container_issue No solution_atmosphere Store Under Inert Gas (Ar/N₂) atmosphere_issue->solution_atmosphere Yes solution_container Use Clean, Dry, Sealed Amber Vials container_issue->solution_container Yes solution_purify Consider Re-purification (Distillation) container_issue->solution_purify No (Suspect Intrinsic Instability)

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol minimizes exposure to atmospheric contaminants during handling.

  • Preparation: Before opening the main container, prepare several smaller, amber glass vials appropriate for single-use quantities. Ensure vials and their PTFE-lined caps are thoroughly cleaned and dried in an oven at 120°C for at least 4 hours, then allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Conduct all transfers in a glove box or under a steady stream of dry argon or nitrogen.

  • Transfer: Bring the primary container of this compound to ambient temperature within the inert atmosphere to prevent condensation. Using a clean, dry glass syringe or pipette, carefully transfer the desired amounts into the prepared vials.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).

  • Storage: Immediately place the aliquoted vials into a designated, clearly marked secondary container within an explosion-proof refrigerator set to 2–8 °C.[9]

Protocol 2: Routine Purity Assessment by Gas Chromatography (GC)

This is a general guideline; parameters should be optimized for your specific instrument.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a high-purity, dry solvent such as dichloromethane or diethyl ether.

  • Instrumentation:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5) is typically suitable.

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

    • Detector (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the prepared sample. The peak corresponding to this compound should be the major component.

  • Interpretation: Calculate the purity based on the area percent of the main peak. The appearance and growth of new peaks over time, particularly those with longer retention times (potential polymers) or very different retention times (hydrolysis/rearrangement products), indicate degradation.

By implementing these rigorous storage, handling, and monitoring procedures, you can significantly extend the viable shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.

References

  • Mechanisms for initiating thermal degradation of certain anhydride‐cured epoxides.
  • Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC - NIH.
  • Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes | ACS Omega.
  • Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes | ACS Omega - ACS Public
  • Vinyl Epoxides in Organic Synthesis | Chemical Reviews - ACS Public
  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES - OSTI.GOV.
  • How Does Thermal Degradation Affect Epoxy Resins? - Chemistry For Everyone - YouTube.
  • The thermal degradation of some epoxy resins - ResearchG
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  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax.
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  • New and Modified Epoxy Stabilizers.
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  • Acid-catalyzed reactions of epoxides for atmospheric nanoparticle growth - PubMed.
  • SAFETY D
  • Acid Catalyzed Epoxide Openings - How do I know which product forms? - YouTube.
  • 3,4-Epoxy-1-butene 98 930-22-3 - Sigma-Aldrich.

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Technical Support Center: Scale-Up of 3,4-Epoxy-2-methyl-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Epoxy-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. This compound, a reactive epoxide, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Scaling up its synthesis from the lab to pilot or production scale presents unique challenges that require careful consideration of reaction conditions, safety, and purification.

This resource is structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the epoxidation of isoprene (2-methyl-1,3-butadiene).[1] This is typically achieved using an oxidizing agent. Common approaches include:

  • Peroxy acid epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. This method is common in laboratory settings.

  • Catalytic epoxidation: Employing a catalyst, such as silver on an alumina support, in the presence of oxygen.[1] This method is often preferred for industrial-scale production due to cost-effectiveness and catalyst recyclability.

  • Hydrogen peroxide-based systems: Utilizing hydrogen peroxide in the presence of a suitable catalyst.[3]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up epoxidation reactions requires stringent safety protocols due to several inherent risks:

  • Exothermic reactions: Epoxidation reactions are often highly exothermic.[4][5] Without proper heat management, this can lead to a runaway reaction, posing a significant explosion hazard.

  • Flammability: Isoprene, the common starting material, is a highly flammable liquid with a low boiling point.[6][7] The product, this compound, is also flammable.

  • Peroxide instability: When using peroxy acids or hydrogen peroxide, be aware of their potential for explosive decomposition, which can be initiated by heat, light, or contaminants like heavy metals.[8]

  • Toxicity: Alkenes and epoxides can be toxic if inhaled or absorbed through the skin.[7] this compound has been noted for its genotoxic properties due to its ability to form adducts with DNA.[1]

Q3: What is the typical boiling point and density of this compound?

A3: The boiling point of this compound is approximately 101.3°C at standard atmospheric pressure (760 mmHg).[1][2][9] Its density is about 0.936 g/cm³.[1][2][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected on a larger scale. What are the potential causes and solutions?

A: Low yields during scale-up can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Poor Temperature Control:

    • Causality: Epoxidation is exothermic.[4][5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the product or reactants decompose, or side reactions are favored.

    • Solution:

      • Implement a robust cooling system for the reactor.

      • Consider a semi-batch or continuous-flow process where reactants are added gradually to manage heat generation.

      • Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.

  • Suboptimal Reagent Stoichiometry:

    • Causality: The ideal ratio of isoprene to the oxidizing agent may differ at scale due to changes in mixing efficiency and heat transfer. An excess of the oxidizing agent can lead to over-oxidation and byproduct formation.

    • Solution:

      • Re-optimize the stoichiometry at the pilot scale.

      • Carefully control the addition rate of the oxidizing agent.

  • Catalyst Deactivation (for catalytic processes):

    • Causality: In gas-phase epoxidation over silver catalysts, coking can lead to rapid deactivation.[10]

    • Solution:

      • Performing the gas-phase epoxidation in the presence of 6 to 80 mol % of water vapor can mitigate catalyst deactivation.[10]

      • Regenerate the catalyst bed as per the manufacturer's recommendations.

Issue 2: Formation of Significant Byproducts

Q: I'm observing a high percentage of impurities in my crude product. How can I improve the selectivity of the reaction?

A: Byproduct formation is a common challenge in scaling up isoprene epoxidation.

  • Common Byproducts:

    • Diols: Formed from the ring-opening of the epoxide by water or other nucleophiles present in the reaction mixture.[11]

    • Over-oxidation products: Further oxidation of the epoxide can occur.

    • Polymerization: Isoprene and the epoxide product can polymerize, especially at elevated temperatures.

  • Strategies for Improving Selectivity:

    • Control of Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired epoxidation.

    • pH Control: For reactions in aqueous media, maintaining an optimal pH can minimize acid- or base-catalyzed ring-opening of the epoxide.

    • Choice of Solvent: The solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize diol formation.

    • Catalyst Selection: The choice of catalyst can significantly impact selectivity. For example, in the epoxidation of isoprene, the structure of the starting materials influences the selectivity for epoxide isomer formation.[1]

Issue 3: Difficulties in Product Purification

Q: How can I effectively purify this compound at a larger scale?

A: Purification can be challenging due to the product's reactivity and boiling point.

  • Distillation:

    • Challenge: The product is thermally sensitive and can decompose or polymerize at elevated temperatures.[12]

    • Solution:

      • Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling point, minimizing thermal degradation.

      • Short-Path Distillation: This technique minimizes the residence time of the product at high temperatures.

      • Inhibitors: Consider adding a polymerization inhibitor to the distillation pot.

  • Extraction:

    • Applicability: Liquid-liquid extraction can be used to remove water-soluble impurities.[13]

    • Solvent Selection: Choose a solvent in which the epoxide has high solubility and is immiscible with the aqueous phase. Volatile organic solvents are often used.[13]

  • Chromatography:

    • Scale: While effective at the lab scale, column chromatography can be expensive and complex to scale up for bulk production. It is more suitable for producing smaller quantities of high-purity material.

Issue 4: Runaway Reaction Concerns

Q: I am concerned about the potential for a runaway reaction during scale-up. What are the key preventative measures?

A: Preventing runaway reactions is paramount for safety.

  • Calorimetric Studies:

    • Purpose: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the rate of heat generation under various conditions. This data is crucial for designing an adequate cooling system. Studies have shown that a significant amount of heat can accumulate during epoxidation reactions.[4][8]

    • Data Application: The data will help in determining the maximum safe addition rate of reactants and the required cooling capacity.

  • Reactor Design and Engineering Controls:

    • Heat Transfer: Utilize a reactor with a high heat transfer coefficient. Jacketed reactors with efficient stirring are standard.

    • Emergency Quenching/Dumping: Have a system in place to quickly quench the reaction (e.g., by adding a shortstop agent) or dump the reactor contents into a cooled vessel in case of a thermal runaway.[4]

    • Pressure Relief: Equip the reactor with a properly sized rupture disc or relief valve to safely vent any rapid pressure increase.

  • Process Monitoring:

    • Real-time Analysis: Employ online monitoring techniques like Raman spectroscopy or HPLC to track the concentration of reactants, products, and key intermediates.[4][5] This can provide early warning of deviations from normal operating conditions.

Experimental Protocols & Data

Illustrative Lab-Scale Synthesis Protocol (m-CPBA)

This protocol is for illustrative purposes and requires adaptation for scale-up.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isoprene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM and add it dropwise to the cooled isoprene solution over 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Scale-Up Considerations: Quantitative Data Summary
ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Key Scale-Up ChallengeMitigation Strategy
Heat of Reaction Manageable with ice bathSignificant heat evolutionInefficient heat dissipationJacketed reactor with efficient cooling and stirring
Addition Time 1-2 hours4-8 hours (or continuous)Controlling exothermSlow, controlled addition; real-time temperature monitoring
Mixing Magnetic stirrerMechanical overhead stirrerEnsuring homogeneityProper impeller design and agitation speed
Purification Column chromatography/distillationVacuum distillationThermal decompositionHigh-vacuum, short-path distillation

Visualizing the Workflow

Diagram: Scale-Up Decision Workflow for Epoxidation

This diagram illustrates the critical decision points and safety checks involved in scaling up the synthesis of this compound.

ScaleUpWorkflow cluster_prep Phase 1: Pre-Scale-Up Assessment cluster_pilot Phase 2: Pilot-Scale Execution cluster_downstream Phase 3: Downstream Processing LitReview Literature Review & Route Selection ThermoChem Reaction Calorimetry (Determine ΔHrxn, Heat Flow) LitReview->ThermoChem Inform SafetyAnalysis HAZOP Study (Identify Hazards) ThermoChem->SafetyAnalysis Critical Data ReactorSetup Reactor Setup (Jacketed, Stirring, Probes) SafetyAnalysis->ReactorSetup Define Safety Parameters ReagentAddition Controlled Reagent Addition (Monitor Temp & Pressure) ReactorSetup->ReagentAddition InProcessControl In-Process Controls (e.g., GC, IR Spectroscopy) ReagentAddition->InProcessControl Continuous Monitoring QuenchPlan Emergency Quench Procedure Ready ReagentAddition->QuenchPlan Trigger if Deviates Workup Aqueous Workup (Neutralization, Extraction) InProcessControl->Workup Proceed on Completion Purification Purification (e.g., Vacuum Distillation) Workup->Purification Analysis Final Product Analysis (Purity, Yield) Purification->Analysis

Caption: Decision workflow for scaling up epoxidation.

References

  • Formation pathways for the oxidation products of isoprene and... - ResearchGate. Available at: [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation | ACS Omega. Available at: [Link]

  • Gas-Phase Reactions of Isoprene and Its Major Oxidation Products - ResearchGate. Available at: [Link]

  • Epoxidation Functionalized Isobutylene Isoprene Rubber toward Green-curing Pathway and High-performance Composites. Available at: [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation - ResearchGate. Available at: [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation - PMC - NIH. Available at: [Link]

  • Gas Phase Production and Loss of Isoprene Epoxydiols - Sci-Hub. Available at: [Link]

  • US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents.
  • Epoxidation of Poly(isoprene) | Download Table - ResearchGate. Available at: [Link]

  • Isoprene | C5H8 | CID 6557 - PubChem - NIH. Available at: [Link]

  • Kinetics of the Reactions of Isoprene-Derived Epoxides in Model Tropospheric Aerosol Solutions - Oberlin College and Conservatory. Available at: [Link]

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  • Anaerobic Production of Isoprene by Engineered Methanosarcina Species Archaea - PMC. Available at: [Link]

  • "Isoprene," in: Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. Available at: [Link]

  • Technical Note: Synthesis of isoprene atmospheric oxidation products: isomeric epoxydiols and the rearrangement products cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran - ACP. Available at: [Link]

  • (PDF) Effect of the Epoxide Contents of Liquid Isoprene Rubber as a Processing Aid on the Properties of Silica-Filled Natural Rubber Compounds - ResearchGate. Available at: [Link]

  • What are the health and safety considerations when working with alkenes? - TutorChase. Available at: [Link]

  • US6780948B2 - Synthesis of polyisoprene with neodymium catalyst - Google Patents.
  • Novel High-Efficiency Single-Site Rare Earth (RE) Catalyst System for Isoprene Polymerization - MDPI. Available at: [Link]

  • The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. Available at: [Link]

  • Cas 7437-61-8,this compound - LookChem. Available at: [Link]

  • Synthesis of 3,4-epoxy-1-butene - PrepChem.com. Available at: [Link]

  • Effect of the Epoxide Contents of Liquid Isoprene Rubber as a Processing Aid on the Properties of Silica-Filled Natural - Semantic Scholar. Available at: [Link]

  • Epoxide Pathways Improve Model Predictions of Isoprene Markers and Reveal Key Role of Acidity in Aerosol Formation | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Effect of the Epoxide Contents of Liquid Isoprene Rubber as a Processing Aid on the Properties of Silica-Filled Natural Rubber Compounds - PMC - NIH. Available at: [Link]

  • Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. - Incurelab. Available at: [Link]

  • Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC - NIH. Available at: [Link]

  • Synthesis of Thermally Stable Reactive Polyurethane and Its Physical Effects in Epoxy Composites - MDPI. Available at: [Link]

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Technical Support Center: Managing Exotherms in 3,4-Epoxy-2-methyl-1-butene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard

Welcome to the technical support guide for managing exothermic reactions involving 3,4-Epoxy-2-methyl-1-butene. This molecule is a highly valuable building block in pharmaceutical and agrochemical synthesis due to its reactive epoxide ring.[1][2] However, the very feature that makes it useful—high ring strain—is also the source of significant thermal hazards.[3][4] Ring-opening reactions of epoxides are energetically favorable and often highly exothermic, releasing substantial energy as heat.[3][5][6]

An uncontrolled increase in temperature can lead to a dangerous positive feedback loop where the reaction rate increases exponentially, generating even more heat.[7] This phenomenon, known as a thermal runaway, can result in boiling of solvents, dangerous pressure build-up, and potentially explosive decomposition.[8][9][10] This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to anticipate, control, and troubleshoot these thermal hazards effectively.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so exothermic?

A1: The high exothermicity stems from the significant strain energy stored in the three-membered epoxide ring.[3][4] This strain is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain.[4] When a nucleophile attacks and opens the ring, this stored energy is released as heat.[3] The total heat of reaction for epoxides can range from 300-600 J/g, a significant energy release that must be managed.[6]

Q2: Which conditions are more hazardous: acidic or basic ring-opening?

A2: Both can be hazardous, but acid-catalyzed reactions often present a higher risk for thermal runaway. Under acidic conditions, the epoxide oxygen is protonated, making it a much better leaving group and accelerating the reaction.[4] This can lead to a very rapid, SN1-like reaction, especially if one of the epoxide carbons is tertiary (which is not the case for this specific molecule, but a relevant general principle).[11][12] Base-catalyzed openings are typically more controlled, following a more predictable SN2 mechanism where the rate is directly proportional to the concentration of both the epoxide and the nucleophile.[12][13][14] However, strong nucleophiles or high temperatures can still lead to dangerous exotherms.[14]

Q3: What is the single most important factor for controlling an exotherm?

A3: Rate of addition. Controlling the rate at which a reagent is added is the most effective way to control the rate of heat generation.[15] A slow, controlled addition ensures that the reaction's heat output never exceeds the cooling system's capacity to remove it. This is a cornerstone of semi-batch processing, a much safer alternative to batch reactions where all reagents are mixed at once.[16]

Q4: How does scale-up affect the risk of a thermal runaway?

A4: The risk increases significantly with scale. As the reaction volume increases, the surface area available for heat transfer does not increase proportionally.[10] The heat generated is a function of volume, while the heat removed is a function of surface area. This unfavorable volume-to-surface area ratio at larger scales makes cooling much less efficient, increasing the likelihood of a thermal runaway.[10] It is a critical rule to never scale a reaction by more than a factor of three without a thorough risk assessment.[7][17]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during your experiments.

Problem / Observation Potential Cause(s) Immediate Action(s) Long-Term Prevention
Rapid, unexpected temperature spike (>10°C above target). 1. Addition rate is too fast.2. Insufficient cooling.3. Incorrect reagent concentration (too high).4. Agitator failure leading to localized "hot spots".[18]1. Immediately stop all reagent addition. 2. Increase cooling to maximum (e.g., lower cryostat temperature, add dry ice to cooling bath).3. If safe, add a small amount of pre-chilled, inert solvent to dilute the reaction.4. Prepare for emergency quenching if temperature continues to rise uncontrollably.1. Reduce the planned addition rate.2. Characterize the reaction exotherm on a small scale using reaction calorimetry (DSC/RC) to determine heat flow.[16][18]3. Ensure your cooling system is appropriately sized for the reaction scale.[18]4. Always ensure vigorous and effective stirring.
Reaction temperature is "drifting" upwards slowly but steadily. 1. Cooling capacity is marginal for the rate of heat generation.2. Ambient temperature has increased.3. Gradual accumulation of an unreacted starting material that is now reacting.1. Reduce the reagent addition rate.2. Lower the temperature of the cooling bath/fluid.3. Monitor closely; do not leave the reaction unattended.[7]1. Perform a heat-balance calculation before scale-up to ensure your cooling system has sufficient capacity.[16]2. Use a more powerful cooling system or reduce the reaction scale.3. Ensure the initial reaction temperature is low enough to provide a sufficient safety margin.
The reaction appears to have stalled (no temperature increase upon addition). 1. Reagent is not being delivered (e.g., blocked line, pump failure).2. A crucial catalyst or reagent was omitted.3. The reaction has a significant induction period.1. Stop addition. 2. Troubleshoot the delivery system (check pump, lines).3. CRITICAL: Do not simply increase the temperature or add a large amount of reagent at once. This can lead to a dangerous accumulation of unreacted materials, which could react violently if the reaction suddenly initiates.[9]1. Always double-check reagent lists and delivery systems before starting.2. Research the reaction to see if an induction period is known.3. If troubleshooting, add a very small, controlled amount of reagent to test for reactivity before resuming the full addition.
Pressure is building in a sealed vessel. 1. The reaction is approaching the solvent's boiling point.2. A side reaction is producing gas.3. The reaction is decomposing.1. Stop reagent addition and any heating.2. Apply maximum cooling.3. If pressure continues to rise, vent the vessel to a safe location (scrubber/fume hood) via an appropriate pressure relief device.[18]1. Never run potentially exothermic reactions in a completely sealed system without a pressure relief valve or bursting disc.[19]2. Ensure the reaction temperature is well below the solvent's boiling point.3. Research potential side reactions and decomposition pathways.

Protocols & Methodologies

Protocol 1: Small-Scale Exotherm Characterization

This protocol is essential before any scale-up to quantify the heat of reaction.

Objective: To determine the maximum temperature rise (ΔT_ad) under semi-adiabatic conditions.

Materials:

  • Reaction calorimeter or a well-insulated jacketed lab reactor with an accurate temperature probe.[18]

  • This compound

  • Chosen nucleophile/catalyst solution

  • Solvent

  • Syringe pump for controlled addition.[20]

Procedure:

  • Charge the insulated reactor with this compound and solvent.

  • Establish vigorous stirring and allow the contents to reach a stable starting temperature (e.g., 20°C).

  • Begin a slow, controlled addition of the nucleophile/catalyst solution via the syringe pump.

  • Log the internal temperature continuously.

  • Once the addition is complete, continue to monitor the temperature until it peaks and begins to fall.

  • The difference between the peak temperature and the initial temperature provides a conservative estimate of the adiabatic temperature rise for the concentration used. This data is critical for assessing scale-up risks.[5]

Visualization: Thermal Runaway Logic Diagram

This diagram illustrates the causal chain leading to a thermal runaway event.

ThermalRunaway cluster_Initiation Initiating Factors cluster_FeedbackLoop Positive Feedback Loop cluster_Consequences Consequences A Exothermic Reaction (e.g., Epoxide Ring Opening) D Heat Generation > Heat Removal A->D B Loss of Cooling (e.g., Power Failure) B->D C Incorrect Charge (e.g., Too Concentrated) C->D E Temperature Increases D->E Accumulated Heat F Reaction Rate Accelerates (Arrhenius Law) E->F Exponential Effect H Boiling / Over-pressurization E->H I Secondary Decomposition E->I Higher Temp Reached G More Heat Generated F->G G->E Self-Accelerating Cycle J Vessel Failure / Explosion H->J I->J

Caption: Causal pathway of a thermal runaway reaction.

Protocol 2: Safe Semi-Batch Reaction Scale-Up

Objective: To perform a ring-opening reaction on a larger scale while maintaining strict temperature control.

Procedure:

  • System Setup:

    • Use a jacketed reactor connected to a thermostatic circulator (cryostat) capable of active cooling.[18]

    • Ensure the reactor is equipped with an overhead stirrer for efficient mixing, a temperature probe immersed in the reaction mixture, and a pressure relief device.[17][18]

    • The reactor volume should be at least twice the total volume of all reagents to be added.[7][17]

  • Pre-Cooling:

    • Charge the reactor with this compound and solvent.

    • Cool the reactor contents to a temperature at least 10-20°C below the desired reaction temperature. This provides a buffer to absorb the initial exotherm.

  • Controlled Addition:

    • Add the second reagent (e.g., amine, acid catalyst) solution via a dosing pump.[20]

    • Begin the addition at a very slow rate. Monitor the temperature closely.

    • Adjust the addition rate to maintain the internal temperature within a narrow range (e.g., ±2°C) of the setpoint. The cooling system should be removing heat actively.

  • Safety Overrides:

    • If available, use automated lab control software to set a safety override.[20] For example, program the system to automatically stop the addition pump if the temperature exceeds the setpoint by 5°C.[20]

  • Monitoring & Completion:

    • Continue to monitor the reaction after the addition is complete. The temperature should remain stable or begin to fall as the reaction consumes the limiting reagent.

    • Do not dismantle the cooling setup until the reaction is fully quenched and has returned to ambient temperature.

Visualization: Safe Scale-Up Workflow

This diagram outlines the decision-making process for safely scaling a reaction.

ScaleUpWorkflow A Step 1: Literature & Hazard Review (SDS, Bretherick's) B Step 2: Small-Scale Calorimetry (Determine Heat of Reaction) A->B C Is the Adiabatic Temperature Rise (ΔT_ad) Manageable? B->C D Step 3: Redesign Process (e.g., More Dilute, Different Solvent, Continuous Flow) C->D No E Step 4: Engineer Controls (Size Cooling System, Plan Quench) C->E Yes D->B Re-evaluate F Step 5: Perform Scale-Up (Max 3x Previous Scale) E->F G Step 6: Monitor & Document (Continuous Temp Logging) F->G H SUCCESSFUL SCALE-UP G->H

Caption: Workflow for assessing and executing safe reaction scale-up.

References

  • Rogers, D. W., et al. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Severini, F., Gallo, R., & Marullo, R. (1982). Differential scanning calorimetry study of reactions of epoxides with polyamines. Journal of Thermal Analysis. Available at: [Link]

  • Rogers, D. W., et al. (2004). Thermochemical Studies of Epoxides and Related Compounds. ACS Publications. Available at: [Link]

  • Vyazovkin, S. (2015). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. ResearchGate. Available at: [Link]

  • McMurry, J. 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. Available at: [Link]

  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Yuan, Z., et al. (2020). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. Available at: [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Available at: [Link]

  • WIKA. How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. Available at: [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]

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Technical Support Center: Degradation Pathways of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,4-Epoxy-2-methyl-1-butene. This molecule, a reactive metabolite and versatile chemical intermediate, presents unique stability challenges.[1] This guide provides in-depth, field-proven insights into its degradation pathways, offering practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.

Question 1: I'm observing low yields and incomplete conversion in my acid-catalyzed hydrolysis of this compound. What's going wrong?

Answer: Low yields in acid-catalyzed epoxide ring-opening are a frequent challenge, often stemming from several interrelated factors.

  • Causality: The mechanism involves protonation of the epoxide oxygen to form a better leaving group, followed by nucleophilic attack by water.[2] This reaction is highly sensitive to reaction conditions.

    • Insufficient Acid Catalysis: The initial protonation step is crucial for activating the epoxide. If the acid concentration is too low, the reaction rate will be impractically slow, leading to incomplete conversion within your experimental timeframe.

    • Epoxide Polymerization: Under strongly acidic or high-concentration conditions, the opened epoxide (a diol) can potentially react with another protonated epoxide molecule, initiating polymerization or forming undesired oligomers. This side reaction consumes the starting material and complicates the product mixture.[3]

    • Substrate Volatility: this compound has a relatively low boiling point (~101°C).[1] If the reaction is run at elevated temperatures to increase the rate, significant loss of the starting material due to evaporation can occur, especially in an open or poorly sealed vessel.

  • Troubleshooting Steps:

    • Optimize Acid Concentration: Start with a dilute, non-nucleophilic strong acid (e.g., 0.01 - 0.1 M HClO₄ or H₂SO₄). Monitor the reaction progress over time using an appropriate analytical method (e.g., GC or HPLC) to find a balance between a reasonable reaction rate and the minimization of side products.

    • Control Temperature: Run the reaction at a controlled, moderate temperature (e.g., 25-40°C). Use a sealed reaction vessel to prevent the loss of your volatile epoxide. Ensure consistent temperature control, as epoxidation reactions can be exothermic.[4]

    • Ensure Reagent Purity: Trace amounts of water in organic solvents can act as a nucleophile. If you are studying the reaction with a different nucleophile, ensure your reagents are anhydrous to prevent competition from water, which can lead to diol formation as a side product.[4]

Question 2: My reaction is producing a complex mixture of unexpected products, not just the expected diol. How can I improve selectivity?

Answer: The formation of multiple products points towards competing reaction pathways or subsequent degradation of the primary product. The regioselectivity of the nucleophilic attack is a key control point.

  • Causality:

    • Acidic Conditions: In acid-catalyzed ring-opening, the reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon. This directs the nucleophile to attack this tertiary carbon position.[5]

    • Basic/Neutral Conditions: Under neutral or basic conditions, the reaction follows a more traditional SN2 pathway. Steric hindrance dominates, and the nucleophile will preferentially attack the less substituted primary carbon of the epoxide ring.[5]

    • Rearrangements: The carbocation-like intermediate formed under acidic conditions can be susceptible to rearrangements, leading to unintended isomeric products.

  • Troubleshooting Steps:

    • Strict pH Control: The most critical factor for controlling regioselectivity is pH. For attack at the more substituted carbon, maintain acidic conditions (pH < 5). For attack at the less substituted carbon, ensure basic conditions (pH > 9) using a non-nucleophilic base.

    • Choice of Nucleophile: A strong, "soft" nucleophile in a polar aprotic solvent will favor an SN2-type reaction, improving selectivity for the less substituted position. Conversely, weaker nucleophiles often require acid catalysis to proceed efficiently, favoring attack at the more substituted position.[5]

    • Lower Reaction Temperature: Running the reaction at lower temperatures can minimize rearrangement side reactions by providing less thermal energy to overcome the activation barriers for these alternative pathways.

Question 3: I'm observing inconsistent degradation rates between experimental runs. What factors should I control more carefully?

Answer: Inconsistent kinetics are almost always due to subtle variations in experimental setup and reagent handling.

  • Causality: The rate of epoxide degradation is highly dependent on catalyst concentration, temperature, and reagent purity.

    • Reagent Purity: The concentration of stock acid or base solutions can change over time. Water content in solvents can vary between batches.[4]

    • Temperature Fluctuations: Epoxide hydrolysis rates are sensitive to temperature. Even minor fluctuations in ambient temperature can alter the reaction rate, especially for slow reactions run over long periods.[4]

    • Atmospheric CO₂: For reactions run under neutral or basic conditions, absorption of atmospheric CO₂ can lower the pH of the solution, neutralizing the base catalyst or altering the reaction medium and affecting the rate.

  • Troubleshooting Steps:

    • Standardize Reagents: Always prepare fresh solutions of acid or base catalysts or titrate them before use to confirm their concentration. Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Use a Thermostatted Bath: Do not rely on ambient room temperature. Conduct all kinetic experiments in a water or oil bath with precise temperature control (± 0.1°C).

    • Inert Atmosphere: For pH-sensitive reactions, especially those under neutral or basic conditions, run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption.

Question 4: My enzymatic degradation assay shows little to no activity. What are the potential causes?

Answer: The absence of enzymatic activity can be due to enzyme incompatibility, incorrect assay conditions, or inhibition. While specific enzymes for this compound are not widely characterized, general principles from epoxide hydrolase and lipase activity apply.[6][7]

  • Causality:

    • Incorrect Enzyme Class: The primary enzymatic pathway for epoxide degradation is hydrolysis via epoxide hydrolases. Other enzymes like lipases or peroxygenases might show activity, but their primary function is different.[6][8] Ensure you are using an enzyme known to act on small molecule epoxides.

    • Suboptimal Conditions: Every enzyme has an optimal pH and temperature range for activity. Deviating from these conditions can lead to a dramatic loss of function.[9] For example, some lipases show maximal activity at pH 6.8 and 30°C.[6]

    • Substrate Inhibition: At high concentrations, the epoxide itself could be toxic or inhibitory to the enzyme.

    • Cofactor Requirements: Some enzymes may require specific cofactors that are absent from your buffer.

  • Troubleshooting Steps:

    • Literature Review: Search for literature on the enzymatic hydrolysis of similar small, volatile epoxides to identify promising enzyme candidates and their optimal operating conditions.

    • pH and Temperature Screening: Perform a matrix of experiments to screen for activity across a range of pH values (e.g., 5.0 to 9.0) and temperatures (e.g., 25°C to 50°C).

    • Vary Substrate Concentration: Test a range of epoxide concentrations to check for substrate inhibition.

    • Buffer Composition: Ensure your buffer does not contain any known inhibitors for your chosen enzyme class. Verify if any metal ions or other cofactors are required for activity.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the primary degradation pathways for this compound under physiological conditions (pH ~7.4)?

Answer: Under physiological conditions, the degradation is expected to be slow but can proceed via two main routes:

  • Spontaneous Hydrolysis: A slow, uncatalyzed reaction with water acting as the nucleophile. Due to the lack of strong acid or base catalysis, the reaction rate will be low. The attack will likely occur at the less sterically hindered primary carbon, yielding 2-methyl-3-butene-1,2-diol.

  • Nucleophilic Attack by Biomolecules: The high reactivity of the strained epoxide ring makes it susceptible to attack by endogenous nucleophiles.[1] For example, it is known to react with the N-7 position of guanine in DNA, forming DNA adducts.[10] This is a key mechanism behind its observed genotoxicity.[1][11] Similar reactions can occur with nucleophilic residues (e.g., cysteine, histidine) in proteins.

Question 2: How does pH influence the degradation mechanism and product distribution?

Answer: pH is the single most important factor controlling the degradation pathway and the resulting products.

  • Acidic Conditions (pH < 5): The reaction is accelerated. The epoxide oxygen is protonated, and the nucleophile (e.g., water) attacks the more substituted tertiary carbon. This is because the transition state has significant carbocation character, which is more stable at the more substituted position.[2][5]

  • Neutral Conditions (pH ~7): The reaction is slow. The mechanism is a borderline SN2-type reaction, with the nucleophile attacking the less sterically hindered primary carbon.

  • Basic Conditions (pH > 9): The reaction proceeds via a classic SN2 mechanism. The strong nucleophile (e.g., hydroxide ion) directly attacks the less substituted, sterically accessible primary carbon, leading to a high yield of the corresponding product.[5]

The interplay between pH and the final product is summarized in the table below.

Condition pH Range Mechanism Site of Nucleophilic Attack Major Product (with Water as Nucleophile)
Acid-Catalyzed< 5SN1-likeMore substituted (tertiary) carbon3-Methyl-3-butene-1,2-diol
Neutral~ 7Borderline SN2Less substituted (primary) carbon2-Methyl-3-butene-1,2-diol
Base-Catalyzed> 9SN2Less substituted (primary) carbon2-Methyl-3-butene-1,2-diol

Question 3: Can this epoxide undergo thermal degradation under typical laboratory storage conditions?

Answer: Under standard storage conditions (e.g., refrigerated at 4°C, protected from light), significant thermal degradation is unlikely. Thermal degradation of epoxy systems typically requires much higher temperatures, often in the range of 300-450°C.[12][13] At these temperatures, the degradation proceeds through complex radical mechanisms, leading to the cleavage of C-C and C-O bonds and the formation of various gaseous products like methane and carbon monoxide, as well as formaldehyde and water.[12] However, due to its reactivity, long-term storage can still lead to slow polymerization or reaction with trace impurities (like water), so storage in a tightly sealed, anhydrous environment is recommended.

Question 4: What analytical techniques are best suited for monitoring the degradation and identifying its products?

Answer: A multi-technique approach is essential for a comprehensive analysis.

  • Chromatographic Separation (HPLC/GC):

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for monitoring the disappearance of the epoxide and the formation of its more polar diol products. A C18 column with a methanol-water or acetonitrile-water mobile phase is a good starting point.[14]

    • Gas Chromatography (GC): Ideal for monitoring the volatile epoxide starting material. It can also be used to analyze volatile degradation products if derivatization is employed to make the diols less polar. GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying these products.[7]

  • Structural Identification (MS/NMR):

    • Mass Spectrometry (MS): Provides molecular weight information for the degradation products. Fragmentation patterns can help elucidate the structure and confirm the position of functional groups.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for unequivocally determining the structure of isolated degradation products, including the regiochemistry of the ring-opening.[10][14]

  • Functional Group Analysis (FTIR):

    • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for tracking the overall progress of the reaction by monitoring the disappearance of the characteristic epoxide ring vibrations (around 890-950 cm⁻¹) and the appearance of the broad hydroxyl (-OH) stretch of the diol product (around 3200-3500 cm⁻¹).[15]

Visualizing the Pathways and Workflows

To clarify the core degradation mechanisms and a typical experimental approach, the following diagrams are provided.

Acid_Catalyzed_Pathway Acid-Catalyzed Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Epoxide This compound Protonated_Epoxide Protonated Epoxide (Activated) Epoxide->Protonated_Epoxide Fast, Reversible Carbocation_Intermediate Tertiary Carbocation-like Transition State Protonated_Epoxide->Carbocation_Intermediate Rate-determining step H_plus H+ Product_Protonated Protonated Diol Carbocation_Intermediate->Product_Protonated Attack at more substituted carbon Final_Product Final Product: 3-Methyl-3-butene-1,2-diol Product_Protonated->Final_Product Fast Nucleophile H₂O H_plus_out H+

Caption: Acid-catalyzed ring-opening of this compound.

Base_Catalyzed_Pathway Base-Catalyzed Degradation Pathway cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Protonation Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Attack at less substituted carbon Final_Product Final Product: 2-Methyl-3-butene-1,2-diol Alkoxide_Intermediate->Final_Product Proton transfer from solvent Nucleophile OH⁻ Solvent H₂O

Caption: Base-catalyzed ring-opening via an SN2 mechanism.

Experimental_Workflow General Workflow for Degradation Studies A Reaction Setup (Controlled Temp, pH, Atmosphere) B Time-Point Sampling (Quench reaction if necessary) A->B C Kinetic Analysis (HPLC or GC) B->C D Product Identification B->D E Data Analysis (Rate constants, product ratios) C->E F LC-MS Analysis D->F G Preparative HPLC (Isolate products) D->G F->E H NMR / FTIR Analysis G->H H->E

Caption: A typical experimental workflow for kinetic and product analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis of this compound

  • Objective: To determine the rate of hydrolysis under controlled acidic conditions.

  • Materials:

    • This compound (≥98% purity)

    • Type 1 Ultrapure Water

    • Perchloric acid (HClO₄), 1.0 M standard solution

    • Acetonitrile (HPLC grade)

    • Thermostatted water bath

    • 20 mL sealed glass vials with PTFE-lined septa

    • HPLC system with a C18 column and UV detector (e.g., 210 nm)

  • Procedure:

    • Reaction Preparation: Prepare a 100 mM stock solution of the epoxide in acetonitrile. Prepare the reaction buffer (e.g., 0.05 M HClO₄ in water).

    • Temperature Equilibration: Place sealed vials containing the reaction buffer into the water bath set to the desired temperature (e.g., 30.0 °C) and allow them to equilibrate for at least 20 minutes.

    • Reaction Initiation: To initiate the reaction, add a small aliquot of the epoxide stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 1 mM). Vortex briefly to mix. This is your t=0 time point.

    • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) from the reaction vial.

    • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of mobile phase containing a small amount of base like Tris to neutralize the acid).

    • HPLC Analysis: Analyze the quenched samples by RP-HPLC to quantify the remaining concentration of the epoxide. The decrease in the peak area of the starting material over time is used to calculate the reaction rate.

    • Data Analysis: Plot the natural logarithm of the epoxide concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

References

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Validation & Comparative

A Comparative Guide to 3,4-Epoxy-2-methyl-1-butene and Other Key Epoxides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3,4-Epoxy-2-methyl-1-butene with other significant epoxides, offering experimental insights and data to inform research and development. Epoxides, or oxiranes, are a class of cyclic ethers containing a highly strained three-membered ring, which makes them valuable and highly reactive intermediates in a multitude of chemical syntheses.[1][2] Their utility spans from the production of polymers and adhesives to their critical role as building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] This document will delve into the unique characteristics of this compound and compare its performance and properties against other commonly utilized epoxides such as propylene oxide, 1,2-epoxybutane, and styrene oxide.

Introduction to this compound: A Unique Vinyl Epoxide

This compound, also known as isoprene monoxide, is a reactive organic compound with the molecular formula C₅H₈O.[6][7] Its structure is characterized by the presence of both a vinyl group and an epoxide ring, a combination that imparts distinct reactivity. This dual functionality makes it a versatile intermediate in organic synthesis.[4] It is primarily used as a chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][6]

The presence of the strained oxirane ring makes this compound susceptible to nucleophilic attack, leading to ring-opening reactions.[2][6] The adjacent vinyl group can influence the regioselectivity of these reactions and also participate in a variety of other chemical transformations.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of an epoxide are critical determinants of its suitability for specific applications, influencing factors such as reaction conditions, solvent choice, and handling procedures. Below is a comparative table of key properties for this compound and other common epoxides.

PropertyThis compoundPropylene Oxide1,2-EpoxybutaneStyrene Oxide
Molecular Formula C₅H₈O[6]C₃H₆O[8]C₄H₈O[9]C₈H₈O[10]
Molecular Weight ( g/mol ) 84.12[4]58.08[11]72.11[9]120.15[12]
Boiling Point (°C) 101.3[4]35[8]63.3[9]194[10]
Density (g/cm³) 0.936[4]0.859[8]0.83[9]1.054[10]
Flash Point (°C) N/A-37[13]-22[9]79[10]
Water Solubility N/ASoluble (41% at 20°C)[8]Soluble[9]Slightly soluble (3 g/L at 20°C)[10]

Key Insights:

  • Volatility: Propylene oxide and 1,2-epoxybutane are significantly more volatile than this compound and styrene oxide, which is an important consideration for reaction setup and safety.[4][8][9][10][13]

  • Reactivity: The high reactivity of epoxides is a general characteristic, often leading to polymerization, especially in the presence of catalysts or heat.[3][14] Styrene oxide is noted to be unstable and can decompose violently at high temperatures.[10]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis and subsequent reactions of epoxides are fundamental to their application. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired products.

Synthesis of Epoxides

A common method for synthesizing epoxides is the epoxidation of alkenes using peroxy acids.[1] For this compound, this typically involves the epoxidation of isoprene.[6]

Caption: Regioselectivity of epoxide ring-opening reactions.

The vinyl group in this compound introduces additional complexity and potential for unique reactivity compared to saturated epoxides like propylene oxide and 1,2-epoxybutane. The phenyl group in styrene oxide also significantly influences its reactivity, often favoring attack at the benzylic position. [15]

Experimental Protocols: A Practical Guide

To provide a practical context, this section outlines a general experimental protocol for a nucleophilic ring-opening reaction of an epoxide.

Objective: To synthesize a 1,2-diol via acid-catalyzed hydrolysis of an epoxide.

Materials:

  • Epoxide (e.g., this compound)

  • Dilute aqueous acid (e.g., 0.1 M H₂SO₄)

  • Organic solvent (e.g., acetone or tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the epoxide in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acid: Slowly add the dilute aqueous acid to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry it over a suitable drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure 1,2-diol.

Causality: The choice of a dilute acid and room temperature conditions is crucial to control the reaction rate and prevent unwanted side reactions or polymerization. [16]The workup and purification steps are essential to isolate the desired product in high purity.

Applications and Industrial Relevance

The choice of epoxide is often dictated by the specific requirements of the target molecule and the overall synthetic strategy.

  • This compound: Its unique structure makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals where the vinyl group can be further functionalized. [4][6]* Propylene Oxide: A major industrial chemical used in the production of polyether polyols for polyurethanes, propylene glycol, and various other chemicals. [1][17]* 1,2-Epoxybutane: Primarily used as a stabilizer for chlorinated solvents and as an intermediate in the production of butylene glycols and other derivatives. [18][19]* Styrene Oxide: Used as a reactive diluent in epoxy resins and as an intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. [10][12][20]

Genotoxicity and Safety Considerations

A critical aspect in the application of epoxides, particularly in drug development, is their potential for genotoxicity. Many epoxides are known to be alkylating agents that can react with DNA, potentially leading to mutations and carcinogenicity.

  • This compound: Has been shown to form adducts with DNA and exhibits genotoxic effects. [6]* Propylene Oxide: Is a known animal carcinogen and a potential human carcinogen (IARC Group 2B). [8]* 1,2-Epoxybutane: Classified as a Group 2B carcinogen by IARC, possibly carcinogenic to humans. [19]* Styrene Oxide: Also classified as a probable human carcinogen (IARC Group 2A). [12] Due to these health risks, strict safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area, are imperative when handling these compounds.

Conclusion

This compound presents a unique combination of a reactive epoxide ring and a versatile vinyl group, offering distinct synthetic possibilities compared to more common saturated or aromatic epoxides. While its genotoxic potential requires careful handling, its utility as a chemical intermediate in the pharmaceutical and agrochemical industries is significant. [4][6]The choice between this compound and other epoxides like propylene oxide, 1,2-epoxybutane, and styrene oxide will ultimately depend on the specific structural requirements of the target molecule, the desired reactivity, and the acceptable safety and toxicological profile. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions regarding the selection and application of these important chemical building blocks.

References

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A Comparative Guide to the Reactivity of Isoprene-Derived Epoxides: 3,4-Epoxy-2-methyl-1-butene vs. Isoprene Monoxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis and toxicology, the subtle yet profound impact of isomeric structures on chemical reactivity is a paramount consideration. Isoprene, a fundamental biogenic volatile organic compound, serves as a precursor to two key epoxide isomers upon oxidation: 3,4-Epoxy-2-methyl-1-butene (EMB) and Isoprene Monoxide (IMO). While sharing the same molecular formula (C₅H₈O), their distinct structural arrangements lead to significant differences in reactivity, influencing their utility as synthetic intermediates and their mechanisms of toxicity.

This guide provides an in-depth, objective comparison of the reactivity of EMB and IMO, grounded in established principles of physical organic chemistry and supported by relevant experimental data from analogous systems. We will dissect the structural nuances that govern their reaction pathways, providing a predictive framework for their behavior under various conditions.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of EMB and IMO originates from the different placement of the oxirane ring on the isoprene backbone. EMB results from the epoxidation of the terminal C3-C4 double bond, while IMO is formed from the epoxidation of the internal, more substituted C1-C2 double bond.

  • This compound (EMB): This isomer features a 1,2-disubstituted oxirane ring. Specifically, the epoxide is terminal, with one secondary and one primary carbon atom comprising the ring.

  • Isoprene Monoxide (IMO): This isomer possesses a trisubstituted oxirane ring, composed of one tertiary and one primary carbon atom.

This fundamental difference in substitution dictates the steric and electronic environment of the epoxide ring, which is the primary driver of their chemical behavior.

Table 1: Physicochemical Properties of EMB and IMO

PropertyThis compound (EMB)Isoprene Monoxide (IMO)
Structure Structure of this compoundStructure of Isoprene Monoxide
IUPAC Name 2-(1-methylethenyl)oxirane[1]2-methyl-2-vinyloxirane
CAS Number 7437-61-8[2][3]1838-94-4[4][5]
Molecular Formula C₅H₈O[1]C₅H₈O[4]
Molecular Weight 84.12 g/mol [1][3]84.12 g/mol [4]
Epoxide Type 1,2-Disubstituted (Terminal)Trisubstituted

The additional methyl group directly on the oxirane ring in IMO introduces greater ring strain and has significant electronic consequences. Alkyl groups are electron-donating, which helps stabilize any developing positive charge on the adjacent carbon during a reaction, a critical factor in acid-catalyzed ring-opening mechanisms.[6]

Comparative Reactivity Analysis: Ring-Opening Reactions

The high ring strain of the three-membered ether makes epoxides susceptible to ring-opening reactions, which can be initiated by either nucleophiles (under basic or neutral conditions) or acids.[7][8] The regioselectivity and rate of these reactions are profoundly influenced by the substitution pattern of the epoxide.

Nucleophilic Ring-Opening (Basic/Neutral Conditions)

Under basic or neutral conditions, the ring-opening proceeds via a classic Sₙ2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, causing the C-O bond to break in a concerted fashion.[9][10]

The primary factor governing regioselectivity in this mechanism is steric hindrance . The nucleophile will preferentially attack the less sterically crowded carbon atom.[10][11][12]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide1 Epoxide Protonated_Epoxide Protonated Epoxide (Enhanced Electrophile) Epoxide1->Protonated_Epoxide Fast H_A H-A Nu_H Nu-H TS2 Transition State (Carbocation-like) Nu_H->TS2 Attack at more substituted carbon Product_Ion Protonated Product TS2->Product_Ion Ring Opening (Slow, RDS)

Figure 2: Generalized Acid-Catalyzed Ring-Opening.

The stability of carbocations follows the order: Tertiary > Secondary > Primary.

  • For EMB (1,2-Disubstituted): The transition state with a partial positive charge on the secondary carbon (C3) is more stable than on the primary carbon (C4). Therefore, the nucleophile will attack the secondary carbon .

  • For IMO (Trisubstituted): The tertiary carbon (C2) can stabilize a positive charge far more effectively than the primary carbon (C1). Nucleophilic attack will occur almost exclusively at the tertiary carbon .

Reactivity Comparison: The ability to form a more stable carbocation-like transition state dramatically accelerates the reaction. Because the tertiary center in IMO provides significantly more stabilization than the secondary center in EMB, IMO is expected to be substantially more reactive than EMB under acidic conditions . This aligns with the general principle that for acid-catalyzed openings, the order of reactivity for the site of attack is tertiary > primary > secondary, where the electronic stabilization of the tertiary position is the dominant factor. [13]

Experimental Evidence and Protocols

Direct kinetic comparisons for EMB and IMO are scarce in the literature. However, the work on analogous butene-derived epoxides provides a solid foundation for these predictions. [14][15] Table 2: Comparative Reactivity of Analogous Epoxides (Data synthesized from Rojas-Aguirre et al., 2023)[14][15]

EpoxideAnalogous ToSubstitutionObserved Reactivity/StabilitySelectivity to Epoxide
1,2-EpoxybutaneEMB1,2-DisubstitutedHighly stable product>98%
1,2-Epoxy-2-methylpropaneIMOTrisubstitutedHighly reactive, leads to byproducts~70%
Experimental Protocol: A Framework for Direct Comparison

To empirically validate these predictions, a standardized kinetic study could be employed.

Objective: To determine the relative rate constants for the ring-opening of EMB and IMO with a model nucleophile under basic and acidic conditions.

Methodology: Reaction Monitoring by Gas Chromatography (GC)

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of both EMB and IMO in a suitable solvent (e.g., methanol).

    • Prepare a 0.2 M solution of the nucleophile (e.g., sodium methoxide in methanol for basic conditions).

    • Prepare a 0.01 M solution of an acid catalyst (e.g., sulfuric acid in methanol for acidic conditions).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.

  • Kinetic Run (Example: Basic Conditions):

    • Equilibrate separate vials containing the EMB stock solution and the sodium methoxide solution to a constant temperature (e.g., 25°C) in a water bath.

    • At t=0, rapidly mix the two solutions to initiate the reaction. The final concentrations would be 0.05 M epoxide and 0.1 M nucleophile.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., saturated aqueous NH₄Cl) and the internal standard.

    • Analyze the quenched sample by GC to determine the concentration of the remaining epoxide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time.

    • For a pseudo-first-order reaction, the slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Repeat the entire procedure for the other isomer and under acidic conditions (using the acid catalyst and methanol as the nucleophile).

    • Compare the calculated rate constants to determine the relative reactivity.

Implications for Synthesis and Toxicology

The distinct reactivity profiles of EMB and IMO have significant practical consequences.

  • In Chemical Synthesis: As versatile intermediates, their choice depends on the desired product. [2][5] * IMO is the preferred precursor for synthesizing molecules with a quaternary center or a tertiary alcohol , as reactions can be directed to the highly substituted carbon, especially under acidic conditions.

    • EMB is a valuable synthon for creating secondary alcohols or for adding an isopropenyl group adjacent to a newly functionalized primary carbon.

  • In Toxicology and Drug Development: Both isomers are known to be genotoxic, reacting with DNA bases to form adducts. [2][4]Their different regioselectivities mean they will form structurally distinct DNA adducts.

    • IMO, being more reactive at its tertiary carbon under physiological (mildly acidic) conditions, may form different adducts than EMB.

    • This structural difference in DNA damage can lead to varying potencies in mutagenicity and carcinogenicity, a critical consideration in drug metabolite safety assessment and environmental health.

Conclusion

While this compound (EMB) and Isoprene Monoxide (IMO) are isomers, they are not interchangeable. Their reactivity is a direct function of their structure:

  • Reactivity: The trisubstituted nature of IMO imparts greater ring strain, making it the more reactive isomer under both nucleophilic and, particularly, acid-catalyzed conditions.

  • Regioselectivity: The site of nucleophilic attack is starkly different. Under basic conditions , both react at the less hindered primary carbon. Under acidic conditions , EMB reacts at its secondary carbon, while IMO reacts at its tertiary carbon.

A thorough understanding of these differences, guided by the principles of steric and electronic control, is essential for any scientist seeking to harness their synthetic potential or mitigate their toxicological risks.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from Chemistry Steps. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Isoprene Monoxide in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from Oregon State University. [Link]

  • Došen-Milić, L., & Šolaja, B. (n.d.). Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. RSC Publishing.
  • LookChem. (n.d.). Cas 7437-61-8,this compound. Retrieved from LookChem. [Link]

  • Shepler, B. (2019, June 16). Ring opening reactions of epoxides [Video]. YouTube. [Link]

  • Rojas-Aguirre, Y., et al. (2023). Oxidation characteristic and thermal runaway of isoprene. PubMed Central.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • SINE2020. (2017, June 8). Novel route for isoprene synthesis. Retrieved from SINE2020. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Isoprene.
  • Wennberg, P. O., et al. (2018). Gas-Phase Reactions of Isoprene and Its Major Oxidation Products. Chemical Reviews, 118(7).
  • PrepChem.com. (n.d.). Synthesis of 3,4-epoxy-1-butene. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154909, this compound. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance.
  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Rojas-Aguirre, Y., et al. (2023, June 30). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Condit.
  • Rojas-Aguirre, Y., et al. (2023, July 13). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. ACS Omega. [Link]

  • American Chemical Society. (2021, November 3). Overview of Epoxies and Their Thermosets. Retrieved from ACS Publications. [Link]

  • Emory Theses and Dissertations. (2023, April 4). Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. Retrieved from Emory Theses and Dissertations. [Link]

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"performance of different catalysts for 3,4-Epoxy-2-methyl-1-butene synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoprene Monoxide

3,4-Epoxy-2-methyl-1-butene, a key epoxide isomer derived from isoprene, serves as a highly valuable and reactive intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1] Its structure, featuring a strained three-membered oxirane ring adjacent to a vinyl group, allows for a variety of subsequent chemical transformations, primarily through nucleophilic ring-opening reactions.[1] The selective synthesis of this specific isomer from its readily available precursor, 2-methyl-1,3-butadiene (isoprene), is a critical challenge in organic synthesis. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also its regioselectivity—the preferential oxidation of one of the two double bonds in the isoprene molecule.

This guide provides a comparative analysis of different catalytic systems for the epoxidation of isoprene, focusing on performance metrics, mechanistic underpinnings, and practical experimental considerations for researchers in synthetic chemistry and drug development.

Core Reaction Pathway

The fundamental transformation involves the selective epoxidation of the terminal double bond of isoprene to yield the desired this compound.

G cluster_reactants Reactants cluster_products Product Isoprene Isoprene (2-Methyl-1,3-butadiene) Catalyst Catalyst Isoprene->Catalyst Oxidant [O] (Oxidizing Agent) Oxidant->Catalyst Epoxide This compound Catalyst->Epoxide Selective Epoxidation

Caption: General scheme for the catalytic epoxidation of isoprene.

I. Heterogeneous Catalysis: The Industrial Workhorses

Heterogeneous catalysts, existing in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly favored in industrial settings. Their primary advantage lies in the ease of separation from the reaction mixture, which simplifies product purification and enables catalyst recycling—a key principle of green chemistry.[2][3]

**A. Titanium-Based Catalysts (Ti/SiO₂) **

Since the pioneering work by Shell, silica-supported titanium(IV) catalysts have become a cornerstone of olefin epoxidation.[4] These systems are prized for their robustness and ability to utilize common organic hydroperoxides as oxidants.

  • Mechanism of Action: The catalytic cycle is generally understood to proceed via a Lewis acid mechanism. The isolated Ti(IV) center on the silica support coordinates with the hydroperoxide oxidant (e.g., tert-butyl hydroperoxide, TBHP), activating it for oxygen transfer to the alkene's double bond. The mesoporous nature of supports like SBA-15 can enhance catalytic activity by improving the diffusion of reactants and products.[4][5]

  • Performance Insights: While highly effective for many alkenes, the epoxidation of dienes like isoprene presents a selectivity challenge. However, studies on similar terminal alkenes, such as 1-butene, using the TS-1 (titanium silicalite-1) catalyst have shown exceptionally high selectivity (close to 99%) for the corresponding epoxide.[6] This suggests that with careful optimization of reaction conditions (temperature, pressure, solvent), high selectivity for this compound could be achievable. The choice of solvent is critical; for instance, using α,α,α-trifluorotoluene with a Ti-silica catalyst has been shown to markedly enhance selectivity in the epoxidation of terminal alkenes.[7]

  • Causality Behind Experimental Choices: The use of mesoporous silica (SBA-15) as a support is a deliberate choice to create a high surface area with well-defined, isolated titanium active sites.[4][5] This site isolation is crucial to prevent the formation of inactive Ti-O-Ti species and to promote the desired catalytic pathway over side reactions. Capping residual silanol groups on the support surface before introducing titanium can further enhance performance by preventing unwanted side reactions.[4][5]

B. Silver-Based Catalysts

Silver catalysts are commercially used for the gas-phase epoxidation of ethylene and have been successfully applied to conjugated dienes like 1,3-butadiene, the structural analog of isoprene.[1][8]

  • Performance Insights: The direct gas-phase epoxidation of 1,3-butadiene over silver catalysts using oxygen can produce 3,4-epoxy-1-butene.[8] A key process innovation involves performing the reaction in the presence of 6 to 80 mol% water vapor, which helps manage catalyst deactivation.[8] This approach offers a potentially scalable and continuous method for producing vinyl-oxiranes from their corresponding dienes.

II. Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts operate in the same phase as the reactants, allowing for higher activity and selectivity due to well-defined active sites and the absence of mass transfer limitations.[2][3] However, their separation from the product can be challenging and costly.[2]

A. Manganese Porphyrin Complexes

Manganese porphyrins are powerful biomimetic catalysts that emulate the function of cytochrome P450 enzymes. They are particularly effective for the epoxidation of a wide range of olefins under mild conditions.

  • Mechanism of Action: The catalytic cycle typically involves the activation of an oxygen source (e.g., molecular oxygen, iodosylbenzene) by the manganese(III) porphyrin complex to form a high-valent manganese(V)-oxo species.[9] This potent oxidizing agent then transfers its oxygen atom to the alkene double bond. The steric and electronic properties of the porphyrin ligand can be finely tuned to control selectivity.

  • Performance Insights: Sterically hindered manganese porphyrins have demonstrated remarkable "shape-selectivity" in the epoxidation of dienes, favoring the more accessible double bond.[10] In the case of isoprene, this would favor the formation of this compound. These systems can utilize molecular oxygen as the ultimate oxidant in the presence of a co-reductant like isobutyraldehyde, making them highly attractive from an environmental and economic standpoint.[11][12] Studies have shown that supramolecular cage catalysts can enhance activity and stability compared to simpler porphyrin complexes.[9][11]

G cluster_cycle Catalytic Cycle MnIII Mn(III) Porphyrin MnV_Oxo Active Mn(V)=O Species MnIII->MnV_Oxo Oxidation Oxidant Oxygen Source (e.g., O₂, Aldehyde) MnIII->Oxidant Reacts with Byproduct Oxidant Byproduct MnV_Oxo->MnIII Oxygen Transfer (Regeneration) Alkene Isoprene MnV_Oxo->Alkene Reacts with Epoxide Epoxide Product

Caption: Simplified catalytic cycle for Mn-Porphyrin epoxidation.

III. Chemo-Enzymatic Catalysis: The Green Alternative

Chemo-enzymatic systems combine the selectivity of enzymes with chemical reagents to achieve efficient transformations under exceptionally mild conditions.

  • Mechanism of Action: A common strategy involves the use of a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[13][14] This peroxy acid then acts as the oxidant, transferring an oxygen atom to the alkene in a classic Prilezhaev epoxidation reaction.[15]

  • Performance Insights: This method avoids the need to handle potentially unstable pre-formed peroxy acids. High yields (75-99%) have been reported for the epoxidation of various alkenes using this system.[13] The reaction can often be performed in organic solvents or even under solvent-free conditions, further enhancing its green credentials.[14] The main challenge can be the stability and reusability of the immobilized enzyme, which may lose activity over several cycles.[14]

Performance Comparison Summary

Catalyst SystemTypical Oxidant(s)Key FeaturesAdvantagesDisadvantages & Challenges
Heterogeneous
Ti/SiO₂, TS-1H₂O₂, Org. HydroperoxidesSolid, robust Lewis acid catalystExcellent stability, easy to separate and recycle, high selectivity for some terminal alkenes.[6]May require higher temperatures; selectivity with dienes can be a challenge.
Silver (Ag)O₂ (in gas phase)Gas-phase processAllows for continuous production, uses inexpensive oxidant.[8]High temperatures required, potential for catalyst deactivation (coking).[8]
Homogeneous
Mn-PorphyrinsO₂/Aldehyde, PhIOBiomimetic, tunable ligand sphereHigh activity at mild temperatures, excellent shape-selectivity for dienes, uses air as ultimate oxidant.[11]Difficult to separate from product, catalyst can be complex and expensive.[2][3]
Chemo-Enzymatic
Lipase / H₂O₂H₂O₂ / Carboxylic AcidIn-situ peracid generationVery mild conditions, high yields, environmentally friendly ("green").[13][14]Enzyme deactivation upon recycling, potential for side reactions (hydrolysis).[14]

Experimental Protocols

Protocol 1: Heterogeneous Epoxidation with Ti-SBA15

This protocol is adapted from methodologies for Ti-based epoxidation of terminal olefins.[4][5]

  • Catalyst Preparation (Conceptual): Synthesize Ti-SBA15 by grafting a titanium precursor onto a mesoporous SBA-15 silica support, followed by calcination to create isolated Ti(IV) active sites.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the Ti-SBA15 catalyst (e.g., 50 mg).

  • Reagent Addition: Add the solvent (e.g., 10 mL of α,α,α-trifluorotoluene) followed by isoprene (e.g., 1 mmol).

  • Initiation: Heat the mixture to the desired temperature (e.g., 60-80 °C). Add the oxidant, tert-butyl hydroperoxide (TBHP, e.g., 1.2 mmol), dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to proceed for 4-24 hours. Monitor the consumption of isoprene and the formation of the epoxide product by gas chromatography (GC) using an internal standard.

  • Workup: After the reaction, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation.

  • Analysis: Analyze the liquid phase by GC and GC-MS to determine conversion and selectivity.

G A 1. Add Ti-SBA15 Catalyst, Solvent, and Isoprene to Flask B 2. Heat to Reaction Temperature (e.g., 70°C) A->B C 3. Add Oxidant (TBHP) Dropwise B->C D 4. Stir for 4-24h (Monitor by GC) C->D E 5. Cool Reaction Mixture D->E F 6. Filter to Remove Solid Catalyst E->F G 7. Analyze Filtrate (GC, GC-MS) F->G H Recycle Catalyst F->H Wash & Dry

Caption: Workflow for heterogeneous epoxidation.

Protocol 2: Homogeneous Epoxidation with a Manganese Porphyrin Catalyst

This protocol is based on aerobic epoxidation procedures.[11][12]

  • Reaction Setup: In a flask open to the air (or under an O₂ balloon), dissolve the manganese porphyrin catalyst (e.g., 0.01 mmol) and an axial ligand/co-catalyst (e.g., 4'-(imidazol-1-yl)acetophenone, 0.1 mmol) in the chosen solvent (e.g., 5 mL acetonitrile).

  • Reagent Addition: Add isoprene (1 mmol) to the solution.

  • Initiation: Add the co-reductant, isobutyraldehyde (3-5 mmol), in one portion to begin the reaction. The solution should change color, indicating the formation of the active catalytic species.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by thin-layer chromatography (TLC) or GC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the residue by column chromatography on silica gel to isolate the epoxide product. Characterize by NMR and MS.

Protocol 3: Chemo-Enzymatic Epoxidation with Novozym 435

This protocol is adapted from lipase-mediated epoxidation methods.[13]

  • Reaction Setup: To a flask, add the solvent (e.g., 10 mL chloroform), isoprene (0.6 mmol), a carboxylic acid (e.g., phenylacetic acid, 8.8 mmol), and the immobilized lipase, Novozym 435 (e.g., 20 mg).

  • Initiation: Place the flask in a shaker bath set to the desired temperature (e.g., 35 °C). Initiate the reaction by adding hydrogen peroxide (30% w/w, 4.4 mmol) in a single step.

  • Reaction Monitoring: Allow the reaction to proceed with shaking for 12-24 hours. Withdraw small aliquots at intervals for GC analysis to determine yield.

  • Workup: Filter the reaction mixture to remove the immobilized enzyme (which can be washed and potentially reused).

  • Purification & Analysis: Wash the filtrate with a sodium bicarbonate solution to remove the carboxylic acid, dry the organic layer, and concentrate to obtain the crude epoxide, which can be further purified if necessary.

Conclusion and Outlook

The synthesis of this compound can be approached through diverse catalytic strategies, each with a distinct profile of advantages and challenges.

  • For Scalability and Robustness: Heterogeneous catalysts, particularly titanium-silicate systems, offer the most promising route for industrial-scale production due to their stability and ease of recycling. Future research should focus on enhancing their selectivity for diene epoxidation through support modification and solvent engineering.

  • For High Selectivity and Mild Conditions: Homogeneous manganese porphyrin catalysts provide exceptional control over selectivity. The development of immobilized or recyclable versions of these catalysts could bridge the gap between their high performance and the practical need for catalyst recovery.

  • For Green Chemistry Applications: Chemo-enzymatic methods represent the mildest and most environmentally benign approach. Advances in enzyme immobilization and stabilization will be key to improving their operational lifetime and making them economically competitive.

The optimal choice of catalyst will ultimately depend on the specific requirements of the application, balancing the need for yield, selectivity, cost, operational simplicity, and environmental impact.

References

  • Enhancement of the Catalytic Activity of Titanium-Based Terminal Olefin Epoxidation Catalysts via Surface Modification with Functionalized Protic Molecules.
  • This compound | 7437-61-8. Smolecule.
  • Heterogenization of alkene epoxidation c
  • Enhancement of the Catalytic Activity of Titanium-Based Terminal Olefin Epoxidation Catalysts via Surface Modification with Functionalized Protic Molecules. Semantic Scholar.
  • Regioselective Epoxidations of Dienes with Manganese(iii)
  • Homogeneous vs Heterogeneous C
  • Aerobic Epoxidation of Low-Molecular-Weight and Polymeric Olefins by a Supramolecular Manganese Porphyrin C
  • Homogeneous and Heterogeneous Catalysis.
  • Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin C
  • Chemo-Enzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. Hindawi.
  • A recyclable Mn–porphyrin catalyst for enantioselective epoxidation of unfunctionalized olefins using molecular dioxygen. New Journal of Chemistry (RSC Publishing).
  • An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters. Catalysis Science & Technology (RSC Publishing).
  • Preparation of 3,4-epoxy-1-butene.
  • Epoxidation of 2Butene from Raffinate 2 Feedstock.
  • Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. PMC, NIH.
  • Chemo-enzymatic epoxidation of oleic acid and methyl oleate in solvent-free medium.

Sources

"validation of analytical methods for 3,4-Epoxy-2-methyl-1-butene quantification"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Analytical Methods for 3,4-Epoxy-2-methyl-1-butene Quantification

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound (Isoprene Monoxide), a reactive epoxide of significant interest in pharmaceutical development and safety assessment. As a potential genotoxic impurity and a reactive intermediate, its accurate quantification is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method validation, experimental design, and technology selection.

The Analytical Challenge: Quantifying a Reactive Epoxide

This compound is an electrophilic molecule characterized by a strained three-membered ether ring, making it highly reactive.[1][2] This reactivity, while useful in synthesis, poses significant analytical challenges, including potential instability during sample preparation and analysis. Furthermore, its high volatility and lack of a strong native chromophore complicate the selection of a suitable analytical technique.

Method validation is therefore not merely a regulatory formality but a scientific necessity to ensure that the chosen analytical procedure is fit for its intended purpose.[3] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is reliable, reproducible, and accurate for the intended analysis.[3][4][5]

The Regulatory Backbone: ICH Q2(R2) Validation Parameters

The objective of analytical validation is to demonstrate suitability for the intended purpose.[6] Our comparison of methods will be grounded in the core performance characteristics as defined by the ICH.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[10] It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[10]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used.[11]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a typical benchmark.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

cluster_dev Method Development cluster_life Lifecycle Management Dev Define Analytical Target Profile (ATP) Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Use & Monitoring Robustness->Routine

Caption: The Analytical Method Validation Workflow, guided by ICH principles.

Comparative Overview: GC-FID vs. Derivatization-HPLC-UV

Two primary analytical strategies are evaluated here: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) following chemical derivatization.

  • Method A: GC-FID: This technique is a natural choice for a volatile compound like this compound.[12][13] It offers high resolution and sensitivity without the need for chemical modification. Headspace injection can be employed to minimize matrix interference and simplify sample preparation.

  • Method B: HPLC-UV with Pre-Column Derivatization: Standard HPLC-UV is not viable due to the analyte's lack of a suitable chromophore. This limitation is overcome by reacting the epoxide with a derivatizing agent to form a product with strong UV absorbance. A well-documented approach for epoxides is derivatization with N,N-diethyldithiocarbamate (DTC), which creates a stable derivative that can be readily quantified.[14][15]

cluster_gc Method A: GC-FID Workflow cluster_hplc Method B: HPLC-UV Workflow GC_Sample Sample Preparation (Dilution/Headspace) GC_Inject GC Injection GC_Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Quant Quantification GC_Detect->GC_Quant HPLC_Sample Sample Preparation (Dilution) HPLC_Deriv Chemical Derivatization (e.g., with DTC) HPLC_Sample->HPLC_Deriv HPLC_Inject HPLC Injection HPLC_Deriv->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant

Caption: Comparison of the analytical workflows for GC-FID and HPLC-UV.

Summary of Validation Performance

The following table presents illustrative performance data from validation experiments for both methods.

Validation ParameterMethod A: GC-FIDMethod B: HPLC-UV (with Derivatization)Rationale & Commentary
Specificity Demonstrated. No interference from placebo or known degradants.Demonstrated. No interference from placebo, degradants, or excess derivatizing reagent.Causality : Specificity is critical to prove that the signal measured is solely from the analyte. For HPLC, it's crucial to show the derivatization agent doesn't create interfering peaks.[6]
Linearity (r²) > 0.999> 0.998Causality : A high correlation coefficient (r²) confirms a proportional relationship between concentration and response, which is fundamental for accurate quantification.
Range (µg/mL) 0.1 - 200.5 - 50Causality : The range is established based on the method's intended application, ensuring it is linear, accurate, and precise within these boundaries.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Causality : Accuracy, tested via spike recovery, confirms the absence of significant systematic error or matrix effects.[10] The multi-step HPLC method shows slightly higher variability.
Precision (RSD%) Causality : Low RSD values demonstrate the method's consistency and reliability.
- Repeatability≤ 1.5%≤ 2.0%The additional derivatization step in the HPLC method introduces a potential source of variability, leading to a slightly higher RSD.
- Intermediate≤ 2.0%≤ 2.5%Testing across different days and analysts confirms the method is transferable within a lab.
LOD (µg/mL) 0.030.15Causality : GC-FID is inherently more sensitive for this volatile analyte, resulting in a lower detection limit.
LOQ (µg/mL) 0.100.50Causality : The LOQ is the lowest concentration that can be reliably measured. This is critical for trace-level impurity analysis.
Robustness Unaffected by minor changes in flow rate (±5%) and oven temperature ramp (±2%).Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Causality : Robustness testing identifies critical parameters that must be carefully controlled during routine use to prevent method failure.[9]

Experimental Protocols for Method Validation

The following sections provide detailed, self-validating protocols. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Method A: Validation Protocol for GC-FID

Instrumentation: Gas chromatograph with split/splitless inlet, flame ionization detector (FID), and headspace autosampler. Column: DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film thickness. Carrier Gas: Helium.

1. Specificity

  • Protocol:

    • Prepare a solution of a placebo (formulation matrix without the active pharmaceutical ingredient).

    • Prepare a solution of the this compound reference standard.

    • Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.

    • Analyze all three samples by GC-FID.

  • Causality & Acceptance Criteria: This experiment demonstrates that no components from the matrix elute at the same retention time as the analyte. The chromatogram of the placebo should show no peak at the analyte's retention time. The peak in the spiked sample must be singular and spectrally pure (if using GC-MS for confirmation).

2. Linearity and Range

  • Protocol:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 0.1, 1, 5, 10, and 20 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Causality & Acceptance Criteria: This establishes the direct relationship between concentration and detector response. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, indicating no significant systematic bias.

3. Accuracy

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

  • Causality & Acceptance Criteria: This measures the agreement between the experimental value and the known "true" value, assessing for systematic error.[10] The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.

4. Precision

  • Protocol:

    • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the RSD for each set of six measurements and for the combined data.

  • Causality & Acceptance Criteria: This demonstrates the method's consistency. The RSD for repeatability should be ≤ 1.5%. The RSD for the combined intermediate precision data should be ≤ 2.0%.

Method B: Validation Protocol for HPLC-UV with Derivatization

Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector. Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Acetonitrile and water gradient.

1. Derivatization and Specificity

  • Protocol:

    • Derivatization Reaction: React the sample with a solution of N,N-diethyldithiocarbamate (DTC) at 60°C for 20 minutes at a neutral pH. After the reaction, acidify the mixture to decompose excess DTC.[14][15]

    • Specificity Test:

      • Analyze a derivatized placebo solution.

      • Analyze a derivatized reference standard.

      • Analyze a derivatized spiked placebo sample.

  • Causality & Acceptance Criteria: The key challenge here is to ensure that the derivatization agent or its byproducts do not interfere with the derivatized analyte peak. The derivatized placebo must be free of interfering peaks at the target retention time.

2. Linearity and Range

  • Protocol:

    • Prepare at least five calibration standards (e.g., 0.5, 5, 25, 40, and 50 µg/mL).

    • Subject each standard to the complete derivatization procedure.

    • Inject each derivatized standard in triplicate.

    • Construct a calibration curve and perform linear regression.

  • Causality & Acceptance Criteria: This step validates the entire workflow, including the derivatization reaction's efficiency across the concentration range. The correlation coefficient (r²) should be ≥ 0.998.

3. Accuracy

  • Protocol:

    • Spike placebo samples at three levels (80%, 100%, 120%). Prepare three replicates per level.

    • Subject each spiked sample to the complete derivatization and analysis procedure.

    • Calculate the percentage recovery.

  • Causality & Acceptance Criteria: This tests for any matrix effects on the derivatization reaction efficiency or chromatographic analysis. Mean recovery should be within 97.0% to 103.0%, with an RSD of ≤ 3.0% at each level.

4. Precision

  • Protocol:

    • Repeatability: Prepare and derivatize six independent samples at 100% of the target concentration. Analyze on the same day.

    • Intermediate Precision: Repeat on a different day with a different analyst.

    • Calculate the RSD for all sets.

  • Causality & Acceptance Criteria: The precision of this method is heavily influenced by the reproducibility of the derivatization step. The RSD for repeatability should be ≤ 2.0%, and for intermediate precision, ≤ 2.5%.

Senior Scientist's Perspective: Method Selection

The choice between GC-FID and derivatization-HPLC is not merely about performance metrics but about strategic application.

  • Choose GC-FID when:

    • The primary goal is high sensitivity and throughput for a volatile analyte.

    • The sample matrix is relatively clean or can be handled by headspace injection.

    • The analyte is known to be thermally stable under GC inlet conditions.

    • It is the preferred method for routine quality control (QC) due to its simplicity and speed.

  • Choose HPLC-UV with Derivatization when:

    • The sample matrix is complex, non-volatile, or incompatible with GC analysis (e.g., aqueous formulations, biological fluids).[14]

    • The analyte may be susceptible to thermal degradation in a hot GC inlet.

    • GC instrumentation is unavailable, but HPLC systems are standard in the laboratory.

    • The added complexity and time of the derivatization step are acceptable trade-offs for accommodating a challenging matrix.

The derivatization step, while enabling HPLC analysis, is an additional source of potential error and variability. It must be carefully optimized and controlled. In contrast, the directness of the GC-FID method offers a more streamlined and often more precise workflow for suitable analytes.

Conclusion

Both GC-FID and HPLC-UV with pre-column derivatization can be successfully validated to provide accurate and reliable quantification of this compound. The GC-FID method stands out for its superior sensitivity and simplicity, making it the method of choice for compatible sample types. The HPLC-UV method, enabled by a robust derivatization strategy, provides a valuable and necessary alternative for matrices that are not amenable to gas chromatography. The ultimate selection should be guided by the specific analytical requirements, sample matrix characteristics, and the intended application, all underpinned by a thorough and rigorous validation process as outlined by ICH guidelines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1835–1841. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • Hughes, T. B., et al. (2018). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. ACS Central Science, 4(11), 1546–1555. [Link]

  • Restek. (n.d.). GC Derivatization. Restek. [Link]

  • Li, Q., et al. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Heliyon, 9(5), e16187. [Link]

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  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

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  • Bhowmik, S., et al. (1998). Development of analytical methods for the gas chromatographic determination of 1,2-epoxy-3-butene, 1,2:3,4-diepoxybutane, 3-butene-1,2-diol, 3,4-epoxybutane-1,2-diol and crotonaldehyde from perfusate samples of 1,3-butadiene exposed isolated mouse and rat livers. CEA. [Link]

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"comparative study of the genotoxicity of 3,4-Epoxy-2-methyl-1-butene and its metabolites"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the genotoxic potential of 3,4-Epoxy-2-methyl-1-butene and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, mechanisms of DNA damage, and the varied responses observed in key genotoxicity assays. By synthesizing experimental data and established testing protocols, this guide aims to offer a clear and authoritative resource for understanding the genotoxic risks associated with these reactive epoxides.

Introduction: The Metabolic Activation of Isoprene and the Formation of Genotoxic Epoxides

This compound, also known as isoprene-3,4-oxide (IP-3,4-O), is a key reactive metabolite of isoprene, a high-production-volume chemical and a naturally occurring compound.[1][2] The genotoxicity of isoprene itself is largely attributed to its metabolic activation into reactive epoxides.[3] The primary metabolic pathway, primarily mediated by cytochrome P450 enzymes, leads to the formation of two isomeric monoepoxides: this compound (IP-3,4-O) and 2-ethenyl-2-methyloxirane (IP-1,2-O). These monoepoxides can be further metabolized to the diepoxide, 2-methyl-2,2'-bioxirane (MBO).[1][3]

Understanding the comparative genotoxicity of these metabolites is crucial for accurate risk assessment. While structurally similar, these epoxides exhibit distinct profiles of reactivity and genotoxic potential, highlighting the importance of evaluating the entire metabolic cascade. This guide will compare the genotoxicity of IP-3,4-O with its isomeric monoepoxide (IP-1,2-O) and the downstream diepoxide (MBO).

Isoprene Isoprene Metabolism Metabolic Activation (Cytochrome P450) Isoprene->Metabolism IP_3_4_O This compound (IP-3,4-O) Metabolism->IP_3_4_O IP_1_2_O 2-Ethenyl-2-methyloxirane (IP-1,2-O) Metabolism->IP_1_2_O MBO 2-Methyl-2,2'-bioxirane (MBO) IP_3_4_O->MBO Further Oxidation Detoxification Detoxification (e.g., hydrolysis, glutathione conjugation) IP_3_4_O->Detoxification IP_1_2_O->MBO Further Oxidation IP_1_2_O->Detoxification MBO->Detoxification

Caption: Metabolic pathway of isoprene to its epoxide metabolites.

Comparative Genotoxicity Profiles

The genotoxic potential of this compound and its metabolites has been evaluated using a battery of in vitro assays. A key finding is the discrepancy between mutagenicity (the ability to induce permanent changes in the DNA sequence) and the induction of DNA damage.

Mutagenicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used screen for mutagenic potential. Interestingly, while the diepoxide metabolite (MBO) is mutagenic in the Ames test, the monoepoxides, including this compound (IP-3,4-O) and IP-1,2-O, are not.[2][3] This suggests that the bifunctional nature of the diepoxide, allowing for DNA cross-linking, is a critical determinant of its mutagenic activity in this bacterial system.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)

CompoundMutagenic PotentialReference
This compound (IP-3,4-O)Non-mutagenic[2][3]
2-Ethenyl-2-methyloxirane (IP-1,2-O)Non-mutagenic[2][3]
2-Methyl-2,2'-bioxirane (MBO)Mutagenic[2][3]

The lack of mutagenicity of the monoepoxides in the Ames test underscores the importance of utilizing a broader range of genotoxicity assays to fully characterize the hazardous potential of a chemical.

DNA Damage Assessment: The Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks. In stark contrast to the Ames test results, the Comet assay reveals a different genotoxicity profile for the isoprene metabolites. A comparative study demonstrated that this compound (IP-3,4-O) is a potent inducer of DNA strand breaks, surprisingly showing greater potency than the mutagenic diepoxide (MBO) at higher concentrations after a 1-hour exposure in human hepatocyte L02 cells.[3][4]

Table 2: Comparative Genotoxicity in the Comet Assay (Human Hepatocyte L02 cells, 1-hour exposure)

CompoundGenotoxic Potency RankingKey ObservationsReference
This compound (IP-3,4-O)1 (Most Potent)Showed the highest induction of DNA breaks.[3][4]
2-Methyl-2,2'-bioxirane (MBO)2Potent inducer of DNA breaks.[3][4]
2-Ethenyl-2-methyloxirane (IP-1,2-O)3 (Least Potent)Exhibited the weakest genotoxic effect.[3][4]

These findings highlight that while not causing point mutations detectable by the Ames test, this compound is highly capable of inducing primary DNA damage. This discrepancy may be due to differences in the types of DNA lesions induced and the repair mechanisms involved.

Mechanistic Insights: DNA Adduct Formation

The genotoxicity of epoxides is primarily mediated by their ability to form covalent adducts with DNA.[5][6] The electrophilic epoxide ring reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts that can interfere with DNA replication and transcription, ultimately leading to mutations or cell death.

Both this compound and its isomer, 2-ethenyl-2-methyloxirane, have been shown to form adducts with deoxyadenosine and deoxyguanosine in vitro.[5][6] The formation of these adducts is a critical initiating event in the genotoxic process. The diepoxide, MBO, possesses two reactive epoxide rings, giving it the potential to form DNA-DNA or DNA-protein cross-links, which are highly cytotoxic and mutagenic lesions.[1] This cross-linking ability likely contributes to its mutagenicity in the Ames test.

Experimental Protocols for Genotoxicity Assessment

The following are detailed, step-by-step methodologies for the key genotoxicity assays discussed in this guide. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - Adapted for Volatile Compounds

The Ames test utilizes histidine-requiring strains of Salmonella typhimurium to detect point mutations. For volatile compounds like epoxides, modifications to the standard plate incorporation method are necessary to ensure adequate exposure.

start Start prep_bacteria Prepare Bacterial Cultures (e.g., S. typhimurium TA100, TA98) start->prep_bacteria mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) prep_bacteria->mix prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix plate Plate Mixture on Minimal Glucose Agar mix->plate incubate Incubate in a Sealed Chamber (e.g., desiccator) plate->incubate count Count Revertant Colonies incubate->count end End count->end

Caption: Workflow for the Ames test adapted for volatile compounds.

Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare a rat liver S9 fraction for experiments requiring metabolic activation.

  • Exposure:

    • Pre-incubation Method: Mix the tester strain, test compound, and S9 mix (or buffer) in a tube and incubate at 37°C with shaking for a defined period (e.g., 20-30 minutes).

    • Gas/Vapor Phase Exposure: For highly volatile compounds, expose the plates to a defined concentration of the test article in a sealed chamber (e.g., a desiccator or specialized exposure chamber) for a set duration.

  • Plating: Add the exposure mixture to molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

start Start cell_culture Culture Mammalian Cells (e.g., CHO, TK6, human lymphocytes) start->cell_culture treatment Treat Cells with Test Compound (with and without S9 activation) cell_culture->treatment cytochalasin_b Add Cytochalasin B (to block cytokinesis) treatment->cytochalasin_b incubation Incubate to Allow Nuclear Division cytochalasin_b->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain Cells with a DNA-specific Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score end End score->end

Caption: Experimental workflow for the in vitro micronucleus assay.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of the test compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Incubation: Incubate the cells for a period that allows for cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Protocol:

  • Cell Culture: Use appropriate mammalian cells, such as CHO cells or human lymphocytes.

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.

  • Metaphase Arrest: After treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the chromosomes with a suitable stain, such as Giemsa.

  • Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the percentage of cells with structural chromosomal aberrations indicates a clastogenic effect.

Alkaline Single-Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. An increase in the tail moment or percentage of DNA in the tail indicates DNA damage.

Conclusion and Future Perspectives

The comparative genotoxicity assessment of this compound and its metabolites reveals a complex picture. While the monoepoxides, including this compound, are not mutagenic in the Ames test, they are potent inducers of primary DNA damage as detected by the Comet assay.[2][3][4] Conversely, the diepoxide metabolite is mutagenic in the Ames test, likely due to its ability to form DNA cross-links.[2]

This disparity underscores a critical principle in genetic toxicology: a single assay is insufficient to fully characterize the genotoxic potential of a compound and its metabolites. A battery of tests assessing different endpoints (mutagenicity, clastogenicity, and primary DNA damage) is essential for a comprehensive risk assessment.

Future research should focus on in vivo studies to confirm these in vitro findings and to better understand the toxicokinetics and toxicodynamics of these metabolites in a whole-organism context. Further elucidation of the specific types of DNA adducts formed by each metabolite and their repair kinetics will provide a more refined understanding of their mechanisms of genotoxicity. This knowledge is paramount for the accurate assessment of human health risks associated with exposure to isoprene and its metabolic products.

References

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  • Wang, Y., Zhang, Y., Lin, Y., & Liu, Y. (2014). Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells. Toxicology Letters, 226(2), 145-152.
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  • Fabiani, R., Rosignoli, P., De Bartolomeo, A., Fuccelli, R., & Morozzi, G. (2012). Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(1), 30-36.
  • Goggin, M., Swenberg, J. A., Walker, V. E., & Tretyakova, N. Y. (2011). Identification and characterization of 2'-deoxyadenosine adducts formed by isoprene monoepoxides in vitro. Chemical research in toxicology, 24(8), 1269-1280.
  • Goggin, M., Sangaraju, D., Walker, V. E., & Tretyakova, N. (2009). Synthesis, characterization, and identification of N7-guanine adducts of isoprene monoepoxides in vitro. Chemical research in toxicology, 22(4), 747-757.
  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.

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A Comparative Guide to Computational and Experimental Data for 3,4-Epoxy-2-methyl-1-butene Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of reactive intermediates like 3,4-Epoxy-2-methyl-1-butene is paramount. This guide provides an in-depth comparison of experimentally determined and computationally predicted properties for this epoxide, offering insights into the strengths and limitations of each approach. We will delve into the causality behind experimental choices and outline self-validating protocols, grounding our discussion in authoritative sources.

Introduction to this compound

This compound, with the molecular formula C₅H₈O, is a reactive organic compound featuring a strained three-membered epoxide ring.[1] This structural motif confers significant reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] An accurate characterization of its properties, such as boiling point, density, and spectroscopic signatures, is crucial for process optimization, safety, and quality control in its applications.

This guide will compare the available experimental data for this compound with the results that can be obtained through modern computational chemistry methods. This comparative analysis aims to equip researchers with a comprehensive understanding of when to rely on experimental data versus when computational predictions can provide valuable, and often more accessible, insights.

Part 1: Experimentally Determined Properties

Experimental data provides a direct measurement of a substance's properties under specific conditions and serves as the benchmark for validating computational models. The following table summarizes the key experimentally determined properties of this compound.

PropertyExperimental ValueSource
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol PubChem
Boiling Point101.3 °C at 760 mmHg[2]
Density0.936 g/cm³[1]
Refractive Index1.451 at 20 °C[1]
Vapor Pressure40.8 mmHg at 25 °C[2]
Experimental Protocols: A Closer Look

The determination of these properties involves well-established laboratory techniques. Understanding the principles behind these methods is key to appreciating the reliability and potential sources of error in the data.

The boiling point is a fundamental physical property that indicates the volatility of a liquid.[3] For a volatile organic compound like this compound, a common and efficient method for boiling point determination is the capillary method, especially when only a small amount of the substance is available.[4]

Step-by-Step Methodology:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated gently in a Thiele tube or an oil bath to ensure uniform heat distribution.[4][5]

  • Observation: As the liquid heats up, the air trapped in the capillary tube expands and escapes, seen as bubbles emerging from the open end of the capillary.

  • Boiling Point Identification: The heating is continued until a steady stream of bubbles emerges. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4] At this point, the vapor pressure of the liquid equals the atmospheric pressure.[6]

BoilingPointExperiment

Diagram: Experimental workflow for boiling point determination.

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

  • Infrared (IR) Spectroscopy: Ethers and epoxides can be challenging to identify solely by IR spectroscopy due to the C-O stretching absorption appearing in a region (1050-1150 cm⁻¹) where many other functional groups also absorb.[7] However, for epoxides, characteristic peaks for the asymmetric C-O-C stretch (950–810 cm⁻¹) and the symmetric C-O-C stretch (880–750 cm⁻¹) can be indicative.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing epoxides. The protons on the epoxide ring typically resonate in the range of 2.5-3.5 ppm.[7] In ¹³C NMR, the carbon atoms of the epoxide ring are deshielded and appear in the 40-60 ppm range.[9]

Step-by-Step Methodology for FT-IR (Neat Liquid):

  • Sample Preparation: A drop of neat (undiluted) this compound is placed on the surface of a salt (NaCl or KBr) plate.[10]

  • Creating a Thin Film: A second salt plate is placed on top of the first, spreading the liquid into a thin film.

  • Analysis: The "sandwich" is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator.[10]

Step-by-Step Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9]

  • Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The NMR experiment is run, acquiring the free induction decay (FID) signal.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum.

  • Analysis: The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.

Part 2: Computationally Predicted Properties

Computational chemistry offers a powerful alternative and complement to experimental methods. Using quantum mechanical calculations, it is possible to predict a wide range of molecular properties. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for organic molecules.

PropertyComputational MethodExpected Accuracy
Molecular GeometryDFT (e.g., B3LYP/6-31G(d))High
Boiling PointQSPR/QSPR modelsModerate to High
¹H and ¹³C NMR ShiftsGIAO-DFT (e.g., mPW1PW91/6-31G(d,p))High
IR FrequenciesDFT (e.g., B3LYP/6-31G(d))High (with scaling factors)
Computational Workflow: A Detailed Look

The prediction of molecular properties using computational methods follows a structured workflow.

ComputationalWorkflow

Diagram: Computational workflow for predicting molecular properties.

Step-by-Step Methodology:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is DFT with a functional like B3LYP and a basis set such as 6-31G(d).[11]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the vibrational frequencies for the IR spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated. The Gauge-Including Atomic Orbital (GIAO) method coupled with DFT is a standard approach for accurate predictions.[12]

  • Boiling Point Prediction: While direct calculation of boiling point from first principles is complex, Quantitative Structure-Property Relationship (QSPR) models can provide reliable estimates based on the molecule's structural features.[13]

Part 3: Comparative Analysis and Discussion

A direct comparison of the experimental and computationally predicted values reveals the strengths and weaknesses of each approach.

  • Physical Properties: Experimental values for boiling point, density, and refractive index are the gold standard. Computational predictions for these properties, especially boiling point, often rely on empirical models (QSPR) which are trained on large datasets of known compounds. The accuracy of these predictions for a novel compound depends on its structural similarity to the compounds in the training set.

  • Spectroscopic Data: DFT calculations can provide remarkably accurate predictions of NMR chemical shifts and IR vibrational frequencies.[14]

    • NMR: Calculated NMR spectra can be a powerful tool for assigning experimental peaks, especially in complex molecules. Discrepancies between calculated and experimental shifts can point to conformational effects or solvent interactions not fully captured by the computational model.

    • IR: Calculated IR frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Applying a scaling factor can improve the agreement with experimental data. The real value of calculated IR spectra lies in the ability to visualize the vibrational modes associated with each peak, aiding in the interpretation of the experimental spectrum.

Causality and Trustworthiness:

The trustworthiness of experimental data relies on the proper execution and calibration of the measurement techniques. For instance, an inaccurate thermometer or improper heating rate can lead to errors in boiling point determination.

In the computational realm, the choice of theoretical method and basis set is crucial. Higher levels of theory and larger basis sets generally lead to more accurate results but at a significantly higher computational cost. The results of computational studies should always be benchmarked against experimental data for a set of related molecules to validate the chosen methodology.

Conclusion and Recommendations

Both experimental and computational approaches are indispensable tools for the modern researcher.

  • Experimental data provides the definitive characterization of a compound's properties and is essential for regulatory purposes and process validation.

  • Computational data offers a rapid and cost-effective means of predicting properties, aiding in the design of new molecules, and providing deeper insights into the interpretation of experimental results.

For a reactive intermediate like this compound, a synergistic approach is recommended. Initial computational screening can guide synthetic efforts and predict potential hazards. Subsequent experimental characterization provides the necessary validation and precise data for downstream applications. As computational methods continue to improve in accuracy and efficiency, their role in the chemical and pharmaceutical sciences will undoubtedly continue to grow.

References

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  • JoVE. Boiling Points - Concept. (2020-03-26). [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). [Link]

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  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Epoxy-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the responsible handling and disposal of 3,4-Epoxy-2-methyl-1-butene (also known as Isoprene Monoxide). As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. This document provides in-depth, actionable procedures rooted in established safety protocols to ensure the secure management of this reactive epoxide, safeguarding both laboratory personnel and the environment.

Understanding the Compound: A Risk-Based Approach

This compound (CAS No. 7437-61-8) is a highly flammable and reactive epoxide.[1][2] Its inherent chemical properties demand a rigorous and informed approach to its handling and disposal. The primary hazards associated with this compound are its flammability, potential for violent polymerization, and irritation to the skin and eyes.[1][3] Therefore, all procedures must be designed to mitigate these risks effectively.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₈O[2]
Molecular Weight 84.12 g/mol [1]
Boiling Point 101.3°C at 760 mmHg[4]
Density 0.936 g/cm³[4]
Vapor Pressure 40.8 mmHg at 25°C[4]
Flash Point Highly Flammable Liquid[1][5]
Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is crucial to be thoroughly familiar with the necessary safety precautions. The causality behind these measures is to prevent accidental ignition, exposure, and uncontrolled reactions.

Personal Protective Equipment (PPE): The First Line of Defense

  • Eye and Face Protection: Always wear chemical safety glasses and a face shield to protect against splashes.[1]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton™, and inspect them for any signs of degradation before each use.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1] For larger quantities or in case of a spill, additional chemical-resistant clothing may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Safe Storage and Handling Practices

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and any other potential sources of ignition.[6] Use of non-sparking tools and explosion-proof equipment is highly recommended.[6][7]

  • Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases, as these can trigger violent polymerization.[8]

Spill Management: A Calm and Methodical Response

In the event of a spill, a swift and organized response is critical to prevent escalation.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure maximum ventilation.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could generate sparks.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels.

  • Absorb and Collect: Carefully absorb the spilled material with the non-combustible absorbent.

  • Package for Disposal: Place the contaminated absorbent material into a sealable, properly labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Proper Disposal Procedures for this compound

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.

Workflow for the Disposal of this compound

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal A Identify Waste Stream (Unused product, contaminated materials) B Segregate from Incompatible Wastes A->B Chemical Incompatibility C Package in a Labeled, Sealed Container B->C Safe Containment D Store in Designated Hazardous Waste Area C->D Temporary Storage E Contact Licensed Waste Disposal Service D->E Regulatory Compliance F Arrange for Pickup and Incineration E->F Final Disposition

Caption: Workflow for the safe disposal of this compound.

Detailed Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound. This includes unused product, contaminated absorbents from spills, and any contaminated labware.

    • It is critical to segregate this waste from other chemical waste streams, especially those containing incompatible materials like strong acids or oxidizing agents, to prevent dangerous reactions in the waste container.

  • Waste Containment and Labeling:

    • Use a dedicated, chemically compatible, and sealable container for the waste. Ensure the container is in good condition with no leaks or damage.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be secure, away from general laboratory traffic, and protected from ignition sources.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup.

    • Provide them with a detailed description of the waste, including its chemical composition and volume.

    • Follow all instructions provided by the waste disposal service for packaging and transportation.

A Note on Treatment: Unlike some epoxy resins which can be cured to a non-hazardous solid, this is not a recommended procedure for this compound due to its high reactivity and the potential for uncontrolled polymerization.[9][10][11][12] The safest and most compliant method of disposal is through professional incineration.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

  • Material Safety D
  • Safety Data Sheet - 2-Methyl-1-butene. Sigma-Aldrich.
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  • How Can You Safely Dispose Of Epoxy? WEST SYSTEM.
  • This compound | C5H8O | CID 154909. PubChem.
  • Safety Data Sheet - 2-Buten-1-ol, 3-methyl-. Fisher Scientific.
  • Safety Data Sheet - 3,4-Epoxy-1-butene. Sigma-Aldrich.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.